1-(Piperidin-4-YL)piperazine trihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYQEJJJPWPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693442 | |
| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217074-64-0 | |
| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Piperidin-4-YL)piperazine trihydrochloride CAS number
An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine trihydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1217074-64-0), a pivotal heterocyclic building block in modern medicinal chemistry. Featuring interconnected piperidine and piperazine rings, this compound serves as a crucial and versatile scaffold, particularly in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[1][2] This document delves into its physicochemical properties, provides detailed, field-proven protocols for its synthesis and analytical characterization, discusses its significant applications in drug discovery, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt form of the parent compound, 1-(Piperidin-4-yl)piperazine. The formation of the trihydrochloride salt is a deliberate chemical modification designed to significantly enhance the aqueous solubility of the otherwise basic and less soluble free base, a critical attribute for its utility in biological assays and for bioavailability in physiological systems.[2]
Core Compound Attributes
The fundamental properties of the compound are summarized below, providing a clear reference for experimental design.
| Property | Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [3] |
| CAS Number | 1217074-64-0 | [3] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [3] |
| Molecular Weight | 278.65 g/mol | [3] |
| Canonical SMILES | C1CNCCC1N2CCNCC2.Cl.Cl.Cl | [3] |
| InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N | [3] |
| Parent Compound CID | 15386099 | [4] |
Solubility and Stability
The trihydrochloride salt form confers excellent solubility in aqueous media, a stark contrast to the limited solubility of the free base (1-(Piperidin-4-yl)piperazine, CAS: 142013-66-9).[1][4] This high water solubility is advantageous for preparing stock solutions for in vitro screening and for formulation development in preclinical studies. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents to prevent degradation.[5][6]
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through a two-step process involving reductive amination followed by acidic deprotection. This methodology is widely adopted due to its high yield, operational simplicity, and the commercial availability of the starting materials.
Synthetic Workflow Overview
The overall synthetic strategy relies on forming the crucial C-N bond between the piperidine and piperazine rings and subsequently removing the protecting group to yield the final salt.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for laboratory-scale synthesis.
Step 1: Reductive Amination of N-Boc-4-piperidinone with Piperazine
-
Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add an excess of piperazine (approx. 1.5-2.0 eq.) to the solution.
-
Reductant Addition: Cool the mixture to 0 °C using an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.2 eq.), portion-wise to control the reaction exotherm.
-
Causality Insight: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is less reactive towards the carbonyl group in the absence of an iminium ion intermediate, minimizing side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
Step 2: Boc Deprotection and Trihydrochloride Salt Formation
-
Acidification: Dissolve the crude intermediate from Step 1 in methanol.[7]
-
Salt Formation: Add an excess of concentrated hydrochloric acid (e.g., 5.0 mL for a 7-8 mmol scale reaction) dropwise to the solution.[1][7]
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for 12 hours to ensure complete removal of the Boc protecting group.[1][7]
-
Causality Insight: The acidic conditions cleave the tert-butoxycarbonyl (Boc) group, and the presence of excess HCl ensures the protonation of all three basic nitrogen atoms (two on the piperazine ring, one on the piperidine ring) to form the stable trihydrochloride salt.
-
-
Isolation and Purification: Concentrate the reaction solution under reduced pressure. The resulting solid residue can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or acetone) to yield pure this compound as a white solid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Summary of Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Protons of the piperidine and piperazine rings are expected in the δ 3.0–3.4 ppm region as multiplets. The specific shifts will depend on the deuterated solvent used (e.g., D₂O or DMSO-d₆). |
| Mass Spectrometry (ESI-MS) | In positive ion mode, the spectrum should show a molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₉N₃) at m/z 170.16.[1] |
| HPLC | Purity analysis using a C18 reverse-phase column with a gradient elution of acetonitrile and water (containing an ion-pairing agent like 0.1% TFA) should yield a single major peak, indicating high purity (>95%).[2] |
Applications in Research and Drug Development
The 1-(Piperidin-4-YL)piperazine scaffold is considered a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and the presence of multiple points for chemical modification allow it to bind to a wide range of biological targets, making it a valuable starting point for drug discovery campaigns.
-
Central Nervous System (CNS) Disorders: This scaffold is frequently incorporated into molecules targeting CNS receptors. Its structure is found in compounds developed as antagonists for chemokine receptors (like CXCR3 and CCR5) and as agonists or antagonists for serotonin receptors (e.g., 5-HT1A), which are implicated in conditions like anxiety, depression, and other neurological disorders.[8]
-
Antiviral Agents: Novel piperazine-piperidine compounds have been identified as potent antiviral agents, particularly for the treatment of Hepatitis C Virus (HCV) infection.[8]
-
Antibacterial Agents: Derivatives have shown significant antimicrobial activity and have been investigated for the treatment of bacterial infections, including tuberculosis.[8]
-
Sigma Receptor Ligands: The piperidine/piperazine framework is a key component in the discovery of high-affinity ligands for sigma receptors (S1R and S2R), which are targets for neurodegenerative diseases and cancer.[9]
The utility of this core structure stems from its ability to position functional groups in specific spatial orientations, optimizing interactions with protein binding pockets. The piperazine nitrogen atoms can be functionalized to modulate potency and selectivity, while the piperidine nitrogen can be used to tune physicochemical properties like lipophilicity and metabolic stability.[2][10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazard Identification: this compound and related compounds are classified as irritants and may be corrosive.[1] The GHS signal word is typically "Warning" or "Danger". Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6][14]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Some suppliers recommend storage under an inert atmosphere at room temperature.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a foundational tool for innovation in drug discovery. Its favorable physicochemical properties, conferred by the trihydrochloride salt form, combined with its versatile and privileged structural scaffold, make it an indispensable resource for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation therapeutics.
References
- An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications. (n.d.). Benchchem.
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. (n.d.). Benchchem.
- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. (n.d.). ChemScene.
- 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride | 23995-88-2. (n.d.). Sigma-Aldrich.
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. (n.d.). BLDpharm.
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. (2025). ChemicalBook.
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. (n.d.). AiFChem.
- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. (n.d.). Ambeed.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
- 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. (n.d.). Smolecule.
- The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. (n.d.).
- 1-(Piperidin-4-yl)piperazine | C9H19N3. (n.d.). PubChem.
- Material Safety Data Sheet - Piperazine Dihydrochloride. (2007). Spectrum Chemical.
- 1-(piperidin-4-yl)piperazine (C9H19N3). (n.d.). PubChemLite.
- 1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE synthesis. (n.d.). ChemicalBook.
- 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL(1621519-77-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound | C9H22Cl3N3. (n.d.). PubChem.
- 1-Boc-4-(piperidin-4-yl)-piperazine | 205059-24-1. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Piperazine. (2018). Fisher Scientific.
- 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). (n.d.). PubChemLite.
- 1-(1-BOC-PIPERIDIN-4-YL)-PIPERAZINE HCL | 205059-39-8. (n.d.). BOC Sciences.
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
- Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (n.d.). Google Patents.
- SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate hydrochloride. (n.d.). Enamine.
- 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride. (n.d.). Merck.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride [sigmaaldrich.com]
- 12. 349535-15-5 | 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. 1621519-77-4|1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride: Properties, Characterization, and Handling
This technical guide provides a comprehensive overview of 1-(Piperidin-4-YL)piperazine trihydrochloride, a key heterocyclic compound utilized in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical and physical properties, analytical characterization, and best practices for its handling and storage. The piperazine scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its derivatives is paramount for their effective application.[1][2][3]
Core Molecular Attributes of this compound
This compound is the salt form of the parent compound 1-(piperidin-4-yl)piperazine, complexed with three equivalents of hydrochloric acid. This transformation is crucial for enhancing the aqueous solubility of the molecule, a desirable attribute for many biological and pharmaceutical applications.[4]
Chemical Structure and Formula
The chemical structure consists of a piperidine ring linked at the 4-position to a piperazine ring. The trihydrochloride salt form results from the protonation of the three basic nitrogen atoms in the structure.
Molecular Formula: C₉H₂₂Cl₃N₃[5]
IUPAC Name: 1-piperidin-4-ylpiperazine;trihydrochloride[5]
CAS Number: 1217074-64-0[5]
InChIKey: TUMYQEJJJPWPSJ-UHFFFAOYSA-N[5]
Molecular Weight
The molecular weight is a fundamental property for quantitative analysis, solution preparation, and stoichiometric calculations.
Average Molecular Weight: 278.6 g/mol [5]
Monoisotopic Mass: 277.087931 Da[5]
The following table summarizes the key molecular identifiers for this compound.
| Identifier | Value | Source |
| Molecular Formula | C₉H₂₂Cl₃N₃ | PubChem[5] |
| Molecular Weight | 278.6 g/mol | PubChem[5] |
| CAS Number | 1217074-64-0 | PubChem[5] |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | PubChem[5] |
| Parent Compound CID | 15386099 | PubChem[5][6] |
Physicochemical Properties and Their Implications
The physicochemical properties of a compound dictate its behavior in various experimental settings and are critical for formulation development.
Solubility
The trihydrochloride salt form of 1-(piperidin-4-yl)piperazine significantly enhances its aqueous solubility compared to the free base. This is a direct consequence of the ion-dipole interactions between the protonated amine groups and water molecules. In contrast, the free base would likely require organic solvents for dissolution. This high water solubility is advantageous for in vitro and in vivo studies where physiological buffer systems are employed.
Hygroscopicity and Stability
As a hydrochloride salt, particularly a trihydrochloride, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This property has significant implications for its handling and storage. Absorption of water can lead to physical changes such as clumping and eventual deliquescence, as well as potential chemical degradation.[7][8][9] Therefore, stringent control of the storage environment is necessary to maintain the integrity of the compound.
Synthesis and Chemical Reactivity
The synthesis of 1-(piperidin-4-yl)piperazine and its derivatives is commonly achieved through reductive amination.[10] A general synthetic pathway involves the reaction of a piperidone precursor with a piperazine derivative in the presence of a reducing agent. The trihydrochloride salt is then typically formed by treating the free base with an excess of hydrochloric acid in a suitable solvent.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 6. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
1-(Piperidin-4-YL)piperazine trihydrochloride chemical properties
An In-Depth Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and drug development. Structurally, it features a piperidine ring linked at its 4-position to a piperazine ring. The trihydrochloride salt form significantly enhances its aqueous solubility and stability, making it highly suitable for use in both in vitro and in vivo research settings.[1] Its bifunctional nature, possessing secondary amines on both heterocyclic rings, allows for diverse chemical modifications, establishing it as a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are dictated by its structure and resulting physicochemical properties. These parameters are critical for designing synthetic routes, formulating for biological assays, and understanding its behavior in various chemical environments.
Chemical Structure
The molecule's core is the 1,4'-bipiperidine scaffold, with a nitrogen atom at the 4-position of the second ring. The trihydrochloride salt form indicates that the three basic nitrogen atoms are protonated.
Caption: Chemical structure of 1-(Piperidin-4-YL)piperazine.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1217074-64-0 | [2][3] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [2] |
| Molecular Weight | 278.6 g/mol | [2] |
| Appearance | Pale yellow powder | [3] |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [2] |
| Solubility | Highly soluble in water | [1] |
| Storage Conditions | Room Temperature, sealed in dry, inert atmosphere | [3][4] |
| InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process involving reductive amination, followed by deprotection and salt formation. This approach offers high yields and purity, making it suitable for laboratory and potential scale-up operations.
Synthetic Workflow Overview
The overall synthetic strategy involves coupling a protected piperidone derivative with piperazine, followed by removal of the protecting group and conversion to the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis based on established chemical principles for this class of compounds.
Step 1: Reductive Amination
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control the reaction temperature.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from the previous step in a suitable solvent like methanol or dioxane.
-
Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent or bubble HCl gas through the solution.[5] An excess of HCl (at least 3 eq) is required to ensure the formation of the trihydrochloride salt.
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution as a solid.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.
-
The final product, this compound, is obtained as a solid.
Causality and Justification:
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This prevents self-condensation and directs the reductive amination to the desired piperazine nitrogen. It is stable under the reductive amination conditions but is easily cleaved under acidic conditions.
-
Reductive Amination: This is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, reducing the iminium ion intermediate in situ without reducing the ketone starting material.
-
Trihydrochloride Salt: The conversion to the trihydrochloride salt serves two primary purposes: it facilitates purification through precipitation and significantly increases the compound's solubility in aqueous media, which is often essential for subsequent biological applications.[1]
Chemical Reactivity and Stability
The reactivity of 1-(Piperidin-4-YL)piperazine is dominated by the nucleophilicity of its three nitrogen atoms. In its free base form, both secondary amines (one on the piperidine ring, one on the piperazine) and the tertiary amine are available for reaction.
-
N-Alkylation and N-Acylation: The secondary amines are readily functionalized via reactions with alkyl halides, acyl chlorides, or anhydrides. This allows for the attachment of various side chains and functional groups, making it a valuable scaffold in combinatorial chemistry and library synthesis.
-
Buchwald-Hartwig Amination: The piperazine moiety is a common coupling partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form aryl-piperazine bonds.[6]
-
Stability: The trihydrochloride salt is generally stable under standard laboratory conditions.[7] It should be stored in a tightly sealed container, away from moisture and strong bases, to prevent conversion back to the more reactive and potentially less stable free base.[3]
Applications in Medicinal Chemistry and Drug Development
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 1-(Piperidin-4-YL)piperazine serves as a key intermediate for compounds targeting a wide range of biological systems.
-
Central Nervous System (CNS) Agents: The piperazine and piperidine motifs are common in compounds designed to interact with CNS receptors, such as dopamine and serotonin receptors.[1] The scaffold provides a rigid structure to correctly orient pharmacophoric elements for receptor binding.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a piperazine group as a linker or a solubilizing element. The ability to functionalize the nitrogen atoms allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Factor Xa Antagonists: Patent literature describes the use of 1-(methylpiperidin-4-yl)piperazine derivatives in the development of Factor Xa inhibitors, which are a class of anticoagulants.[5] This highlights the utility of the core scaffold in creating potent and selective enzyme inhibitors.
-
Cytotoxic Agents: Certain derivatives have been investigated for their cytotoxic effects against tumor cell lines, indicating potential applications in oncology research.[8]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. The following information is a summary of known hazards and recommended precautions.
-
Hazard Identification: 1-(Piperidin-4-YL)piperazine hydrochloride is classified as hazardous. Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure, predictable reactivity, and the enhanced solubility of its trihydrochloride salt form make it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements enables researchers to effectively leverage this scaffold in the design and development of novel therapeutic agents.
References
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7v8U9mi6WJMIehY4ypfr42FVRAHLdojRkDSiIpnjAv4lw1ditKqtd6HXv3eWLFPW41e8vj5YSlhdTcrXCPAlzi85xiQJ7ankI2D8AQ200cBzygClHhB4E5Fwg_Hpq1KnRclECoA==]
- PubChem. This compound | C9H22Cl3N3 | CID 53326961. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53326961]
- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. [URL: https://www.chemscene.com/products/1-(1-Methylpiperidin-4-yl)piperazine-trihydrochloride-CS-0145450.html]
- Smolecule. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. [URL: https://www.smolecule.com/cas-1124199-57-0-1-methyl-4-piperidin-3-yl-piperazine-trihydrochloride.html]
- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB62545998_EN.htm]
- Fisher Scientific. SAFETY DATA SHEET - Piperazine. [URL: https://www.fishersci.com/msds?productName=AC130860050]
- Enamine. SAFETY DATA SHEET. [URL: https://www.enamine.net/sds/EN300-2495155.pdf]
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. [URL: https://patents.google.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. [URL: https://patents.google.
- BIOSYNCE. This compound CAS 1217074-64-0. [URL: https://www.biosynce.com/1-piperidin-4-yl-piperazine-trihydrochloride-cas-1217074-64-0-product/]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/p45907]
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_142-64-3.htm]
- Sigma-Aldrich. 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride | 23995-88-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/advh94547ec4]
- PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). [URL: https://pubchemlite.org/compound/JOXMSOKQNJLNEN-UHFFFAOYSA-N]
- BLDpharm. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. [URL: https://www.bldpharm.com/products/1621519-77-4.html]
- J&K Scientific. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. [URL: https://www.jk-scientific.com/1-Methyl-4-(piperidin-4-yl)piperazine-trihydrochloride-JKN01461.html]
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457632/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 4. biosynce.com [biosynce.com]
- 5. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Structure Elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride: A Multi-Modal Analytical Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven framework for the structural elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride. Moving beyond a simple checklist of techniques, we explore the strategic integration of mass spectrometry, nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography. Each step is presented as a self-validating system, where data from orthogonal methods are cross-verified to build an unassailable structural argument. This document is intended for researchers, analytical scientists, and drug development professionals seeking to apply a rigorous, logic-driven approach to the characterization of complex small molecules.
Initial Assessment and Physicochemical Profile
Before engaging in advanced spectroscopic analysis, a foundational understanding of the compound's properties is essential. This compound is the salt form of the parent compound, 1-(Piperidin-4-yl)piperazine.[1] The trihydrochloride form is typically employed to enhance aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological assays.[2]
The initial characterization begins with verifying these fundamental properties, which provide the first layer of data for the structural hypothesis.
| Property | Expected Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | PubChem[1] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 278.6 g/mol | PubChem[1] |
| Parent Compound MW | 169.27 g/mol | PubChem[3] |
| CAS Number | 1217074-64-0 | PubChem[1] |
| Form | Pale yellow powder | ChemicalBook[4] |
| Solubility | High solubility in water (>100 mg/mL expected) | BenchChem[2] |
This initial data set confirms the elemental composition and molecular mass, which will be validated by high-resolution mass spectrometry.
Strategic Workflow for Structure Elucidation
The structure elucidation process is not a linear path but an integrated workflow where each technique provides specific pieces of a puzzle. The data are continuously cross-referenced to ensure consistency and build confidence in the final assignment. The following diagram outlines the logical flow of this investigation.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry (MS) is the first spectroscopic technique employed because it provides the most direct confirmation of molecular weight and elemental composition. For a compound like this, Electrospray Ionization (ESI) is the method of choice due to the polar and pre-ionized nature of the hydrochloride salt. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for calculating the exact mass and confirming the elemental formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or water. Dilute this stock solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a high-resolution mass analyzer.
-
ESI Source Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 7.0 L/min at 200°C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the peak corresponding to the protonated parent free base, [M+H]⁺. For C₉H₁₉N₃, the expected monoisotopic mass is 169.1579. The [M+H]⁺ ion should therefore appear at m/z 170.1657.
-
Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula.
-
Expected Fragmentation Pattern
Tandem MS (MS/MS) experiments are invaluable for confirming the connectivity of the two heterocyclic rings.[5] The fragmentation of piperazine derivatives is characterized by the cleavage of C-N bonds within the rings and the bonds connecting substituents.[6]
| Expected m/z | Fragment Structure | Rationale |
| 170.17 | [C₉H₂₀N₃]⁺ | Protonated molecular ion (Parent free base) |
| 99.10 | [C₅H₁₁N₂]⁺ | Cleavage of the C-N bond between the piperidine and piperazine rings, with the charge retained by the piperazine fragment. |
| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the C-N bond, with charge retained by the piperidine fragment. |
| 70.07 | [C₄H₈N]⁺ | Common fragment from the cleavage of the piperazine ring itself.[6] |
| 56.06 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[6] |
The presence of these key fragments provides strong, self-validating evidence for the proposed piperidine-piperazine core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Rationale: While MS confirms the formula, NMR spectroscopy maps the precise arrangement of atoms. A full suite of 1D and 2D NMR experiments is non-negotiable for unambiguous structure elucidation of novel compounds or for confirmation of reference standards.[7] The trihydrochloride salt form means that the three nitrogen atoms will be protonated. In a protic solvent like D₂O or CD₃OD, the labile N-H protons will exchange with deuterium, simplifying the spectrum by removing their signals and associated couplings.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated methanol (CD₃OD) or deuterium oxide (D₂O). CD₃OD is often preferred for its ability to dissolve a wide range of organic salts.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D NMR Acquisition:
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (i.e., protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting the piperidine and piperazine rings.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).
Predicted Spectral Data & Interpretation
The molecule has a plane of symmetry, which will simplify the spectra. The protons and carbons on either side of the piperazine ring (away from the piperidine substituent) will be equivalent, as will the corresponding positions on the piperidine ring.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)
| Position | Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | 2D NMR Correlations |
| Piperidine | C4-H | ~3.0-3.2, m, 1H | ~60-62 (C4) | HMBC to C8/C12 (key inter-ring correlation), COSY to H3/H5, HSQC to C4 |
| Piperidine | C3-H, C5-H | ~3.4-3.6 (axial), m, 2H; ~2.8-3.0 (eq), m, 2H | ~48-50 (C3/C5) | COSY to H4 and H2/H6, HSQC to C3/C5 |
| Piperidine | C2-H, C6-H | ~3.4-3.6 (axial), m, 2H; ~2.8-3.0 (eq), m, 2H | ~44-46 (C2/C6) | COSY to H3/H5, HSQC to C2/C6 |
| Piperazine | C8-H, C12-H | ~3.2-3.4, m, 4H | ~48-50 (C8/C12) | HMBC to C4 (key inter-ring correlation), COSY to H9/H11, HSQC to C8/C12 |
| Piperazine | C9-H, C11-H | ~3.2-3.4, m, 4H | ~42-44 (C9/C11) | COSY to H8/C12, HSQC to C9/C11 |
The most critical piece of data from the 2D NMR experiments is the HMBC correlation between the proton at C4 of the piperidine ring and the carbons at C8/C12 of the piperazine ring. This single piece of evidence definitively proves the connectivity between the two rings.
Caption: Key HMBC correlation confirming the piperidine-piperazine linkage.
Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique to confirm the presence of key functional groups and to serve as a fingerprint for the compound. For this molecule, the most important features will be the N-H and C-H stretching vibrations. The trihydrochloride salt form will cause the N-H stretches to appear as a very broad and strong band, characteristic of ammonium salts (R₃N⁺-H).
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (~2-5 mg) of the dry powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic FTIR Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3200-2500 | N⁺-H Stretch | Very broad, strong absorption, typical of ammonium salts. |
| ~3000-2850 | C-H Stretch (Aliphatic) | Multiple sharp peaks corresponding to symmetric and asymmetric stretches of the CH₂ groups in the rings.[9] |
| ~1600-1500 | N-H Bend | Medium to strong absorption. |
| ~1470-1430 | C-H Bend (Scissoring) | Medium intensity peaks from the CH₂ groups. |
| ~1150-1000 | C-N Stretch | Medium to strong bands characteristic of aliphatic amines. |
The resulting spectrum serves as a unique fingerprint. Any significant deviation from this pattern would indicate an impurity or an incorrect structure.
Single-Crystal X-ray Diffraction: Unambiguous 3D Structure
Expertise & Rationale: While the combination of MS and NMR provides definitive evidence for the covalent structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous confirmation.[10] It determines the precise three-dimensional arrangement of atoms in space, confirming not only connectivity but also the conformation (e.g., chair conformation of the rings) and the packing of molecules in the crystal lattice.[11][12] This technique is considered the "gold standard" for structure proof.[13]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., water/ethanol, methanol/diethyl ether). The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a 3D electron density map. Atomic positions are fitted to this map and refined to generate the final structure, including bond lengths, bond angles, and torsional angles.
The output of a successful SC-XRD experiment is a crystallographic information file (CIF), which is a complete and irrefutable record of the solid-state structure of this compound.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is achieved through a multi-modal, self-validating analytical strategy.
-
Mass Spectrometry confirms the molecular formula C₉H₁₉N₃ (as the free base) and provides fragmentation data consistent with the piperidine-piperazine linkage.
-
NMR Spectroscopy provides the complete covalent blueprint, with 1D spectra identifying all unique proton and carbon environments and 2D spectra (specifically HMBC) confirming the critical connection between the two heterocyclic rings.
-
FTIR Spectroscopy offers a rapid fingerprint of the functional groups, confirming the presence of aliphatic C-H and, most importantly, the N⁺-H bonds characteristic of the trihydrochloride salt.
-
X-ray Crystallography , when achievable, provides the final, absolute proof of the three-dimensional structure.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride. (n.d.). ChemScene.
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride. (n.d.). Benchchem.
- Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate.
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. (n.d.). BLDpharm.
- This compound. (n.d.). PubChem.
- Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society.
- 1-Ethyl-4-(Piperidin-4-Yl)Piperazine Trihydrochloride. (n.d.). CymitQuimica.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. (n.d.). AiFChem.
- Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013). PubMed.
- 1-(Piperidin-4-yl)piperazine. (n.d.). PubChem.
- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2013). ResearchGate.
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate.
- Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science.
- Small molecule crystallography. (n.d.). Excillum.
- Small Molecule X-ray Crystallography. (n.d.). NC State University.
Sources
- 1. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. excillum.com [excillum.com]
- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of the 1-(Piperidin-4-YL)piperazine Scaffold: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1-(piperidin-4-yl)piperazine core is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural architecture, featuring interconnected piperidine and piperazine rings, presents a versatile and privileged scaffold for the design and synthesis of novel therapeutic agents.[1] The presence of three nitrogen atoms imparts basic properties to the molecule and provides multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1] This guide will provide an in-depth exploration of the 1-(piperidin-4-yl)piperazine scaffold, its synthesis, and its burgeoning potential in various therapeutic arenas, with a particular focus on its utility in the development of treatments for central nervous system (CNS) disorders and oncology.
The trihydrochloride salt form of 1-(piperidin-4-yl)piperazine and its derivatives is often utilized to enhance aqueous solubility, a critical factor for both in vitro and in vivo studies.[2] This improved solubility facilitates formulation and administration, making it a more viable candidate for preclinical and clinical development.[2]
Core Synthesis and Chemical Properties
The synthesis of 1-(piperidin-4-yl)piperazine and its derivatives is most commonly achieved through reductive amination.[1] This robust and versatile method allows for the efficient formation of the crucial C-N bond between the piperidine and piperazine rings.[1] The general synthetic approach involves the reaction of a piperidin-4-one derivative with a piperazine derivative in the presence of a reducing agent.
General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H19N3 | [1] |
| Molecular Weight | 169.27 g/mol | [1] |
| Appearance | Typically a white crystalline powder (as a salt) | [3] |
| Solubility | The trihydrochloride salt is highly soluble in water | [2][3] |
Potential Therapeutic Applications: A Multi-faceted Scaffold
The 1-(piperidin-4-yl)piperazine scaffold has been identified as a key building block in the development of a diverse range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Central Nervous System (CNS) Disorders
The piperazine moiety is a well-established pharmacophore in a multitude of CNS-active drugs.[4][5] Derivatives of 1-(piperidin-4-yl)piperazine are being investigated for their potential to modulate neurotransmitter receptors, suggesting their utility in treating a variety of neurological and psychiatric conditions.[3] The ability of this scaffold to be incorporated into molecules targeting G protein-coupled receptors (GPCRs) and ion channels makes it particularly attractive for CNS drug discovery.[4]
Oncology
Several derivatives of 1-(piperidin-4-yl)piperazine have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[3][6] The piperazine ring is frequently incorporated into the design of antitumor drugs to optimize their physicochemical properties.[7] Research has shown that arylamide derivatives containing a piperazine moiety can act as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7]
Other Potential Therapeutic Areas
Beyond CNS disorders and oncology, the versatility of the 1-(piperidin-4-yl)piperazine scaffold lends itself to exploration in other therapeutic areas:
-
Antiviral and Antimicrobial Activity: Piperazine derivatives have been reported to possess antiviral and antimicrobial properties.[3][5]
-
Cardiovascular Diseases: The piperazine scaffold has been successfully incorporated into treatments for cardiovascular conditions.[4]
-
Metabolic Disorders: Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, suggesting a potential role in treating metabolic diseases.[8] Furthermore, derivatives have been explored as GPR119 agonists for the potential treatment of type 2 diabetes.[9]
-
Thrombotic Disorders: Certain derivatives have been investigated as factor Xa antagonists for the treatment of thrombotic disorders.[10]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine via Reductive Amination
This protocol provides a detailed methodology for the synthesis of a representative derivative of the 1-(piperidin-4-yl)piperazine scaffold.
Materials:
-
N-tert-butoxycarbonyl-4-piperidinone
-
N-methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Methanol
-
Saturated hydrogen chloride in methanol
Procedure:
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add N-methylpiperazine to the cooled solution.[1]
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.[1]
-
Neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate compound.
-
Dissolve the intermediate in methanol and add a saturated solution of hydrogen chloride in methanol to precipitate the trihydrochloride salt.[11]
-
Filter and dry the resulting solid to obtain 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
Caption: Reductive amination workflow for the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1-(piperidin-4-yl)piperazine derivatives are mediated through their interaction with various biological targets. The specific mechanism of action is dependent on the chemical modifications made to the core scaffold.
Modulation of Neurotransmitter Systems
In the context of CNS disorders, derivatives of this scaffold can act on various neurotransmitter receptors. For instance, the parent compound, piperazine, is known to have agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor.[12] This activity is crucial for its anthelmintic properties but also highlights the potential for CNS modulation.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 11. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
A Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride for Research & Development
Executive Summary: This document provides a comprehensive technical overview of 1-(Piperidin-4-YL)piperazine trihydrochloride, a key heterocyclic building block in modern medicinal chemistry. This guide delves into its physicochemical properties, established synthesis protocols, and safety considerations. Critically, it explores the compound's utility as a versatile scaffold for developing novel therapeutics, particularly for central nervous system (CNS) disorders and infectious diseases. By grounding the discussion in established chemical principles and citing relevant literature, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their research programs.
Introduction: The Significance of the Piperazine-Piperidine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with piperidine and piperazine rings being particularly prominent. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, and their capacity to adopt specific three-dimensional conformations for optimal target binding.
1-(Piperidin-4-YL)piperazine combines these two privileged scaffolds, creating a versatile building block for chemical library synthesis and lead optimization. Its structure offers multiple points for diversification, allowing chemists to systematically explore the chemical space around a biological target. The trihydrochloride salt form significantly enhances its aqueous solubility, making it highly suitable for a wide range of in vitro and in vivo experimental settings.[1] This guide will elucidate the core technical aspects of this compound, providing researchers with the foundational knowledge required for its effective application.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is paramount for its successful application in research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [2] |
| CAS Number | 1217074-64-0 | [2][3] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [2] |
| Molecular Weight | 278.6 g/mol | [2] |
| Appearance | Pale yellow powder | [3] |
| Solubility | Highly soluble in water | [1][4] |
| Storage | Store at room temperature, sealed in a dry environment | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process involving reductive amination followed by deprotection and salt formation. This approach is well-documented in chemical literature and patents, offering a reliable route to the target compound.[5][6]
General Synthesis Workflow
The process begins with a protected form of 4-piperidone, most commonly N-Boc-4-piperidone, which prevents unwanted side reactions at the piperidine nitrogen. This is reacted with piperazine in a reductive amination reaction. The resulting Boc-protected intermediate is then subjected to acidic conditions to remove the Boc protecting group and subsequently form the trihydrochloride salt.
Caption: General synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
Causality: This protocol is based on established methods for reductive amination and Boc-group deprotection. The use of N-Boc-4-piperidone (Step 1) is crucial to direct the reaction to the desired nitrogen. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation. The final step (Step 3) utilizes a saturated solution of HCl in an alcohol solvent to efficiently remove the Boc group and precipitate the desired trihydrochloride salt.
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1 equivalent) and piperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours until completion, as monitored by TLC or LCMS.
-
Work-up and Isolation of Intermediate: Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, 1-(1-Boc-piperidin-4-yl)piperazine. This intermediate can be purified by column chromatography if necessary.
-
Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of methanol.[6] To this solution, add a saturated solution of hydrogen chloride in methanol dropwise at room temperature.[6] Stir the mixture for 2-4 hours. A white or pale-yellow solid will precipitate.
-
Purification and Validation: Collect the solid precipitate by filtration, wash with cold anhydrous methanol or diethyl ether, and dry under vacuum to yield the final product, this compound.[6] The purity and identity of the compound should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Putative Mechanisms and Biological Targets
While this compound is primarily utilized as a chemical building block, the scaffold is a core component of numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic targets, particularly G-protein coupled receptors (GPCRs) in the CNS and viral proteins.[1][7]
The structural motif is frequently found in antagonists of the Chemokine Receptor CCR5 and agonists of Serotonin Receptor 5-HT1A.[7] Furthermore, patent literature discloses its use in the synthesis of compounds aimed at treating Hepatitis C Virus (HCV) infection.[7] The piperazine and piperidine nitrogens can be functionalized to interact with key residues in receptor binding pockets or enzyme active sites.
Hypothetical Signaling Pathway Modulation
Many CNS targets for piperazine-piperidine derivatives are GPCRs. A derivative of this scaffold could, for example, act as an antagonist, blocking the binding of an endogenous ligand and preventing downstream signaling.
Caption: Hypothetical antagonism of a GPCR signaling pathway by a derivative compound.
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for various research fields.[5]
-
Central Nervous System (CNS) Research: This scaffold is a cornerstone in the development of agents targeting neurological and psychiatric disorders. It has been incorporated into molecules designed as antagonists and agonists for serotonin and dopamine receptors, as well as compounds for treating Alzheimer's disease.[7]
-
Infectious Disease Research: The piperazine-piperidine core is present in compounds investigated for antiviral activity, most notably against HCV.[7] Additionally, related structures have shown potential as antimicrobial agents.[4][8]
-
Oncology: The cytotoxic properties of some piperazine derivatives make this scaffold a candidate for further investigation in cancer research, serving as a starting point for the synthesis of novel anti-cancer agents.[4]
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and multiple points for elaboration, this compound can be used as a fragment to screen against biological targets, with subsequent optimization of initial hits.
Experimental Protocol: Cell-Based Reporter Assay
To assess the biological activity of a novel derivative synthesized from the title compound, a cell-based reporter assay is a common primary screening method.
Workflow for a Luciferase Reporter Assay
Caption: Standard workflow for a cell-based luciferase reporter assay.
Step-by-Step Methodology
Causality: This protocol is designed to determine if a new compound can modulate a specific signaling pathway in a cellular context. Each step is critical for obtaining reliable data. Cell seeding density (Step 1) affects assay performance. The dose-response curve (Step 2) is essential for determining potency (IC₅₀/EC₅₀). The stimulation step (Step 4) is what differentiates an agonist screen from an antagonist screen. The final luminescence measurement (Step 6) is a quantitative readout of the reporter gene's activity, which is directly linked to the target pathway's activation or inhibition.
-
Cell Culture and Seeding: Culture a cell line stably expressing the target of interest (e.g., a specific GPCR) and a downstream reporter construct (e.g., CRE-luciferase). Seed the cells into 96-well or 384-well white, clear-bottom assay plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation and Addition: Prepare a serial dilution of the test compound (synthesized from this compound) in an appropriate assay buffer or medium. Add the compound dilutions to the cells. Include vehicle-only (negative) and reference compound (positive) controls.
-
Incubation: Incubate the plates for a predetermined time at 37°C in a CO₂ incubator. For antagonist screening, this is a pre-incubation step before adding an agonist.
-
Agonist Stimulation (for antagonist mode): If screening for antagonists, add a known agonist of the target receptor at a concentration that elicits an ~80% maximal response (EC₈₀).
-
Signal Development: After the final incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add a luciferase assay reagent according to the manufacturer's instructions, which lyses the cells and provides the necessary substrate for the luminescent reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Hazard Identification: The compound is classified as causing serious eye irritation (H319) and may cause respiratory irritation (H335).[3] It may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Keep away from strong oxidizing agents and strong acids.[9]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.[9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Conclusion and Future Directions
This compound stands out as a high-value scaffold for medicinal chemistry and drug discovery. Its structural simplicity, combined with the favorable properties imparted by the piperidine and piperazine rings, ensures its continued use in the synthesis of novel chemical entities. The enhanced solubility of the trihydrochloride salt further increases its utility in a research setting. Future research will undoubtedly continue to leverage this building block to explore a diverse range of biological targets, from established receptor families in the CNS to novel targets in infectious disease and oncology, paving the way for the development of next-generation therapeutics.
References
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- PubChem. This compound | C9H22Cl3N3 | CID 53326961.
- Smolecule. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0.
- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0.
- Fisher Scientific.
- Enamine.
- Google Patents.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- Goel K. K, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 4. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Safe Handling of 1-(Piperidin-4-YL)piperazine trihydrochloride
Introduction
1-(Piperidin-4-YL)piperazine trihydrochloride (CAS No: 1217074-64-0) is a piperazine derivative frequently utilized as a key building block in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring linked to a piperazine core, makes it a versatile scaffold for synthesizing compounds targeting the central nervous system, among other applications. The trihydrochloride salt form significantly enhances its aqueous solubility, a critical property for in vitro and in vivo studies.[1]
However, the same chemical properties that make it valuable in research also necessitate a robust understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles. It is intended for researchers, chemists, and laboratory professionals who handle this compound, ensuring that scientific progress does not come at the cost of personal safety or environmental integrity.
Section 1: Hazard Identification & Toxicology Profile
The primary hazards associated with this compound and its parent compound stem from its potential to cause severe irritation and damage upon contact. The parent compound, 1-(Piperidin-4-yl)piperazine, is classified as causing serious eye damage, skin irritation, and respiratory irritation.[2] It may also be harmful if swallowed.[2] Structurally related piperazine derivatives are known to be harmful if inhaled or absorbed through the skin.[3][4] The toxicological profile of many piperazine derivatives indicates potential stimulant effects on the central nervous system, which can manifest as agitation, anxiety, and tachycardia in cases of significant exposure.[5]
The causality behind its irritant nature is twofold: the basicity of the piperazine and piperidine nitrogen atoms can disrupt biological membranes, while the trihydrochloride salt can release hydrochloric acid upon contact with moisture (e.g., on mucous membranes or skin), contributing to its corrosive potential.
GHS Hazard and Precautionary Statements
The following table summarizes the pertinent GHS classifications based on data from the parent compound and structurally similar molecules.[2][4] Laboratories must treat this compound with the precautions appropriate for these classifications.
| GHS Classification | Code | Hazard Statement | Precautionary Statements (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | P264, P280, P332+P317 |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | P280, P305+P351+P338, P310 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |
Section 2: Exposure Control & Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for mitigating risk. This system is crucial for handling hazardous solids like this compound, as it provides a self-validating framework for ensuring safety.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
These are the primary line of defense, designed to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains any aerosolized dust particles and vapors, preventing inhalation.[3][6]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly designate specific areas within the lab for handling this compound.
-
Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this compound before beginning work.
-
Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate hazard warnings.[7]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[3][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls above. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Container | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing Solid | Tightly-fitting chemical goggles or face shield | Double-gloving with nitrile or neoprene gloves | Lab coat, closed-toe shoes | Required if not in a fume hood (NIOSH-approved respirator with particulate filter)[3][10] |
| Preparing Solutions | Tightly-fitting chemical goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Cleaning Spills | Tightly-fitting chemical goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with particulate filter[3][10] |
Section 3: Standard Operating Procedures for Handling & Storage
Adherence to validated protocols is essential for minimizing risk.
Protocol 3.1: Weighing and Preparing a Stock Solution
This protocol is designed to prevent the release of dust and avoid direct contact.
-
Preparation: Don all required PPE (Section 2.3) before entering the designated work area. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.
-
Weighing: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid this compound to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.
-
Solubilization: Transfer the weighed solid into the desired vessel. Slowly add the solvent, aiming the stream at the side of the vessel to avoid splashing. Stir gently until fully dissolved. The high water solubility of the trihydrochloride salt facilitates this process.[1]
-
Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., pipette tips) directly into a designated hazardous waste container located within the fume hood.[7]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly.
Protocol 3.2: Storage and Incompatibility
Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][4][11] The storage area should be a designated chemical cabinet, and the compound should be stored locked up.[3][12]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[8][12] The piperazine moiety can react violently with oxidizers, and as a base, it will react exothermically with strong acids.
Section 4: Emergency Procedures: Spills & Exposures
Rapid and correct response to an emergency can significantly mitigate harm.
Protocol 4.1: First Aid Response
Immediate action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][10]
Protocol 4.2: Chemical Spill Cleanup
The response depends on the scale of the spill. This guide covers minor spills (<5 grams) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
Caption: Decision workflow for responding to a chemical spill.
Minor Solid Spill Cleanup Protocol:
-
Alert & Isolate: Alert personnel in the immediate vicinity. Cordon off the affected area to prevent cross-contamination.[14]
-
PPE: Don the appropriate PPE as outlined in Section 2.3 for spill cleanup.
-
Contain: Do NOT add water. Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite) or absorbent pads to prevent the solid from becoming airborne.[7]
-
Collect: Working from the outside in, carefully sweep the material into a plastic dustpan.[14] Avoid any vigorous action that could create dust.
-
Package Waste: Place the collected material, used absorbent pads, and any contaminated items (including gloves) into a heavy-duty plastic bag or a designated hazardous waste container.[7][15] Seal and label the container with "Hazardous Waste" and the chemical name.[7]
-
Decontaminate: Wipe the spill surface with soap and water, using fresh paper towels.[14][16] Place these towels in the hazardous waste container.
-
Final Steps: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly. Report the incident to your supervisor and restock the spill kit.[14]
Section 5: Waste Management & Disposal
All waste streams containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.[7]
Protocol 5.1: Waste Accumulation and Disposal
-
Segregation: Use a designated, leak-proof, and chemically compatible container for all waste related to this compound. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration/quantity.[7]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3][7]
Conclusion
This compound is a valuable tool for chemical research, but its potential to cause serious harm necessitates a culture of safety and vigilance. By understanding its toxicological profile and strictly adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, following validated handling protocols, and consistently using appropriate PPE—researchers can mitigate the risks effectively. This guide provides the technical framework for its safe use, ensuring that scientific discovery and personal safety proceed in tandem.
References
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. URL
- PubChem. This compound | C9H22Cl3N3 | CID 53326961. URL
- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. URL
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. URL
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. URL
- Fisher Scientific.
- Thermo Fisher Scientific.
- Smolecule. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. URL
- Santa Cruz Biotechnology.
- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0. URL
- Chemsrc. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine trihydrochloride | 614746-14-4. URL
- Spectrum Chemical. Material Safety Data Sheet - Piperazine Dihydrochloride. URL
- Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. URL
- Clarkson University. CHEMICAL SPILL PROCEDURES. URL
- PubChem. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. URL
- Colorado State University Environmental Health Services. Spill Cleanup (Process and Poster). URL
- The University of Queensland. Chemical Spill and Response Guideline. URL
- Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures. URL
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. URL
- J&K Scientific LLC. Chemical spill cleanup procedures. URL
- Enamine.
- Cayman Chemical.
- BLDpharm. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. URL
- Carl ROTH. Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. URL
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. URL
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. URL
- U.S. Environmental Protection Agency. Personal Protective Equipment. URL
- National Pesticide Safety Education Center. PPE Personal Protective Equipment. URL
- PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. URL
- Sigma-Aldrich. 1-Methyl-4-(1-piperidin-4-ylethyl)
- Benchchem. Proper Disposal of 4-(CHLOROMETHYL)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. ehs.colostate.edu [ehs.colostate.edu]
1-(Piperidin-4-YL)piperazine trihydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Introduction
This compound is a heterocyclic compound featuring both piperidine and piperazine moieties. As a trihydrochloride salt, its physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical performance, influencing everything from dissolution rate and bioavailability to the feasibility of different formulation strategies.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to unpredictable in vitro results and poor in vivo efficacy.[1][3][4]
This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound. It synthesizes foundational chemical principles with established pharmaceutical testing methodologies to offer a robust framework for its empirical evaluation. We will delve into the theoretical underpinnings of its solubility in various media, present detailed, industry-standard protocols for its experimental determination, and discuss the critical factors that modulate its solubility.
Physicochemical Characteristics
The molecular structure, featuring two saturated nitrogen-containing rings, and its formulation as a trihydrochloride salt are the primary drivers of its solubility characteristics. The presence of three hydrochloride counterparts significantly enhances its polarity and potential for ionization.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [5] |
| Molecular Weight | 278.6 g/mol | [5] |
| CAS Number | 1217074-64-0 | [5] |
| Parent Compound | 1-(Piperidin-4-yl)piperazine | [5][6] |
| Salt Form | Trihydrochloride | [5] |
The trihydrochloride salt form is designed to improve aqueous solubility, making the compound suitable for a range of in vitro and in vivo studies.[7]
Predicted Solubility Profile
Based on its chemical structure and salt form, we can infer a solubility profile that serves as a hypothesis for empirical testing.
Aqueous and pH-Dependent Solubility
As the trihydrochloride salt of a molecule containing three basic amine groups, this compound is expected to be highly soluble in aqueous media, particularly at acidic to neutral pH.[7][8] The protonated nitrogen atoms readily form hydrogen bonds with water, facilitating dissolution.[9][10]
The solubility will be highly dependent on the pH of the medium.[11][12]
-
Low pH (pH 1-5): In acidic environments, the amine groups will be fully protonated (R-NH₂⁺), maximizing the compound's ionic character and aqueous solubility.
-
Mid-to-High pH (pH > 6): As the pH increases, the amine groups will begin to deprotonate, transitioning towards the less polar, and therefore less water-soluble, free base form. This transition is governed by the pKa values of the respective amine groups.
A significant drop in solubility is anticipated as the pH of the solution surpasses the highest pKa of the molecule, leading to the potential precipitation of the free base. This pH-dependent behavior is a critical consideration for oral drug delivery, where the compound will traverse the acidic environment of the stomach and the more neutral environment of the small intestine.
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the polarity of the solvent relative to the highly polar salt form of the compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol | High | These solvents can solvate the ions and engage in hydrogen bonding. Piperazine itself is freely soluble in water.[10][13] |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | DMSO is a powerful polar solvent capable of dissolving many hydrochloride salts.[8] Acetonitrile, being less polar, is expected to be a weaker solvent for this salt. |
| Non-Polar | Dichloromethane (DCM), Hexane | Insoluble | Non-polar solvents cannot effectively solvate the highly polar, ionic salt, leading to poor solubility.[8] |
Experimental Determination of Solubility
Empirical validation of the predicted solubility profile is essential. The choice of method depends on the stage of drug development, with kinetic assays used for high-throughput screening in early discovery and thermodynamic assays providing the definitive "true" solubility for later-stage development and formulation.[3][14][15]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, representing the true solubility of the most stable crystalline form.[1][14] The shake-flask method is the gold standard for this determination.[16]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies.[16] This typically includes 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[16]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 37 ± 1 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3]
-
Solid Phase Analysis (Optional but Recommended): Characterize the remaining solid to confirm that no change in polymorphic form or conversion to the free base has occurred during the experiment.[16]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[3][15] It is a high-throughput method used in early drug discovery to flag compounds with potential solubility issues.[14][15] This value is often higher than the thermodynamic solubility because it may represent the solubility of a metastable or amorphous form.[17]
Caption: High-Throughput Workflow for Kinetic Solubility.
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1.5 to 2 hours).
-
Detection: Measure the amount of precipitate formed using turbidimetry (light scattering) or nephelometry. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.[3]
Key Factors Influencing Solubility
Several physicochemical factors can significantly alter the solubility of this compound.
The Common Ion Effect
For hydrochloride salts, the presence of a common ion (Cl⁻) in the solution can suppress solubility.[18][19] According to Le Châtelier's principle, adding chloride ions to a saturated solution of the API hydrochloride will shift the equilibrium towards the solid, undissolved state, thereby reducing its apparent solubility. This is particularly relevant in the gastric environment, which has a high concentration of chloride ions from hydrochloric acid.[18]
Temperature
The effect of temperature on solubility is governed by the enthalpy of dissolution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature.[9][20] However, if the dissolution is an exothermic process, solubility will decrease as the temperature rises.[21] The specific temperature dependence for this compound must be determined experimentally.
pH-pKa Relationship
The relationship between pH, pKa, and solubility for a basic compound is fundamental. The Henderson-Hasselbalch equation provides a theoretical framework, but experimental data often reveal deviations due to factors like buffer interactions and self-association.[11][19]
Caption: Impact of pH on the Ionization State and Solubility.
Formulation and Drug Development Implications
A thorough understanding of the solubility profile is critical for successful formulation development.
-
High Aqueous Solubility: The high intrinsic solubility of the trihydrochloride salt is advantageous for developing aqueous formulations, such as intravenous solutions or oral liquids.[7]
-
pH-Dependent Precipitation: The potential for the compound to precipitate as the free base upon transitioning from the stomach (low pH) to the intestine (higher pH) must be considered. This could negatively impact absorption. Formulation strategies, such as the inclusion of precipitation inhibitors or pH-modifying excipients, may be necessary to maintain solubility in the gastrointestinal tract.
-
Hygroscopicity: Highly soluble salts can be hygroscopic, meaning they readily absorb moisture from the air. This can affect the physical and chemical stability of the API and requires careful control of storage conditions (e.g., storage in a well-closed container in a dry place).[4][8]
Conclusion
This compound is predicted to be a highly water-soluble compound, a characteristic primarily driven by its trihydrochloride salt form. This high solubility is, however, critically dependent on pH, with a significant decrease expected as the pH increases and the molecule converts to its less soluble free base. Factors such as the common ion effect and temperature will also modulate its solubility and must be considered during development.
The experimental protocols detailed in this guide provide a robust framework for the empirical determination of both its thermodynamic and kinetic solubility. These data are indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately ensuring the development of a safe and effective therapeutic product.
References
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem. (URL: )
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (URL: )
- Aqueous Solubility Assay - Enamine. (URL: )
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (URL: )
- Kinetic versus thermodynamic solubility tempt
- Solubility Assessment Service - Cre
- Aqueous Solubility Assays - Cre
- Piperazine - Wikipedia. (URL: [Link])
- Piperazine - Solubility of Things. (URL: [Link])
- This compound | C9H22Cl3N3 | CID 53326961 - PubChem. (URL: [Link])
- Piperazine. (URL: )
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: [Link])
- The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. (URL: )
- Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures | Request PDF - ResearchG
- Annex 4 - World Health Organiz
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
- Precaution on use of hydrochloride salts in pharmaceutical formul
- Method Development & Method Validation for Solubility and Dissolution Curves. (URL: [Link])
- Solubility & Method for determination of solubility | PPTX - Slideshare. (URL: [Link])
- Why does the solubility of some salts decrease with temper
- How does temperature affect the solubility of salt in water?
- 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem. (URL: [Link])
- 1-Methyl-4-(piperidin-4-ylmethyl)piperazine trihydrochloride (URL: [Link])
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
- Challenges in Drug Formulation: Solving Complex Problems - SciTechnol. (URL: [Link])
- How does an increase in temperature affect the solubility of NaCl? - Quora. (URL: [Link])
- How Does Temperature Affect The Solubility Of Sodium Chloride? - Chemistry For Everyone. (URL: [Link])
- Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (URL: [Link])
- Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (URL: [Link])
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchG
- (PDF)
- 1- (Piperidin-4-yl) piperazine trihydrochloride - Genprice. (URL: [Link])
- 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3) - PubChemLite. (URL: [Link])
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine [medbox.iiab.me]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. who.int [who.int]
- 17. ovid.com [ovid.com]
- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ck12.org [ck12.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
1-(Piperidin-4-YL)piperazine trihydrochloride stability data
An In-Depth Technical Guide to the Stability of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the stability of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles of pharmaceutical chemistry with actionable, field-proven protocols. We will explore the intrinsic chemical stability of the molecule, the strategic advantages conferred by its trihydrochloride salt form, anticipated degradation pathways, and the rigorous analytical methodologies required for its assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's stability profile to ensure the integrity, safety, and efficacy of their research and development endeavors.
Introduction: The Imperative of Stability
1-(Piperidin-4-YL)piperazine is a bicyclic amine composed of a piperidine ring linked to a piperazine ring at the 4-position[1][2]. Its molecular formula as a free base is C₉H₁₉N₃[1]. In pharmaceutical development, this compound is almost exclusively utilized as a salt, most commonly the trihydrochloride (C₉H₂₂Cl₃N₃), to leverage superior physicochemical properties[3].
The stability of an active pharmaceutical ingredient (API) or an advanced intermediate is a critical quality attribute. The degradation of a molecule can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy[4]. The conversion of a basic drug molecule, such as 1-(Piperidin-4-YL)piperazine, into a hydrochloride salt is a widely employed and effective strategy to enhance its stability, aqueous solubility, and handling characteristics[4][5][6]. The salt form typically exists in a more stable crystalline lattice, which can reduce susceptibility to chemical degradation and hygroscopicity[4][7].
This guide delineates a comprehensive framework for evaluating the stability of this compound, beginning with its anticipated degradation chemistry and culminating in robust analytical protocols for its assessment.
Anticipated Degradation Pathways
The molecular structure of 1-(Piperidin-4-YL)piperazine, featuring two secondary amines and one tertiary amine (within the piperazine ring), presents several potential sites for chemical degradation. Understanding these potential pathways is fundamental to designing a robust stability study.
Oxidative Degradation
Secondary and tertiary amines are susceptible to oxidation. For 1-(Piperidin-4-YL)piperazine, oxidative stress could lead to the formation of N-oxides at the nitrogen atoms of the piperazine ring. More aggressive oxidation could potentially result in ring-opening or the formation of other related substances. This is a primary degradation pathway to investigate for piperazine derivatives[8][9].
Thermal Degradation
While piperazine itself is known to be relatively resistant to thermal degradation, elevated temperatures can promote the formation of various byproducts[10][11]. For the subject molecule, thermal stress, particularly in the presence of impurities or excipients, could lead to the formation of small molecule fragments or polymeric species.
Photostability
Although the core structure lacks a significant chromophore, photolytic degradation cannot be dismissed without experimental evidence. ICH guidelines mandate photostability testing to assess the impact of light exposure on the drug substance[12].
Disproportionation of the Salt
A critical consideration for any salt form is the potential for disproportionation, a process where the salt reverts to its free base form. This is a solution-mediated process that can occur even in solid-state formulations within localized aqueous microenvironments[7]. The trihydrochloride salt of 1-(Piperidin-4-YL)piperazine, being highly soluble, must be evaluated for this risk, especially in the presence of alkaline excipients[7].
Caption: Proposed pathway for oxidative degradation.
Design of a Comprehensive Stability Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods[12][13]. The following protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound (one batch)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic Acid, MS grade
-
Class A volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol or water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute to ~100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute to ~100 µg/mL for analysis.
-
-
Thermal Degradation (Solution):
-
Heat a solution of the compound in water at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute to ~100 µg/mL for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a stability chamber at 80°C for 7 days.
-
At appropriate time points, weigh a portion of the solid, dissolve it, and dilute to ~100 µg/mL for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after exposure.
-
-
Control Sample: A solution of the compound stored at 2-8°C, protected from light, should be prepared and analyzed at each time point alongside the stressed samples.
Caption: Workflow for the forced degradation study.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the API due to degradation and separate the degradation products from the parent compound.
Method of Choice: HPLC-MS
Given that 1-(Piperidin-4-YL)piperazine lacks a strong UV chromophore, traditional HPLC-UV detection is challenging. While derivatization can be employed to introduce a UV-active moiety[14][15], a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is superior. It offers both universal detection and structural information about the degradants formed, making it ideal for forced degradation studies.
Protocol: HPLC-MS Method Development
Objective: To develop a stability-indicating RP-HPLC method coupled with MS detection for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions (Starting Point):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Optimize based on instrument.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that all major degradation products are resolved from the parent peak and from each other.
Data Presentation and Interpretation
The results from the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability profile. Since specific public data for this compound is unavailable, the following table represents a realistic, illustrative dataset that could be obtained from such a study.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Product (m/z) | % Total Impurities | Mass Balance (%) |
| Control (2-8°C) | 48 | 99.8 | N/A | 0.2 | 100.0 |
| 0.1 N HCl (60°C) | 24 | 98.5 | N/A | 1.4 | 99.9 |
| 0.1 N NaOH (60°C) | 24 | 97.2 | N/A | 2.7 | 99.9 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 186.2 (M+H)⁺ of N-Oxide | 14.5 | 99.8 |
| Thermal (80°C, Solid) | 168 | 99.1 | N/A | 0.8 | 99.9 |
| Photostability (ICH) | - | 99.5 | N/A | 0.5 | 100.0 |
Data is illustrative and intended for exemplary purposes only.
Interpretation:
-
Mass Balance: A critical aspect of the analysis is the mass balance, which should be close to 100%[12]. This confirms that all degradation products have been detected.
-
Significant Degradation: In this illustrative dataset, significant degradation is observed only under oxidative conditions, which is consistent with the chemical nature of the compound. The molecule shows high stability against hydrolytic, thermal, and photolytic stress.
-
Degradant Identification: The primary degradation product under oxidative stress would correspond to the N-oxide of the parent molecule (molecular weight of free base = 169.27 g/mol [1]; N-oxide = 185.27 g/mol ). The observed m/z of 186.2 in positive ion mode would represent the protonated molecule [M+H]⁺.
Conclusion and Recommendations
This compound demonstrates the characteristics of a stable molecule, a feature enhanced by its salt form. The primary anticipated degradation pathway is oxidation, a vulnerability common to amine-containing structures. It exhibits robust stability under hydrolytic, thermal, and photolytic conditions.
For drug development professionals, it is recommended that:
-
Storage: The compound should be stored in well-sealed containers, protected from light and excessive heat. Standard room temperature storage is likely adequate[16].
-
Formulation: Care should be taken to avoid strongly oxidative excipients. The potential for salt disproportionation should be evaluated if formulating with alkaline excipients[7].
-
Analytical Control: A validated, stability-indicating HPLC-MS method should be employed for quality control to monitor for potential oxidative degradants throughout the development lifecycle.
By adhering to these principles and employing the rigorous methodologies outlined in this guide, researchers can ensure the quality and integrity of this compound, thereby building a solid foundation for successful drug development.
References
- Benchchem. 1-(Piperidin-4-yl)piperazine | 142013-66-9.
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- Benchchem. The Role of the Hydrochloride Salt in the Stability of GW806742X: A Technical Guide.
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- Benchchem.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013).
- PubChem. 1-(Piperidin-4-yl)piperazine.
- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride.
- Scott, D. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.
- Shinde, N. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Rawat, T., & Pandey, I. P. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- Thummar, K. N., et al. (2014). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- PubChem. This compound.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. rjptonline.org [rjptonline.org]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. chemscene.com [chemscene.com]
1-(Piperidin-4-YL)piperazine trihydrochloride purity standards
An In-Depth Technical Guide to the Purity Standards of 1-(Piperidin-4-YL)piperazine trihydrochloride
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of this compound, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, potential impurity profile based on common synthetic routes, and the principles for setting robust purity standards. A central feature of this guide is a detailed methodology for a definitive purity assay using High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD), a technique ideally suited for non-chromophoric analytes such as this. The rationale behind experimental choices and the establishment of acceptance criteria are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).
Introduction
1-(Piperidin-4-YL)piperazine is a bicyclic amine that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance, as any impurities present can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[2] The trihydrochloride salt form enhances aqueous solubility and stability, making it a common variant in development and manufacturing.
This guide moves beyond simple procedural lists to explain the causality behind the recommended protocols, ensuring a deep understanding of the quality control process. By integrating principles from authoritative sources like the ICH, we establish a self-validating system for purity assessment.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any analytical strategy.
| Property | Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [3] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [3] |
| Molecular Weight | 278.6 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | High solubility in water; soluble in methanol | [4] |
| Structure | [3] |
Impurity Profiling: A Synthesis-Based Approach
The impurity profile of a substance is intrinsically linked to its manufacturing process.[5] A common and efficient route to synthesize the core structure of 1-(Piperidin-4-YL)piperazine involves the reductive amination of a protected 4-piperidinone derivative with piperazine, followed by deprotection.[1][6]
Based on this pathway, potential impurities can be classified according to the ICH Q3A(R2) guideline.[3][7]
Classification of Potential Impurities
Impurities are categorized as organic, inorganic, or residual solvents.[5] For this compound, the primary focus is on organic impurities stemming from the synthesis.
-
Starting Materials: Incomplete reactions can lead to the presence of key reactants in the final product.
-
N-Boc-4-piperidinone
-
Piperazine
-
-
By-products: These are undesired products formed from side reactions.
-
Dimerized impurities or products from over-alkylation.
-
By-products from the reducing agent.
-
-
Intermediates: The protected intermediate may be carried over if the deprotection step is incomplete.
-
tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
-
-
Degradation Products: The compound may degrade under specific conditions of heat, light, or pH, although the trihydrochloride salt form generally confers good stability.
Caption: Classification of impurities based on ICH Q3A guidelines.
Definitive Purity Analysis: HPLC with Charged Aerosol Detection (CAD)
Rationale for Method Selection
This compound lacks a significant UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective for purity analysis where universal detection of all potential impurities is required.[8] While derivatization can introduce a chromophore, this process is often complex, non-stoichiometric, and can introduce its own impurities.[9][10]
The most robust and direct approach is HPLC coupled with a "universal" mass-based detector. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable.[4][11][12] CAD is often preferred for its higher sensitivity, wider dynamic range, and more consistent response for pharmaceutical analysis, providing a response proportional to the mass of any non-volatile analyte.[13][14] This makes it ideal for quantifying the main peak (the API intermediate) and any non-volatile impurities in a single run.
The analytical workflow is designed to ensure robust and reproducible results.
Caption: Workflow for purity determination by HPLC-CAD.
Detailed Experimental Protocol: HPLC-CAD Method
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
A. Instrumentation & Reagents
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD), e.g., Thermo Scientific™ Corona™ Veo™.[14]
-
Data acquisition and processing software (e.g., Chromeleon™).
-
Analytical column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar amines. An example is a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
B. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium formate in Water + 0.1% Formic Acid
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 95.0 10.0 60.0 12.0 60.0 12.1 95.0 | 15.0 | 95.0 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Evaporation Temperature: High (e.g., 60-70 °C)
-
Nebulizer Gas (N₂): ~35 psi
-
Data Collection Rate: 5 Hz
-
C. Solution Preparation
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.
D. System Suitability Test (SST)
-
Before sample analysis, inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
E. Analytical Procedure
-
Perform the SST and ensure criteria are met.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram that are at or above the reporting threshold (e.g., 0.05% of the main peak area). Disregard any peaks from the blank.
F. Calculation of Purity Purity is typically determined by area normalization, assuming all components have a similar response in the CAD.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Individual Impurity (%) = (Area of Individual Impurity Peak / Sum of All Peak Areas) x 100
Establishing Purity Standards and Acceptance Criteria
Setting meaningful purity specifications is not arbitrary; it is a risk-based decision grounded in regulatory guidelines. The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose (MDD) of the final drug substance.[3][7] Since this compound is an intermediate, these thresholds serve as a primary reference for ensuring it is of suitable quality for downstream processing.
ICH Q3A(R2) Thresholds
The thresholds dictate the level at which impurities must be reported, structurally identified, and qualified (justified by safety data).
| Maximum Daily Dose (MDD) of Final API | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
(Data synthesized from ICH Q3A(R2) Guideline)[3][7]
Recommended Acceptance Criteria
For a typical pharmaceutical intermediate, a robust set of acceptance criteria would be as follows:
-
Purity (by HPLC-CAD): ≥ 98.5%
-
Any Individual Unspecified Impurity: ≤ 0.10%
-
Total Impurities: ≤ 1.5%
Justification:
-
A purity limit of ≥ 98.5% ensures the material is highly pure and minimizes the introduction of impurities into the next synthetic step.
-
Limiting any single unspecified impurity to ≤ 0.10% aligns with the ICH identification threshold. This ensures that no single unknown impurity is present at a significant level without further investigation.
-
A total impurity limit of ≤ 1.5% provides an overall control on the quality of the material.
These criteria must be validated and may be tightened based on process capability and risk assessment for the specific API being synthesized.
Conclusion
The quality control of this compound demands a scientifically sound and rigorous approach. By understanding the potential impurity profile through its synthetic pathway and employing an appropriate analytical technique such as HPLC-CAD, it is possible to accurately quantify its purity. Grounding the purity standards and acceptance criteria in authoritative ICH guidelines ensures that this critical intermediate meets the high standards required for pharmaceutical development, ultimately contributing to the safety and efficacy of the final drug product. This guide provides the technical and logical framework for researchers and scientists to implement such a robust quality control strategy.
References
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- PubChem. (n.d.). This compound.
- Biotage. (n.d.). Improving reaction product purification with evaporative light-scattering detection.
- Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Wikipedia. (n.d.). Evaporative light scattering detector.
- Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD).
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Wikipedia. (n.d.). Charged aerosol detector.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- LCGC International. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Pharma Validation. (n.d.). Analytical Testing Requirements for Raw Material Approval.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- CPT Labs. (n.d.). A Reliable Guide To Raw Material Testing.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- IPQ.org. (n.d.). Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs.
- PharmTech. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- ResearchGate. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening.
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. veeprho.com [veeprho.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 12. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Protocol for the Synthesis of 1-(Piperidin-4-YL)piperazine Trihydrochloride: A Key Intermediate in Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of conditions, including central nervous system disorders and viral infections.[1] Its structure, featuring a piperidine ring linked to a piperazine moiety, provides a versatile platform for chemical modification.[2] The trihydrochloride salt form is particularly valuable as it enhances aqueous solubility and stability, facilitating its use in both in vitro and in vivo studies.[3] This document provides a detailed, two-step protocol for the synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride, beginning with a robust reductive amination followed by a comprehensive deprotection and salt formation. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic strategy.
Introduction to the Synthetic Strategy
The synthesis of 1-(Piperidin-4-YL)piperazine is most efficiently achieved through a two-stage process that leverages protecting group chemistry to ensure high selectivity and yield. The overall strategy involves:
-
Reductive Amination: This crucial step forms the carbon-nitrogen bond between the piperidine and piperazine rings. To prevent undesirable side reactions, such as self-coupling or dialkylation, N-protected starting materials are employed. Specifically, tert-Butoxycarbonyl (Boc) is the protecting group of choice due to its stability under various reaction conditions and its straightforward removal. The reaction couples N-Boc-piperidin-4-one with mono-N-Boc-piperazine.
-
Deprotection and Salt Formation: The final stage involves the simultaneous removal of both Boc protecting groups under strong acidic conditions using hydrochloric acid. This not only liberates the desired diamine but also forms the highly crystalline and water-soluble trihydrochloride salt in a single, efficient step.
This approach is widely adopted for its reliability and scalability, making it suitable for both discovery and process chemistry environments.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final trihydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Notes |
| N-Boc-piperidin-4-one | 79099-07-3 | 199.26 g/mol | 1.0 | Ketone starting material. |
| mono-tert-butyl piperazine-1-carboxylate | 57260-71-6 | 186.25 g/mol | 1.1 | Amine starting material. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 g/mol | 1.5 | Mild reducing agent. Moisture sensitive. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | - | Reaction solvent for Step 1. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | Aqueous solution for work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | Drying agent. |
| Hydrochloric Acid (HCl) solution | 7647-01-0 | 36.46 g/mol | Excess | e.g., 4M in 1,4-Dioxane or saturated in Methanol. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | - | Solvent for Step 2 and washing. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | Used for precipitation/washing. |
Step 1: Reductive Amination to form the Boc-protected Intermediate
Causality: This step utilizes reductive amination, a cornerstone of C-N bond formation.[4] The reaction proceeds via the formation of an iminium ion intermediate from the ketone and amine, which is then reduced in situ. Sodium triacetoxyborohydride is the preferred reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate.[2] Using anhydrous DCM as a solvent is critical to prevent hydrolysis of the reducing agent and the iminium ion.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidin-4-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.4 M.
-
Reagent Addition: Add mono-N-Boc-piperazine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Initiation of Reduction: Cool the flask to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Controlling the addition prevents a rapid exotherm.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-piperidin-4-one is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acidic byproducts and any remaining reducing agent.[2][5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)piperidine-1-carboxylate, typically as a viscous oil or solid. This crude intermediate is often of sufficient purity to proceed to the next step without further purification.
-
Step 2: Boc-Deprotection and Trihydrochloride Salt Formation
Causality: The Boc protecting group is labile under strong acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which forms isobutylene and carbon dioxide. Using a solution of hydrogen chloride gas in an organic solvent like methanol or dioxane is highly effective and directly precipitates the desired hydrochloride salt from the reaction medium.[7][8]
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a minimal amount of methanol (or 1,4-dioxane).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a solution of hydrochloric acid (e.g., a saturated solution of HCl in methanol or 4M HCl in 1,4-dioxane) dropwise. A significant excess of HCl is required to cleave both Boc groups and protonate all three basic nitrogen atoms.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours.[8] A white solid, the desired trihydrochloride salt, will typically precipitate out of the solution during this time.
-
Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the complete removal of both Boc groups.
-
Isolation of Product:
-
Once the reaction is complete, the precipitate can be collected by vacuum filtration.
-
To maximize yield, the filtrate can be partially concentrated and/or diethyl ether can be added as an anti-solvent to induce further precipitation.
-
Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to obtain the final product, this compound.
-
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of the Boc groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (m/z = 169.16).[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
The final product, this compound (C₉H₂₂Cl₃N₃), has a molecular weight of 278.6 g/mol .[10]
References
- PubChem. This compound.
- Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PubChem. 1-(Piperidin-4-yl)piperazine.
- Fisher Scientific. Amine Protection / Deprotection.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of 1-(Piperidin-4-YL)piperazine-Containing Compounds
Authored by: A Senior Application Scientist
Introduction: The 1-(Piperidin-4-YL)piperazine Scaffold in Modern Drug Discovery
The 1-(piperidin-4-yl)piperazine moiety is a privileged scaffold in medicinal chemistry, particularly for neurologically active agents. Its structural rigidity and ability to present substituents in defined vectors make it a cornerstone for developing ligands that target G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. A prime example of its successful application is in the atypical antipsychotic aripiprazole, which features this core structure and exhibits a unique "dopamine-serotonin system stabilizer" profile.
This guide provides a detailed framework for the in vitro characterization of novel compounds incorporating the 1-(piperidin-4-yl)piperazine scaffold. We will focus on two fundamental assay types that form the basis of a robust pharmacological evaluation: Receptor Binding Assays to determine affinity for the target, and Functional Assays to elucidate the compound's effect on receptor signaling.
Part 1: Target Affinity Determination via Radioligand Binding Assays
A critical first step in characterizing a new compound is to measure its binding affinity (Kᵢ) for the intended molecular target. Competitive radioligand binding assays are the gold standard for this purpose. In this protocol, we will detail the setup for a dopamine D₂ receptor binding assay, a primary target for many antipsychotic drugs.
Principle of the Assay
This assay quantifies the ability of an unlabeled test compound (e.g., a new derivative of 1-(piperidin-4-yl)piperazine) to compete with a radiolabeled ligand for binding to the target receptor. The receptors are typically sourced from recombinant cell lines (e.g., HEK293 or CHO cells) that stably express the human dopamine D₂ receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound, and the data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
Materials and Reagents:
-
Test Compound: Synthesized 1-(piperidin-4-yl)piperazine derivative, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: ³H-Spiperone or ³H-Raclopride, high specific activity.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known D₂ antagonist, such as Haloperidol (10 µM).
-
96-well Plates: Standard, untreated 96-well plates.
-
Filter Mats: GF/B or GF/C glass fiber filter mats.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for microplates.
-
Plate Harvester: A cell harvester to separate bound from free radioligand.
-
Liquid Scintillation Counter: To measure radioactivity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the frozen cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration (typically 10-20 µg of protein per well) in ice-cold assay buffer. The optimal concentration should be determined empirically through a membrane titration experiment.
-
Prepare serial dilutions of the test compound in assay buffer. It is common to perform a 10-point concentration curve, starting from 10 µM and diluting in half-log steps.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₑ (dissociation constant), which can be found in the manufacturer's documentation or determined experimentally.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding wells) OR 25 µL of non-specific binding control (e.g., 10 µM Haloperidol).
-
25 µL of the diluted test compound at various concentrations.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted cell membrane preparation.
-
-
The final assay volume is 200 µL. Each condition should be run in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation cocktail to each filter spot.
-
Seal the plate and allow it to equilibrate in the dark for at least 1 hour.
-
Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Presentation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
-
Calculate the Kᵢ Value:
-
Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
-
Table 1: Example Data from a Dopamine D₂ Receptor Binding Assay
| Test Compound Conc. (nM) | % Specific Binding |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 85.1 |
| 10 | 52.3 |
| 100 | 15.6 |
| 1000 | 2.1 |
| Calculated IC₅₀ | 12.5 nM |
| Calculated Kᵢ | 4.2 nM |
Workflow Diagram: Radioligand Binding Assay
Caption: D₂ receptor signaling pathway leading to cAMP inhibition.
Conclusion and Forward-Looking Strategy
The combination of high-throughput radioligand binding assays and functional cell-based assays provides a robust and comprehensive platform for the initial characterization of novel compounds built upon the 1-(piperidin-4-yl)piperazine scaffold. The data generated—binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy (Eₘₐₓ)—are essential for establishing structure-activity relationships (SAR) and for selecting promising candidates for further preclinical development. Subsequent studies should include selectivity profiling against a panel of related receptors to assess off-target effects and ensure the desired pharmacological profile.
References
This section would be populated with links to scientific papers, technical notes from vendors, and other authoritative sources that support the described protocols and scientific principles.
Application Note & Protocol: In Vitro Cytotoxicity Assessment of 1-(Piperidin-4-YL)piperazine trihydrochloride Using a Colorimetric MTT Assay
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on evaluating the cytotoxic potential of 1-(Piperidin-4-YL)piperazine trihydrochloride against cancer cells. Piperazine derivatives are a class of compounds recognized for their diverse pharmacological activities, including anticancer effects.[1] This application note details the scientific rationale, a step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and guidelines for data analysis and interpretation. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] By following this protocol, researchers can reliably determine the dose-dependent cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC₅₀), a critical parameter in preclinical drug discovery.[3]
Introduction and Scientific Rationale
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncology research. Piperazine-containing compounds have emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant efficacy in cancer therapy.[1][4] this compound is a piperazine derivative whose potential as a cytotoxic agent warrants systematic investigation.[5] Its trihydrochloride salt form enhances aqueous solubility, a favorable characteristic for in vitro biological screening.[5]
Evaluating the cytotoxicity of a novel compound is a fundamental first step in the drug development pipeline.[6][7] In vitro cytotoxicity assays serve as critical tools to screen compounds, understand their dose-response relationships, and elucidate their mechanisms of action.[3] Among the various available methods, the MTT assay is widely adopted for its simplicity, reliability, and high-throughput capability.[2]
The principle of the MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells.[8] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[8] The amount of formazan produced is directly proportional to the number of living cells in the culture well.[9] By dissolving these crystals and measuring the absorbance of the resulting solution, one can quantify the effect of a test compound on cell viability.
This guide provides a validated protocol for utilizing the MTT assay to screen this compound, explains the critical considerations for experimental design, and offers a framework for interpreting the results.
Experimental Design and Workflow
A successful cytotoxicity study relies on a well-planned experimental workflow that includes proper controls and systematic data collection. The overall process involves culturing cancer cells, treating them with a range of concentrations of the test compound, assessing viability with the MTT assay, and analyzing the resulting data to determine cytotoxicity.
Figure 1: Generalized workflow for the MTT cytotoxicity assay.
Detailed Protocols
This section provides a step-by-step methodology. It is crucial to perform these steps under sterile conditions in a biological safety cabinet to prevent contamination.
Materials and Reagents
-
This compound (Source: Commercial Vendor)
-
Target Cancer Cell Lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)[10]
-
Normal (non-cancerous) Control Cell Line (e.g., NHDF - Normal Human Dermal Fibroblasts)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[8]
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Sterile, 96-well flat-bottom tissue culture plates
-
Calibrated multichannel pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Step 1: Cell Seeding and Culture
The optimal cell seeding density is critical for reliable results and must be determined for each cell line to ensure cells are in an exponential growth phase during the assay.[12]
-
Culture Cells: Grow the selected cancer and normal cell lines in T-75 flasks until they reach approximately 80% confluency.
-
Harvest Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Count and Dilute: Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed Plate: Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate. To avoid "edge effects" caused by evaporation, fill the outer perimeter wells with 100 µL of sterile PBS.[13]
-
Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Step 2: Compound Preparation and Treatment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or PBS. The trihydrochloride form should ensure good solubility.[5]
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Plate Layout: Design the plate layout to include the following controls for a self-validating experiment:
-
Blank: Wells with medium only (no cells) for background subtraction.
-
Untreated Control: Wells with cells and medium only. This represents 100% viability.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent used for the compound (if not water/PBS).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Treat Cells: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Step 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[9] This results in a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. Monitor for crystal formation under a microscope.
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Immediately add 100-150 µL of DMSO (or other solubilization solution) to each well.[8]
-
Mix: Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Step 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the untreated control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [14]
-
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism or an Excel-based formula) to calculate the IC₅₀ value.[15] The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
Hypothetical Data Presentation
Clear presentation of quantitative data is essential for interpretation. The results should be summarized in a table format, displaying the mean and standard deviation from replicate experiments.
Table 1: Hypothetical Cytotoxicity Data for this compound after 48-hour exposure. Data are presented as Mean % Viability ± Standard Deviation (SD) from three independent experiments.
| Compound Conc. (µM) | A549 (Lung Cancer) % Viability (Mean ± SD) | NHDF (Normal Fibroblast) % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 91.3 ± 6.1 | 98.1 ± 5.5 |
| 5 | 74.8 ± 4.9 | 95.4 ± 4.2 |
| 10 | 52.1 ± 5.5 | 91.7 ± 3.9 |
| 25 | 28.6 ± 3.8 | 78.2 ± 5.1 |
| 50 | 11.4 ± 2.9 | 65.9 ± 4.6 |
| 100 | 4.7 ± 1.8 | 51.3 ± 6.0 |
| IC₅₀ Value (µM) | ~10.5 | >100 |
From this hypothetical data, the compound shows potent cytotoxicity against the A549 cancer cell line while exhibiting significantly lower toxicity towards the normal NHDF cell line, suggesting potential cancer-selective activity.
Potential Mechanism of Action and Further Investigation
While the MTT assay quantifies the cytotoxic effect, it does not reveal the underlying mechanism. Many cytotoxic agents, including piperazine derivatives, induce apoptosis (programmed cell death).[16][17] A common pathway is the intrinsic or mitochondrial pathway, where the drug induces mitochondrial stress, leading to the activation of a caspase cascade and subsequent cell death.[18][19]
Figure 2: Hypothetical intrinsic apoptosis pathway potentially induced by the compound.
To validate this proposed mechanism, the following orthogonal assays are recommended:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct measure of cytotoxicity rather than metabolic activity.[20][21]
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like Caspase-3/7.[16]
-
Western Blot Analysis: To probe for changes in the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved PARP.[16]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects.[13] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[13][22] |
| Low Absorbance Readings | Cell density is too low; Insufficient incubation time with MTT; Incomplete formazan solubilization.[12] | Optimize initial cell seeding density. Ensure a 2-4 hour incubation with MTT. Mix thoroughly after adding the solubilization solvent to ensure all crystals are dissolved. |
| High Background (Blank Wells) | Contaminated medium or reagents; Reagent interaction. | Use fresh, sterile medium and reagents. Ensure the MTT solution is protected from light. Check if the compound itself absorbs light at 570 nm by testing it in cell-free wells. |
| Untreated Cells Show Low Viability | Cell culture contamination (mycoplasma, bacteria); Over-confluency or poor cell health; Toxicity of the culture medium. | Routinely check cultures for contamination. Ensure cells are healthy and in the exponential growth phase before seeding. Use high-quality, fresh culture medium.[13] |
References
- Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798–4811.
- National Toxicology Program. (2007). ICCVAM Test Method Evaluation Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. NIH Publication No. 07-4519.
- Takahashi, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 119-130.
- Lee, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Biotechnology and Bioprocess Engineering, 26, 123–129.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Hickman, J. A., et al. (1992). Mechanisms of cytotoxicity caused by antitumour drugs. Toxicology Letters, 64-65, 553-561.
- baseclick GmbH. Cell Viability Assay | Essential Methods & Applications.
- Scholars Research Library. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.
- Kaufmann, S. H. Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research.
- Bio-protocol. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- van Meerloo, J., et al. (2011). The MTT Assay for Studying Cell Proliferation. In Methods in Molecular Biology. Springer.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- CellBioEd. (2024). Graphing and Presenting Your Cell Viability: Expanded Data Analysis. YouTube.
- He, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Galluzzi, L., et al. (2013). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer. Cell Death & Differentiation, 20, 1434–1447.
- Hayashi, M., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 131-140.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate.
- Onay, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Letters in Drug Design & Discovery, 9(1), 86-91.
- Sykes, L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332.
- ResearchGate. (2012). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- BMG LABTECH. Cytotoxicity Assays – what your cells don't like.
- ResearchGate. (2019). Dose dependent cytotoxic activity of the synthesized compounds against MCF-7 cancer cells.
- Kumar, A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6296.
- PubChem. This compound. National Center for Biotechnology Information.
- BIOSYNCE. This compound CAS 1217074-64-0.
Sources
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. Mechanisms of cytotoxicity caused by antitumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current status of the molecular mechanisms of anticancer drug-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 19. mayo.edu [mayo.edu]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
Application Note: Characterizing Novel CNS-Active Compounds with the 1-(Piperidin-4-YL)piperazine Scaffold
Introduction: The Piperidinyl-Piperazine Moiety as a Privileged Scaffold in Neuroscience
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the development of drugs targeting the central nervous system (CNS).[1][2] Its versatile structure allows for modifications that can precisely tune a compound's affinity and efficacy for specific neural receptors.[1] When combined with a piperidine ring, as in the case of 1-(Piperidin-4-YL)piperazine, it forms a scaffold that is frequently explored for its potential to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways.[3] Derivatives of this structural class have been investigated for a range of neurological applications, from antipsychotic to anxiolytic agents.[2][3]
This document provides a detailed guide for researchers utilizing 1-(Piperidin-4-YL)piperazine trihydrochloride , a highly water-soluble form of the parent compound, as a foundational tool in CNS drug discovery and neuroscience research.[4] We will detail its utility as a scaffold for library synthesis and as a tool compound for screening, focusing on a hypothesized application in serotonin receptor profiling. The protocols herein are designed to be self-validating, providing researchers with a robust framework for investigating compounds based on this promising chemical structure.
Chemical & Physical Properties
A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental design. The trihydrochloride salt form of 1-(Piperidin-4-YL)piperazine significantly enhances its aqueous solubility, a crucial factor for preparing stock solutions and ensuring bioavailability in aqueous assay buffers.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₃ · 3HCl | PubChem CID: 53326961[5] |
| Molecular Weight | 278.6 g/mol | PubChem CID: 53326961[5] |
| Parent Compound MW | 169.27 g/mol | PubChem CID: 15386099[6] |
| Form | Solid | N/A |
| Solubility | High in aqueous solutions (e.g., water, PBS, assay buffers) | Inferred from trihydrochloride salt form[4] |
| Storage | Store at room temperature, desiccated | General chemical handling guidelines |
Note: Always refer to the manufacturer's Certificate of Analysis for lot-specific data.
Hypothesized Mechanism of Action: A Focus on the Serotonin System
Given that many piperazine derivatives show significant activity at serotonin (5-HT) receptors, a primary application for this compound is in screening campaigns targeting this receptor family.[2][3] The 5-HT receptors are deeply involved in mood, cognition, and psychosis, making them high-value targets for drug development. This guide will focus on protocols to determine the binding affinity and functional activity of 1-(Piperidin-4-YL)piperazine or its derivatives at the 5-HT₂A receptor, a key target for atypical antipsychotics.
Figure 1. Hypothesized interaction of a 1-(Piperidin-4-YL)piperazine derivative at the 5-HT₂A receptor signaling cascade.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for characterizing the interaction of a novel compound, such as a derivative of 1-(Piperidin-4-YL)piperazine, with the human 5-HT₂A receptor.
Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)
This assay quantifies the affinity of the test compound for the 5-HT₂A receptor by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the inhibitor constant (Ki) of the test compound.
Materials:
-
Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]-Ketanserin (a well-characterized 5-HT₂A antagonist).
-
Non-specific Ligand: Mianserin or another suitable 5-HT₂A ligand at high concentration (e.g., 10 µM).
-
Test Compound: 1-(Piperidin-4-YL)piperazine derivative.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates and Filtration Manifold .
Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 1-(Piperidin-4-YL)piperazine Trihydrochloride in Modern Drug Synthesis
Abstract
This document provides an in-depth technical guide on the application of 1-(Piperidin-4-YL)piperazine trihydrochloride, a pivotal precursor in contemporary drug discovery and development. This bifunctional scaffold, featuring both piperidine and piperazine moieties, serves as a versatile building block for synthesizing a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). We will explore the compound's core chemical properties, detail its principal reaction pathways, and provide validated, step-by-step protocols for its strategic functionalization through N-arylation and N-alkylation reactions. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 1-(Piperidin-4-YL)piperazine core structure is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous approved drugs and clinical candidates stems from its unique three-dimensional architecture and the presence of three nitrogen atoms that can be modulated to fine-tune pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. The structure combines the conformational rigidity of a piperidine ring with the versatile reactivity of a piperazine ring, offering multiple vectors for chemical modification.[1]
The trihydrochloride salt form of this precursor is particularly advantageous for laboratory use. The three hydrochloride counterions render the compound as a stable, crystalline solid with significantly enhanced aqueous solubility compared to its free base form, simplifying handling, weighing, and its use in aqueous reaction media.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [3] |
| CAS Number | 1217074-64-0 | [3][4] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [3] |
| Molecular Weight | 278.6 g/mol | [3] |
| Appearance | Pale yellow to white powder | [4][5] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Core Reactivity and Synthetic Strategy
The synthetic utility of 1-(Piperidin-4-YL)piperazine is rooted in the differential reactivity of its three nitrogen atoms. The two secondary amines—one on the piperidine ring (N-1) and one on the piperazine ring (N-4')—are the primary sites for functionalization. Generally, the N-4' nitrogen of the piperazine ring is more nucleophilic and less sterically hindered, making it the preferred site for initial reactions like arylation or acylation. The N-1 piperidine nitrogen can then be functionalized in a subsequent step, often requiring more forcing conditions or prior protection of the piperazine moiety.
This differential reactivity allows for a modular and highly controlled approach to building molecular complexity. The most common and powerful transformations include:
-
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring, typically via palladium- or copper-catalyzed cross-coupling reactions. This is a cornerstone for synthesizing diarylpiperazine motifs found in many antipsychotics and kinase inhibitors.[6]
-
N-Alkylation: Introduction of alkyl groups through nucleophilic substitution on alkyl halides or, more commonly, via reductive amination with aldehydes and ketones.[6]
-
Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides to produce amides and sulfonamides, respectively, which can act as key pharmacophoric elements or stable linkers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 5. biosynce.com [biosynce.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride method
An Application Note and Protocol for the HPLC Analysis of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Introduction
This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that directly impact the quality and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is essential in pharmaceutical development and quality control.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to provide accurate and reproducible results, ensuring the quality of this crucial intermediate. The protocol herein is grounded in established chromatographic principles and offers a comprehensive guide for researchers, scientists, and drug development professionals.
Chromatographic Principles and Method Development
The selection of the chromatographic conditions is paramount for achieving a successful separation. For a polar compound like this compound, a reversed-phase HPLC method is often suitable. The choice of a C18 column is based on its wide availability and proven performance for a broad range of analytes.
The mobile phase composition is a critical factor influencing the retention and resolution of the analyte. A mixture of an organic modifier, such as acetonitrile, and an aqueous buffer is typically employed in reversed-phase chromatography. The buffer helps to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analyte and ensuring reproducible retention times. The use of a phosphate buffer is common due to its good buffering capacity in the typical pH range for reversed-phase HPLC.
The detection wavelength is selected based on the UV absorbance profile of this compound. A wavelength at which the analyte exhibits significant absorbance while minimizing interference from the mobile phase and potential impurities is chosen to ensure high sensitivity and selectivity.
Experimental Workflow
The following diagram provides a visual representation of the analytical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 800 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 with phosphoric acid.
-
Add 200 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
b) Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark.
-
Mix thoroughly to ensure complete dissolution.
c) Sample Solution Preparation:
-
Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up to the mark.
-
Mix thoroughly and filter the solution through a 0.45 µm syringe filter before injection, if necessary, to remove any particulate matter.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of the analyte.
-
Standard Injection: Inject the standard solution in replicate (e.g., n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak area of the analyte in both the standard and sample chromatograms. Calculate the concentration of this compound in the sample using the following formula:
Where:
-
Area_sample is the peak area of the analyte in the sample chromatogram.
-
Area_standard is the average peak area of the analyte in the standard chromatograms.
-
Concentration_standard is the concentration of the standard solution (µg/mL).
-
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before conducting the sample analysis. The acceptance criteria for system suitability are typically as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% (for n≥5) |
| %RSD for Retention Time | ≤ 1.0% (for n≥5) |
These criteria ensure that the chromatographic system is performing adequately and is capable of producing reliable and reproducible results.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine quality control testing in the pharmaceutical industry. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and precise analytical data, contributing to the overall quality assurance of pharmaceutical products.
References
The following is a general list of resources relevant to HPLC method development. Specific application notes for this compound may be available from instrument manufacturers.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.URL: https://www.wiley.
- Agilent Technologies. (2017). Basics of HPLC.URL: https://www.agilent.com/cs/library/primers/public/5991-3862EN.pdf
- Waters Corporation. (n.d.). HPLC Columns and Supplies.URL: https://www.waters.com/nextgen/us/en/shop/columns.html
- United States Pharmacopeia (USP). (n.d.).
Application Note: Leveraging 1-(Piperidin-4-YL)piperazine Trihydrochloride as a Core Scaffold for Novel Serotonin Receptor Ligands
Abstract: Serotonin (5-HT) receptors are a critical class of drug targets for a multitude of central nervous system (CNS) disorders. The discovery of novel ligands with specific affinity and functional profiles for 5-HT receptor subtypes is a cornerstone of modern neuropharmacology. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Piperidin-4-YL)piperazine trihydrochloride as a versatile chemical scaffold. We present its physicochemical properties, a representative synthetic protocol for derivatization, and detailed methodologies for the pharmacological evaluation of synthesized compounds, including in vitro binding and cell-based functional assays. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
The Strategic Value of the Piperidinyl-Piperazine Scaffold
The 1-(Piperidin-4-YL)piperazine core is a "privileged scaffold" in medicinal chemistry, particularly for CNS targets.[1][2] Its value stems from the combination of two key heterocyclic motifs:
-
Piperidine: This saturated heterocycle is a common feature in CNS drugs, often improving pharmacokinetic properties and facilitating passage across the blood-brain barrier.[1][3]
-
Piperazine: This symmetrical diamine provides two key nitrogen atoms that can be differentially functionalized.[2][4] One nitrogen serves as the linker to the piperidine ring, while the other (typically the N4-position) is a prime site for derivatization to explore structure-activity relationships (SAR).[5]
The trihydrochloride salt form of the scaffold ensures high aqueous solubility, making it amenable to a variety of reaction conditions and for preparing stock solutions for biological assays.[6]
Physicochemical Profile
| Property | Value | Source |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | PubChem CID: 53326961[7] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | PubChem CID: 53326961[7] |
| Molecular Weight | 278.6 g/mol | PubChem CID: 53326961[7] |
| Parent Compound MW | 169.27 g/mol | PubChem CID: 15386099[8] |
| Solubility | High in water (>100 mg/mL typical for trihydrochloride salts) | BenchChem[6] |
| Appearance | Typically a white to off-white solid | --- |
From Scaffold to Serotonergic Ligand: A Synthetic Overview
The primary application of 1-(Piperidin-4-YL)piperazine is as a starting material for the synthesis of more complex molecules. A common synthetic route involves the N-alkylation or N-arylation of the secondary amine on the piperazine ring. This allows for the introduction of diverse chemical moieties designed to interact with the binding pockets of specific serotonin receptors.
Caption: Synthetic workflow from core scaffold to final research compound.
Protocol: Representative N-Arylation Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl derivative, a common step in creating ligands for 5-HT receptors.[9][10]
Objective: To synthesize 1-(Aryl)-4-(piperidin-4-yl)piperazine from the starting scaffold.
Materials:
-
This compound
-
Desired Aryl Halide (e.g., 2-fluoronitrobenzene)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate)
Procedure:
-
Scaffold Preparation: In a round-bottom flask, dissolve this compound in a minimal amount of water. Add a saturated solution of sodium bicarbonate or potassium carbonate to neutralize the hydrochloride salts and liberate the free base. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base as an oil or solid.
-
Scientist's Note: Complete neutralization is critical. The free secondary amine is the nucleophile required for the subsequent reaction. Failure to neutralize will result in no reaction.
-
-
Reaction Setup: To a new, dry round-bottom flask, add the dried free base (1.0 eq), the aryl halide (1.1 eq), and a base such as powdered K₂CO₃ (2.5 eq). Add anhydrous ACN or DMF as the solvent.
-
Rationale: An excess of the aryl halide can drive the reaction to completion, but a large excess may complicate purification. K₂CO₃ acts as a base to scavenge the H-X byproduct of the nucleophilic aromatic substitution.
-
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM. Purify the product by flash column chromatography on silica gel using an appropriate solvent gradient.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final compound's identity and purity using ¹H-NMR, LC-MS, and/or elemental analysis.
Pharmacological Evaluation Workflow
Once a novel derivative is synthesized and purified, a systematic pharmacological evaluation is required to determine its affinity and functional activity at the target serotonin receptor(s).
Caption: Standard workflow for pharmacological characterization.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a synthesized test compound for a specific 5-HT receptor, for example, the 5-HT₂ₐ receptor.[11][12][13]
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of a test compound.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a well-characterized 5-HT₂ₐ antagonist radioligand).
-
Non-specific Agent: Mianserin or another high-affinity unlabeled 5-HT₂ₐ ligand (e.g., 10 µM).
-
Test Compound: Synthesized derivative of 1-(Piperidin-4-YL)piperazine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]
-
Scintillation Cocktail and 96-well filter plates (GF/B or GF/C).
-
Instrumentation: Cell harvester and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of ~10-20 µg of protein per well.[15] Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Assay Buffer + [³H]Ketanserin (at a concentration near its Kd, e.g., ~1.5 nM).
-
Non-specific Binding (NSB): Receptor membranes + Non-specific Agent (10 µM Mianserin) + [³H]Ketanserin.
-
Test Compound Wells: Receptor membranes + Test Compound (at each concentration) + [³H]Ketanserin.
-
-
Incubation: Incubate the plate at room temperature (or 30 °C) for 60 minutes with gentle agitation to reach equilibrium.[15]
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing with ice-cold buffer are crucial to minimize dissociation of the radioligand-receptor complex.
-
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol determines the functional activity (agonist or antagonist) of a test compound at a Gq-coupled serotonin receptor, such as 5-HT₂ₐ.[16][17] Activation of Gq-coupled receptors leads to the release of intracellular calcium, which can be measured with a fluorescent dye.[18][19]
Caption: Simplified 5-HT₂ₐ (Gq-coupled) signaling pathway.
Objective: To measure the ability of the test compound to stimulate (agonist mode) or inhibit (antagonist mode) calcium flux.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][20]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known 5-HT₂ₐ agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).
-
Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).[17][20]
Procedure:
-
Cell Plating: Seed the 5-HT₂ₐ-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to ~90% confluency.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye loading solution (prepared in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Scientist's Note: The AM ester group allows the dye to cross the cell membrane. Intracellular esterases cleave this group, trapping the active, calcium-sensitive form of the dye inside the cell.[20]
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Assay Execution (on a fluorescence plate reader):
-
Agonist Mode:
-
Place the cell plate in the reader and measure the baseline fluorescence.
-
The instrument adds serial dilutions of the test compound to the wells.
-
Immediately measure the fluorescence intensity over time (typically 90-180 seconds) to capture the peak calcium response.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes.
-
Place the plate in the reader.
-
The instrument adds a fixed concentration of a known agonist (e.g., Serotonin at its EC₈₀ concentration).
-
Measure the fluorescence intensity over time. An effective antagonist will reduce or block the agonist-induced signal.
-
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For Agonist Mode: Plot the response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Conclusion
This compound is a high-value scaffold for the discovery of novel serotonin receptor ligands. Its favorable chemical properties and versatile synthetic handles allow for the systematic exploration of structure-activity relationships. By employing robust pharmacological evaluation protocols, such as the radioligand binding and calcium mobilization assays detailed herein, researchers can effectively characterize the affinity and functional activity of newly synthesized derivatives, paving the way for the development of next-generation therapeutics for CNS disorders.
References
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
- BenchChem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Sittampalam, G. S., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH Probe Development Center.
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica.
- Gobert, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research.
- Caliendo, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
- Shabir, S., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Möller, U., et al. (2010). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53326961, this compound.
- ION Biosciences. (n.d.). Gαq GPCR assays.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15386099, 1-(Piperidin-4-yl)piperazine.
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research.
- Roman, G. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Vitale, P., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Więckowska, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules.
- Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters.
- Herges, R., et al. (2002). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine trihydrochloride for Dopamine Receptor Studies
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(Piperidin-4-YL)piperazine trihydrochloride in the study of dopamine receptors. The piperidine-piperazine scaffold is a critical structural motif in medicinal chemistry for developing ligands that target central nervous system receptors.[1][2][3] This document elucidates the foundational principles of dopamine receptor signaling, offers detailed, step-by-step protocols for key in vitro assays, and explains the scientific rationale behind experimental design and data interpretation. Our objective is to equip researchers with the necessary knowledge to effectively utilize this compound in elucidating dopaminergic pathways and advancing therapeutic discovery.
Introduction: The Significance of Dopaminergic Modulation
Dopamine is a pivotal neurotransmitter in the central nervous system, modulating a wide array of critical functions including motor control, motivation, reward, and cognitive processes.[4][5] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[4][] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), which are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[][7]
-
D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8]
-
D2-like receptors are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[7][8]
Given their central role in pathophysiology, these receptors are major targets for therapeutic intervention. The compound 1-(Piperidin-4-YL)piperazine serves as a versatile chemical scaffold for developing selective ligands to probe these receptors.[9] Understanding its interaction with dopamine receptor subtypes is crucial for characterizing novel therapeutics.
Overview of Dopamine Receptor Signaling Pathways
Effective experimental design requires a solid understanding of the downstream signaling cascades initiated by dopamine receptor activation. The primary pathway involves the modulation of cAMP, which in turn activates Protein Kinase A (PKA).[7] However, dopamine receptor signaling is complex and can also involve other effectors like the MAPK-MEK-ERK and Akt-GSK3 pathways, as well as interactions with other proteins and receptors.[4][]
Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.
Physicochemical Properties & Handling
1-(Piperidin-4-YL)piperazine is typically supplied as a trihydrochloride salt to improve its solubility and stability.[10]
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₃ (base) | [9] |
| Molecular Weight | 169.27 g/mol (base) | [10][11] |
| Form | Powder/Solid | [10] |
| Storage | Store at room temperature, protected from moisture. | [10] |
| Solubility | Soluble in water. | [12] |
Preparation of Stock Solutions: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like sterile, nuclease-free water or DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The trihydrochloride salt form is generally preferred for aqueous buffers used in biological assays.
Application I: Receptor Binding Affinity Determination
A fundamental step in characterizing any new ligand is to determine its binding affinity (Ki) for the target receptor(s). The radioligand binding assay is a gold-standard technique for this purpose.[13] It measures the ability of an unlabeled test compound (the "competitor," e.g., 1-(Piperidin-4-YL)piperazine derivatives) to displace a specific, high-affinity radiolabeled ligand from the receptor.[13][14]
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the Ki of a test compound at human D2 or D3 dopamine receptors expressed in HEK293 cell membranes.
A. Materials & Reagents
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human recombinant D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2/D3 antagonist).[15][16]
-
Test Compound: 1-(Piperidin-4-YL)piperazine derivative.
-
Non-Specific Binding (NSB) Determinant: Haloperidol (10 µM) or another suitable unlabeled D2/D3 antagonist.[13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[13][15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Suitable for counting tritium.
-
Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), liquid scintillation counter.[17]
B. Experimental Workflow Diagram
Caption: General workflow for a radioligand binding filtration assay.
C. Step-by-Step Procedure
-
Prepare Reagents:
-
On the day of the assay, thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in ice-cold Assay Buffer.[17]
-
Prepare serial dilutions of the test compound in Assay Buffer. A typical range would be from 10 pM to 100 µM.
-
Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (typically 0.1-1.0 nM for [³H]-Spiperone).[15]
-
-
Assay Plating (Final Volume: 250 µL): [17]
-
Total Binding (TB): 150 µL membrane prep + 50 µL Assay Buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL NSB determinant (10 µM Haloperidol) + 50 µL radioligand.
-
Competition: 150 µL membrane prep + 50 µL test compound dilution + 50 µL radioligand.
-
Rationale: Setting up these three conditions is critical. TB establishes the maximum signal. NSB quantifies radioligand binding to non-receptor components, which must be subtracted. The competition wells show the displacement by your test compound.[13]
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[17]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat.
-
Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Rationale: Speed is essential to prevent dissociation of the radioligand-receptor complex. Using ice-cold buffer slows the off-rate.[17]
-
-
Counting:
-
Dry the filter mat, add scintillation fluid, and count the radioactivity (in Counts Per Minute, CPM) for each well using a liquid scintillation counter.
-
D. Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[16]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Application II: Functional Activity Profiling
Binding affinity does not reveal whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Functional assays are required to determine this. For dopamine receptors, the most common functional readout is the measurement of intracellular cAMP.[18][19]
Protocol: cAMP Accumulation Assay (HTRF or GloSensor)
This protocol outlines a method to assess the functional effect of a test compound on Gs-coupled (D1/D5) or Gi-coupled (D2/D3/D4) receptors expressed in host cells (e.g., HEK293 or CHO).
A. Principle
-
For D1-like (Gs): An agonist will increase cAMP levels. An antagonist will block the cAMP increase caused by a known agonist (like dopamine).
-
For D2-like (Gi): An agonist will decrease cAMP levels. This is typically measured by first stimulating cells with forskolin (an adenylyl cyclase activator) to create a high basal cAMP signal, and then measuring the agonist's ability to inhibit this signal.[20][21] An antagonist will block this inhibitory effect.
B. Materials & Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the dopamine receptor subtype of interest.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., Promega's GloSensor).[18][22][23]
-
Test Compound: 1-(Piperidin-4-YL)piperazine derivative.
-
Reference Agonist: Dopamine or a subtype-selective agonist.
-
Reference Antagonist: Haloperidol or a subtype-selective antagonist.
-
Forskolin (for Gi assays): To pre-stimulate adenylyl cyclase.[20]
-
Assay Buffer/Medium: As recommended by the cell line and assay kit provider.
C. Step-by-Step Procedure (General)
-
Cell Seeding: Seed cells into 96- or 384-well plates at a pre-optimized density and allow them to adhere overnight.[20]
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.
-
Agonist Mode Assay:
-
Add varying concentrations of the test compound or reference agonist to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with varying concentrations of the test compound or reference antagonist for a short period (e.g., 15-30 minutes).[20]
-
Add a fixed concentration of a reference agonist (typically its EC80 value) to all wells (except controls).
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Detection:
-
Read Plate: Measure the signal (e.g., fluorescence ratio or luminescence) on a compatible plate reader.
D. Data Analysis & Interpretation
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Agonist Mode: Plot cAMP concentration vs. log[Agonist]. Fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound.
-
Antagonist Mode: Plot the agonist-stimulated cAMP response vs. log[Antagonist]. Fit a sigmoidal dose-response (inhibition) curve to determine the IC50 of the test compound. This can be used to calculate the antagonist's affinity constant (Kb).
Caption: Decision tree for interpreting functional assay results.
Conclusion
1-(Piperidin-4-YL)piperazine and its derivatives are invaluable tools for the pharmacological dissection of dopamine receptor function. By systematically applying robust in vitro techniques such as radioligand binding and functional cAMP assays, researchers can accurately determine the affinity, potency, and efficacy of novel compounds. This guide provides the foundational protocols and scientific rationale to empower drug development professionals to confidently characterize new chemical entities targeting the dopaminergic system, ultimately paving the way for improved therapeutics for a host of neurological and psychiatric conditions.
References
- Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate.
- In, S., et al. (2012). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits.
- Wikipedia. Dopamine receptor. Wikipedia.
- Valjent, E., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. springermedizin.de.
- Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health.
- Guo, R., et al. (2011). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health.
- Zhen, J., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.
- Creative BioMart. cAMP Accumulation Assay. Creative BioMart.
- Scherer, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.
- Schetz, J. A., et al. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed.
- PubChem. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem.
- Sahlholm, K., et al. (2004). Certain 1,4-Disubstituted Aromatic Piperidines and Piperazines with Extreme Selectivity for the Dopamine D4 Receptor Interact with a Common Receptor Microdomain. ResearchGate.
- Tu, Y. T., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PubMed Central.
- Zhang, M., et al. (2003). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate.
Sources
- 1. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 9. benchchem.com [benchchem.com]
- 10. 1-(piperidin-4-yl)piperazine | 142013-66-9 [sigmaaldrich.com]
- 11. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of 1-(Piperidin-4-YL)piperazine Derivatives
Introduction: The Therapeutic Potential of 1-(Piperidin-4-YL)piperazine Derivatives
The 1-(Piperidin-4-YL)piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2] Its structural versatility allows for the fine-tuning of pharmacological properties, leading to derivatives with high affinity and selectivity for various neuronal receptors.[1] Notably, this class of compounds has shown significant promise as antagonists for histamine H3 (H3R) and sigma-1 (σ1R) receptors.[3][4][5] Modulation of these receptors is implicated in a range of neuropsychiatric and neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and chronic pain.[4]
These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of novel 1-(Piperidin-4-YL)piperazine derivatives. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages for preclinical development.
Part 1: Foundational Knowledge for In Vivo Studies
Mechanism of Action: Causal Basis for Experimental Design
The design of meaningful in vivo studies hinges on a clear understanding of the compound's mechanism of action. For many 1-(Piperidin-4-YL)piperazine derivatives, the primary targets are H3R and σ1R.
-
Histamine H3 Receptor (H3R) Antagonism: H3Rs are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[4] Antagonism of H3Rs enhances the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity. Antagonism of σ1R has shown potential in the treatment of neuropathic pain and other neurological disorders.[4][5]
The dual antagonism of H3R and σ1R presents a synergistic approach for treating complex neurological conditions that involve both neurotransmitter dysregulation and neuronal stress.
Animal Model Selection: Recreating the Pathophysiological State
The choice of animal model is critical for the translational relevance of in vivo studies.[6][7][8] Modeling complex neuropsychiatric disorders in animals is challenging due to the subjective nature of many symptoms.[6] Therefore, models are selected based on their ability to recapitulate specific aspects of the human disease, which can be categorized by their validity:
-
Construct Validity: The model has a similar underlying genetic or etiological basis as the human disorder.
-
Face Validity: The model exhibits behaviors that are analogous to the symptoms of the human disorder.
-
Predictive Validity: The model responds to treatments that are effective in humans.[9]
For evaluating 1-(Piperidin-4-YL)piperazine derivatives, the following animal models are recommended:
| Therapeutic Area | Animal Model | Rationale | Key Behavioral Endpoints |
| Cognitive Enhancement | Scopolamine-induced amnesia in rodents | Cholinergic deficit model relevant to Alzheimer's disease | Novel object recognition, Morris water maze, Y-maze |
| Schizophrenia | MK-801 or PCP-induced hyperlocomotion | NMDA receptor hypofunction model | Prepulse inhibition, locomotor activity, social interaction |
| Neuropathic Pain | Chronic constriction injury (CCI) or spared nerve injury (SNI) | Models of peripheral nerve damage | Von Frey filaments (mechanical allodynia), Hargreaves test (thermal hyperalgesia) |
| Depression | Chronic unpredictable stress (CUS) | Environmental stress-induced model | Sucrose preference test (anhedonia), forced swim test (behavioral despair) |
Part 2: Experimental Protocols
Compound Formulation and Administration
The physicochemical properties of the 1-(Piperidin-4-YL)piperazine derivative will dictate the optimal formulation and route of administration.
Protocol 1: Formulation Preparation
-
Determine Solubility: Assess the solubility of the test compound in common vehicles (e.g., water, saline, 5% DMSO in saline, 20% Captisol®).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension and is well-tolerated by the animals.
-
Preparation:
-
For solutions, dissolve the compound in the chosen vehicle with gentle heating or sonication if necessary.
-
For suspensions, micronize the compound to a uniform particle size and suspend it in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose).
-
-
pH Adjustment: Adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.5-7.5).
-
Sterilization: If administering via a parenteral route, sterilize the formulation by filtration through a 0.22 µm filter.
Protocol 2: Route of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
| Route | Advantages | Disadvantages | Considerations |
| Oral (p.o.) | Clinically relevant, less stressful | First-pass metabolism, variable absorption | Gavage volume should not exceed 10 ml/kg in rodents |
| Intraperitoneal (i.p.) | Rapid absorption, avoids first-pass metabolism | Potential for local irritation, less clinically relevant | Injection volume should not exceed 10 ml/kg in rodents |
| Intravenous (i.v.) | 100% bioavailability, precise dose control | Requires skilled personnel, can be stressful | Bolus or infusion administration is possible |
| Subcutaneous (s.c.) | Slower, more sustained absorption | Potential for local irritation | Injection volume should not exceed 5 ml/kg in rodents |
| Intranasal | Bypasses the blood-brain barrier, rapid CNS delivery | Limited volume, requires specialized techniques | Awake administration is possible to reduce stress[10] |
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A thorough understanding of the dose-response relationship and the PK/PD profile is essential for interpreting efficacy studies and selecting doses for further development.
Protocol 3: Dose-Response Study
-
Dose Selection: Based on in vitro potency and literature data for similar compounds, select a range of at least 3-4 doses (e.g., 1, 3, 10, 30 mg/kg).
-
Animal Groups: Assign animals randomly to treatment groups, including a vehicle control group. A minimum of 8-10 animals per group is recommended.
-
Administration: Administer the test compound or vehicle at the selected doses.
-
Behavioral Testing: At the predicted time of maximum plasma concentration (Tmax), perform the relevant behavioral assays.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effective dose range.
Protocol 4: Pharmacokinetic (PK) Study
-
Animal Groups: Use a sufficient number of animals to allow for serial blood sampling at multiple time points.
-
Administration: Administer a single dose of the test compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) via an appropriate method (e.g., tail vein, saphenous vein).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the test compound using a validated analytical method such as LC-MS/MS.[11]
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[11][12]
Workflow for PK/PD Study
Caption: Workflow for a comprehensive PK/PD study.
CNS Safety Pharmacology
Early assessment of potential CNS side effects is crucial.[13][14] The Irwin test or a modified version is a primary screen for evaluating the behavioral and physiological effects of a novel compound.[15]
Protocol 5: Modified Irwin Test
-
Animal Groups: Assign animals to treatment groups, including a vehicle control and a positive control.
-
Administration: Administer the test compound at doses up to the maximum tolerated dose (MTD).
-
Observation: At regular intervals (e.g., 30, 60, 120, 240 minutes) after dosing, observe the animals for a range of behavioral and physiological parameters.
-
Parameters to Assess:
-
Behavioral: Alertness, grooming, locomotor activity, stereotypy, passivity.
-
Neurological: Tremors, convulsions, gait, righting reflex, sensory responses.
-
Autonomic: Salivation, lacrimation, pupil size, respiration rate.
-
-
Scoring: Score each parameter using a standardized scoring system.
-
Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any significant CNS effects.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
Summarize key quantitative data in tables for clear comparison.
Table 1: Example Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) |
| Derivative X | 10 | p.o. | 520 | 1.0 | 2150 | 3.5 |
| Derivative Y | 10 | p.o. | 380 | 2.0 | 2890 | 5.2 |
Table 2: Example Efficacy in Novel Object Recognition Test
| Treatment | Dose (mg/kg) | Discrimination Index (%) | p-value vs. Scopolamine |
| Vehicle | - | 65.2 ± 3.1 | - |
| Scopolamine | 1 | 48.5 ± 2.8 | < 0.01 vs. Vehicle |
| Derivative X + Scopolamine | 3 | 55.1 ± 3.5 | < 0.05 |
| Derivative X + Scopolamine | 10 | 62.8 ± 2.9 | < 0.01 |
Visualizing Signaling Pathways and Workflows
Visual aids can clarify complex biological pathways and experimental procedures.
Signaling Pathway of H3R Antagonism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 8. Frontiers | Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations [frontiersin.org]
- 9. Animal Models for Mental Disorders | springermedizin.de [springermedizin.de]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Application Note: A High-Throughput Screening Framework for the 1-(Piperidin-4-YL)piperazine Scaffold in GPCR-Targeted Drug Discovery
Abstract
The 1-(piperidin-4-yl)piperazine core is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in centrally active compounds and its utility as a versatile building block for combinatorial libraries.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold, exemplified by 1-(Piperidin-4-YL)piperazine trihydrochloride, in high-throughput screening (HTS) campaigns. We detail the rationale behind assay choice, provide a robust protocol for a cell-based G protein-coupled receptor (GPCR) assay, and outline a self-validating framework for data analysis and hit triage.
Introduction: The Power of the Privileged Scaffold
In drug discovery, a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, often with high affinity.[2] The 1-(piperidin-4-yl)piperazine motif is one such scaffold, frequently engineered to target G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[1][3] Its two basic nitrogen atoms and defined three-dimensional structure allow for diverse substitutions, enabling the creation of large chemical libraries to probe a wide range of biological space.
High-throughput screening (HTS) is the engine that drives the initial phase of drug discovery, allowing for the rapid assessment of these vast libraries to identify "hits"—compounds that modulate the activity of a biological target.[4] This guide uses this compound as a representative molecule to establish a complete HTS workflow, from initial assay development to validated hit identification.
Compound Profile: this compound
The selection of a compound's salt form is a critical, yet often overlooked, aspect of preparing a screening library. The trihydrochloride salt of 1-(piperidin-4-yl)piperazine significantly enhances its aqueous solubility compared to the free base.[5] This property is paramount for HTS, as it prevents compound precipitation in aqueous assay buffers, a common source of false-positive results, and ensures accurate concentration delivery to the biological target.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [6] |
| Molecular Weight | 278.6 g/mol | [6] |
| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [6] |
| CAS Number | 1217074-64-0 | [6] |
| Form | Pale yellow powder | [7] |
| Key Advantage | High aqueous solubility for HTS applications | [5] |
HTS Workflow for Scaffold-Based Screening
A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds while eliminating artifacts. The workflow ensures that resources are focused on the most promising chemical matter.
Caption: General High-Throughput Screening (HTS) Workflow.
Principle of the Assay: Targeting Gq-Coupled GPCRs
Given the prevalence of the 1-(piperidin-4-yl)piperazine scaffold in CNS-active compounds, a GPCR functional assay is a highly relevant choice.[5] Specifically, we will detail a protocol for a calcium flux assay, which measures the activation of Gq-coupled GPCRs. This pathway is a common signaling mechanism for many neurotransmitter receptors.
Causality: Upon ligand binding, a Gq-coupled GPCR activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic Ca²⁺ is a direct and measurable indicator of receptor activation. HTS-compatible fluorescent dyes, which exhibit increased fluorescence intensity upon binding to Ca²⁺, are used to detect this signal.
Caption: Simplified Gq-coupled GPCR calcium signaling pathway.
Detailed Protocols
Materials and Reagents
-
Compound: this compound (or other library compounds)
-
Cell Line: A recombinant cell line stably expressing a Gq-coupled GPCR of interest (e.g., HEK293-hM1).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom, sterile, tissue-culture treated plates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye kit (often includes probenecid to prevent dye extrusion).
-
Controls: Known agonist (Positive Control) and antagonist (Negative Control) for the target receptor.
-
Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence detection and fluid-injection capabilities (e.g., FLIPR, FlexStation).
Protocol 1: Calcium Flux HTS Assay
This protocol is designed for a 384-well format and assumes an agonist screening campaign.
-
Cell Plating (24 hours prior to assay):
-
Rationale: Allows cells to adhere and form a uniform monolayer, ensuring consistent cell numbers across wells.
-
Harvest cells and perform a cell count.
-
Dilute cells in culture medium to a pre-optimized density (e.g., 200,000 cells/mL for a target of 10,000 cells/well).
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Plating:
-
Rationale: Pre-diluting compounds in dedicated plates prevents cross-contamination and allows for rapid, automated transfer to the assay plate.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO and then in Assay Buffer to create a working concentration (e.g., 20 µM for a final assay concentration of 10 µM).
-
Plate compounds, controls, and vehicle (DMSO in Assay Buffer) into the 384-well compound plate.
-
-
Dye Loading (Day of assay):
-
Rationale: Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell. Probenecid is included to inhibit anion exchange transporters that can pump the dye out.
-
Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions, including probenecid.
-
Remove culture medium from the cell plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Rationale: The plate reader measures a baseline fluorescence before adding the compound and then tracks the change in fluorescence over time after compound addition.
-
Place the cell plate and the compound plate into the plate reader.
-
Set the instrument parameters (e.g., excitation ~494 nm, emission ~516 nm).
-
Program the instrument to add 20 µL from the compound plate to the cell plate.
-
Measure fluorescence for 5-10 seconds (baseline), then initiate compound addition and continue reading for 60-120 seconds to capture the peak calcium response.
-
Protocol 2: Assay Validation and Quality Control
Trustworthiness: Before commencing a full screen, the assay must be validated to ensure it is robust and reproducible.[8] This is achieved by running several plates with only control compounds.
-
Prepare Control Plates: Dedicate half the wells of a 384-well plate to the positive control (a known agonist at its EC₈₀ concentration) and the other half to the negative control (vehicle, e.g., DMSO).
-
Run the Assay: Execute the full assay protocol on these control plates.
-
Calculate Quality Metrics: Use the signal output (e.g., max-min fluorescence) from these plates to calculate key performance indicators.[9]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - ( (3SD_pos + 3SD_neg) / | Mean_pos - Mean_neg | ) |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | ≥ 10 | Indicates the dynamic range of the assay. A higher ratio makes it easier to distinguish hits from noise. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the variability within the control groups. Low variability is essential for reproducibility. |
SD_pos/neg = Standard Deviation of positive/negative controls; Mean_pos/neg = Mean of positive/negative controls.
Data Analysis and Hit Triage
Progressing from thousands of primary data points to a few high-quality hit series requires a stringent, logical triage process.[10]
Caption: Hit Triage and Validation Cascade.
-
Normalization: Raw fluorescence values are converted to a percentage of activation relative to the controls on the same plate: % Activation = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg).
-
Hit Selection: A threshold is defined (e.g., >3 standard deviations above the mean of the negative controls, or a simple cutoff like >50% activation). Compounds meeting this criterion are designated "primary hits."
-
Hit Confirmation: Primary hits are re-tested, often using freshly prepared compound from a powder stock, to eliminate errors from library storage or handling.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold dilutions) to determine their potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Triage for False Positives: At this stage, it is crucial to eliminate compounds that interfere with the assay technology rather than the biological target.[10]
-
Counter-Screens: Test active compounds against the parental cell line (lacking the target receptor). True hits should be inactive.
-
Orthogonal Assays: Validate hits in a different assay format that measures a different point in the signaling cascade (e.g., an IP-One assay that measures IP₃ accumulation). This confirms the compound's mechanism of action.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid breathing dust.[11] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
The 1-(piperidin-4-yl)piperazine scaffold is a valuable starting point for drug discovery campaigns, particularly those targeting GPCRs. This application note provides a robust and scientifically sound framework for utilizing compounds based on this scaffold in HTS. By implementing a validated assay, such as the described calcium flux protocol, and adhering to a stringent hit triage cascade, research teams can confidently and efficiently identify novel and potent modulators of therapeutically relevant targets. The principles and protocols outlined herein are designed to be adaptable to various Gq-coupled GPCRs and serve as a blueprint for generating high-quality, actionable data in early-stage drug discovery.
References
- Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
- Goldman, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- faCellitate. (2022). Scaffold dependent 3D models for high throughput screening. [Link]
- Sittampalam, G.S., et al. (2012). HTS Assay Validation. In: Assay Guidance Manual.
- Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
- Amos, R., et al. (2017). HTS Methods: Assay Design and Optimisation. In: High Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]
- Espindola, A.S., & Cardwell, K.F. (2022). A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. PhytoFrontiers. [Link]
- Lin, Y.C., et al. (2023). 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening.
- ResearchGate. (2023).
- Schlepckow, K., et al. (2023).
- An, W.F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53326961, this compound. [Link]
- Glicksman, M., et al. (Eds.). In Vitro Cell Based Assays. In: Assay Guidance Manual.
- Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15386099, 1-(Piperidin-4-yl)piperazine. [Link]
- Genprice. 1- (Piperidin-4-yl) piperazine trihydrochloride. [Link]
- Insel, P.A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
- Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
- Cong, X., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. [Link]
- Profacgen. An Optimization Platform of High-Throughput GPCR for Drug Discovery. [Link]
- Kumar, S., et al. (2022). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]
- 8. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the In Vitro Characterization of 1-(Piperidin-4-YL)piperazine trihydrochloride and Related Piperazine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(Piperidin-4-YL)piperazine trihydrochloride, a piperazine derivative with potential applications in neuroscience and oncology research. Due to the limited specific biological data for this compound in publicly available literature, this document establishes a robust investigational workflow using the well-characterized effects of related piperazine compounds on the serotonin 1A (5-HT1A) receptor as a model system. The protocols detailed herein are designed to be broadly applicable for assessing the cytotoxicity and G-protein coupled receptor (GPCR) modulating activities of novel piperazine-based compounds.
Introduction and Scientific Rationale
Piperazine and its derivatives are a prominent class of heterocyclic compounds with significant therapeutic applications, including as anticancer and central nervous system (CNS) active agents.[1] The compound this compound (PubChem CID: 53326961) is a member of this class, and its structure suggests potential interactions with biological targets such as GPCRs.[2]
Given the prevalence of the piperazine moiety in compounds targeting serotonergic systems, a logical starting point for the characterization of this compound is to investigate its potential effects on serotonin receptors. The 5-HT1A receptor, a Gi/o-coupled receptor extensively involved in mood and cognition, serves as an excellent model target.[3][4] Its activation initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway, providing multiple endpoints for in vitro assessment.[5]
This guide, therefore, presents a tiered experimental approach, beginning with fundamental cytotoxicity profiling to establish a viable concentration range for functional studies. Subsequently, detailed protocols are provided for key functional assays to elucidate the compound's potential as a modulator of 5-HT1A receptor signaling.
Physicochemical Properties and Stock Solution Preparation
The trihydrochloride salt form of 1-(Piperidin-4-YL)piperazine is expected to confer good aqueous solubility.[6] However, empirical determination of solubility in cell culture media is recommended.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [2] |
| Molecular Weight | 278.6 g/mol | [2] |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be high in aqueous solutions | [6][7] |
Protocol 2.1: Preparation of a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 10 mL of a 10 mM stock solution, weigh 27.86 mg of the compound.
-
Solubilization: Add a small volume of sterile, nuclease-free water or dimethyl sulfoxide (DMSO) to the powder. The choice of solvent should be determined empirically, starting with water due to the hydrochloride salt form. If DMSO is required, the final concentration in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Vortexing and Sonication: Vortex the solution thoroughly to aid dissolution. If particulates remain, sonicate the solution for 5-10 minutes.
-
Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the chosen solvent.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of a compound on a specific target. For investigating 5-HT1A receptor modulation, cell lines endogenously expressing the receptor or, more commonly, recombinant cell lines stably overexpressing the human 5-HT1A receptor are recommended.
Recommended Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary): A robust and commonly used cell line for heterologous expression of GPCRs. Several commercial vendors provide CHO-K1 cells stably expressing the human 5-HT1A receptor.[8][9]
-
HEK-293 (Human Embryonic Kidney): Another widely used cell line for GPCR studies, known for its high transfection efficiency and robust growth.[10][11]
-
SH-SY5Y (Human Neuroblastoma): A human cell line of neuronal origin that can be used to study receptor signaling in a more neuron-like context.[12]
Protocol 3.1: General Cell Culture and Maintenance
-
Media Preparation: Culture the selected cell line in the vendor-recommended growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (e.g., penicillin-streptomycin), and a selection agent (e.g., G418 or puromycin) to maintain receptor expression.
-
Thawing and Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed growth medium and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into an appropriate culture flask.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When the cells reach 80-90% confluency, passage them by first washing with phosphate-buffered saline (PBS), then detaching with a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend in fresh medium to seed new flasks at a lower density.
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor by an agonist initiates a complex network of intracellular signaling events. Understanding these pathways is essential for selecting appropriate functional assays and for interpreting the experimental results.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for Compound Characterization
A systematic approach is crucial for the effective characterization of a novel compound. The following workflow outlines the key experimental phases.
Caption: Tiered Experimental Workflow.
Detailed Experimental Protocols
Protocol 6.1: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of solvent used) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Example Cytotoxicity Data for a Piperazine Derivative
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HEK-293 | 48h | 55.2 |
| CHO-K1 | 48h | 78.9 |
| SH-SY5Y | 48h | 34.5 |
Protocol 6.2: cAMP Accumulation Assay
This assay measures the ability of a 5-HT1A receptor agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][13]
-
Cell Seeding: Seed 5-HT1A expressing cells into a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX for 20-30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add serial dilutions of the test compound (agonist mode) or a fixed concentration of a known agonist plus serial dilutions of the test compound (antagonist mode).
-
Forskolin Stimulation: To measure the inhibitory effect on cAMP production, stimulate the cells with a concentration of forskolin that induces a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[13][14]
-
Data Analysis: For agonist activity, plot the percent inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀. For antagonist activity, plot the percent reversal of agonist-induced inhibition against the compound concentration to determine the IC₅₀.
Protocol 6.3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[15][16]
-
Cell Seeding and Serum Starvation: Seed 5-HT1A expressing cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with the test compound at various concentrations for a short duration (typically 5-15 minutes). Include a positive control (e.g., a known 5-HT1A agonist) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 and plot the fold change relative to the vehicle control against the compound concentration to determine the EC₅₀.[15]
-
Protocol 6.4: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically mediated by Gq or in some cases, the Gβγ subunits of Gi/o proteins.[17][18]
-
Cell Seeding: Seed 5-HT1A expressing cells (co-expressing a promiscuous G-protein like Gα16 if necessary to couple to the calcium pathway) into a black, clear-bottom 96-well plate.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
References
- Charles River Laboratories. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line.
- eEnzyme. (n.d.). Human HTR1A (Serotonin) Receptor Stable Cell Line.
- Butkerait, P., et al. (1995). Heterologous expression of the serotonin 5-HT1A receptor in neural and non-neural cell lines. Journal of Neurochemistry, 64(1), 389-397.
- Creative Biolabs. (n.d.). PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone.
- Arbo, M. D., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology Letters, 241, 10-20.
- Raju, B., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(19), 329-335.
- Balode, A., et al. (2020).
- Mukherjee, J. (2012). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
- Sheffler, D. J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
- ResearchGate. (n.d.). (A) dose-dependent serotonin (5-Ht) induced stimulation of calcium mobilization by 5-Ht 1A serotonin receptors.
- Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1).
- Khan, N. A., et al. (1995). Serotonin-induced calcium signaling via 5-HT1A receptors in human leukemia (K 562) cells. Cellular Immunology, 165(2), 221-227.
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay.
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Ronsisvalle, S., et al. (2019). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 10(3), 1639-1651.
- Kumari, P., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 195-210.
- Xie, W., et al. (2014). 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. Cellular Signalling, 26(9), 1846-1852.
- Multispan, Inc. (n.d.). 5-HT1A RECEPTOR.
- ResearchGate. (2023). Discovery of a functionally selective serotonin 5-HT 1A receptor agonist for the treatment of pain.
- Xie, W., et al. (2014). 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. Cellular Signalling, 26(9), 1846-1852.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Jin, J., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 12(3), e0174126.
- Varela, M. T., et al. (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
- Della Rocca, G. J., et al. (1999). Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. Journal of Biological Chemistry, 274(8), 4749-4753.
- Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-14.
- ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
- ResearchGate. (2014). 5-HT1A Receptor-Mediated Phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2) is Modulated by Regulator of G Protein Signaling Protein 19.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PubChem. (n.d.). This compound.
- Tatton, W. G., et al. (2003). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neurochemistry, 86(3), 749-762.
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 10. Human HTR1A (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 11. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for the NMR Characterization of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Introduction: The Structural Significance of 1-(Piperidin-4-YL)piperazine Trihydrochloride
1-(Piperidin-4-YL)piperazine is a bifunctional heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring both a piperidine and a piperazine ring, offers multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The trihydrochloride salt form enhances the aqueous solubility and stability of the parent compound, making it particularly suitable for pharmaceutical formulation and biological screening.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the NMR characterization of this compound, detailing experimental protocols and principles of spectral interpretation.
Guiding Principles for NMR Characterization of a Trihydrochloride Salt
The NMR analysis of this compound presents unique considerations due to the presence of three basic nitrogen atoms that are protonated in the salt form. This tri-protonation has a profound effect on the electronic environment of the molecule, leading to significant downfield shifts of adjacent protons and carbons in the NMR spectra compared to the free base.[2] The choice of a suitable deuterated solvent is critical; aprotic solvents such as DMSO-d₆ are highly recommended to enable the observation of the exchangeable N-H protons. In protic solvents like D₂O, these protons would rapidly exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum.
Furthermore, both the piperidine and piperazine rings exist in dynamic chair conformations. The rate of this conformational exchange can influence the appearance of the NMR signals, potentially leading to broadened peaks at room temperature.
Experimental Protocols
A meticulous experimental approach is paramount for acquiring high-quality, reproducible NMR data. The following protocols are designed to serve as a robust starting point for the analysis of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an aprotic solvent is crucial for observing the N-H protons.
-
Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief application of heat from a heat gun may be necessary if the compound has low solubility at room temperature, but caution should be exercised to avoid solvent evaporation.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C is often sufficient for referencing.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of DMSO-d₆. Perform tuning and matching of the probe for the ¹H frequency.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the potentially broad N-H protons, are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is recommended to produce a spectrum with singlets for each unique carbon, which simplifies interpretation and enhances signal-to-noise.
-
Spectral Width: A spectral width of approximately 220 ppm (e.g., from -10 to 210 ppm) is appropriate for most organic molecules.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good quality spectrum.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
-
Spectral Analysis and Interpretation
The tri-protonation of the nitrogen atoms in this compound results in a downfield shift of the α-protons and carbons. The molecule possesses a plane of symmetry, which simplifies the expected spectra.
Molecular Structure with Atom Numbering
Caption: Structure of 1-(Piperidin-4-YL)piperazine with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and assignments for this compound in DMSO-d₆. These are estimations based on the analysis of similar protonated structures and general principles of NMR spectroscopy.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C4-H | ~3.0 - 3.4 | Multiplet | ~55 - 60 |
| C2/6-H (Piperidine) | ~3.2 - 3.6 (axial & equatorial) | Multiplets | ~45 - 50 |
| C3/5-H (Piperidine) | ~1.8 - 2.2 (axial & equatorial) | Multiplets | ~25 - 30 |
| C2'/6'-H (Piperazine) | ~3.4 - 3.8 | Multiplet | ~42 - 47 |
| C3'/5'-H (Piperazine) | ~3.4 - 3.8 | Multiplet | ~42 - 47 |
| N1-H (Piperidine) | ~8.5 - 9.5 | Broad singlet | - |
| N1'-H & N4'-H (Piperazine) | ~9.0 - 10.0 | Broad singlets | - |
Detailed Spectral Interpretation
-
¹H NMR Spectrum:
-
The protons on carbons adjacent to the protonated nitrogens (C2/6, C2'/6', C3'/5') are expected to be the most downfield in the aliphatic region, likely appearing between 3.2 and 3.8 ppm.
-
The methine proton at C4, being adjacent to two nitrogen atoms, will also be significantly deshielded.
-
The protons on C3/5 of the piperidine ring are further from the nitrogen atoms and will therefore resonate more upfield, in the range of 1.8 to 2.2 ppm.
-
The N-H protons are expected to appear as broad singlets at a significantly downfield chemical shift (8.5 - 10.0 ppm) due to the positive charge on the nitrogen atoms and hydrogen bonding with the DMSO solvent. Their broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.
-
-
¹³C NMR Spectrum:
-
Due to the symmetry of the molecule, five distinct carbon signals are anticipated.
-
The C4 carbon, being attached to two nitrogen atoms, is expected to be the most downfield of the aliphatic carbons.
-
The carbons adjacent to the nitrogen atoms (C2/6, C2'/6', C3'/5') will also be shifted downfield due to the inductive effect of the protonated nitrogens.
-
The C3/5 carbons of the piperidine ring will be the most upfield signal, as they are furthest from the electron-withdrawing nitrogen atoms.
-
Conformational Dynamics
Both the piperidine and piperazine rings in this compound are expected to adopt chair conformations. At room temperature, these chairs are typically in rapid interconversion. This can lead to averaged signals for the axial and equatorial protons. However, in some cases, particularly at lower temperatures, this ring-flipping can be slowed on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons and a more complex spectrum. Variable temperature (VT) NMR studies can be a powerful tool to investigate these dynamic processes.
Troubleshooting
-
Broad Aliphatic Peaks: If the aliphatic signals are unusually broad, it could be due to intermediate conformational exchange. Acquiring the spectrum at a higher temperature (e.g., 50-60 °C) may sharpen these signals by increasing the rate of exchange.
-
N-H Protons Not Observed: Ensure that an aprotic solvent like DMSO-d₆ was used. If the sample is wet, the N-H protons may exchange with water and broaden into the baseline.
-
Poor Signal-to-Noise: For the ¹³C spectrum, increase the number of scans. Ensure proper tuning and matching of the probe.
Conclusion
The NMR characterization of this compound is a straightforward process when the appropriate experimental conditions are employed. A thorough understanding of the effects of protonation on chemical shifts and the potential for conformational dynamics is key to accurate spectral interpretation. The protocols and data presented in this application note provide a solid framework for researchers, scientists, and drug development professionals to confidently analyze this important chemical entity.
References
- PubChem. This compound.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Organic Chemistry D
Sources
Application Note: High-Resolution Mass Spectrometric Analysis and Structural Elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride
Abstract & Introduction
1-(Piperidin-4-YL)piperazine is a pivotal bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. It is commonly supplied as a trihydrochloride salt to improve its stability and aqueous solubility. For researchers in drug discovery and development, confirming the identity, purity, and structure of such key intermediates is a critical step in ensuring the integrity of their synthetic pathways and the quality of their final compounds.
This application note provides a comprehensive, field-proven guide to the analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride using Electrospray Ionization-Mass Spectrometry (ESI-MS). We move beyond a simple listing of steps to explain the causality behind methodological choices, offering a robust framework for analysis. The protocols herein detail sample preparation, direct infusion analysis for rapid identification, and liquid chromatography-mass spectrometry (LC-MS) for purity assessment, culminating in tandem mass spectrometry (MS/MS) for unambiguous structural confirmation. This guide is designed to be a self-validating system, providing users with the expected data, potential challenges, and troubleshooting strategies.
Analyte Chemical Properties
The analyte is the trihydrochloride salt of 1-(Piperidin-4-YL)piperazine. In the mass spectrometer, particularly with ESI, we observe the properties of the free base after desolvation and ionization.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Free Base Formula | C₉H₁₉N₃ | [1] |
| Free Base Molecular Weight | 169.27 g/mol | [1] |
| Free Base Monoisotopic Mass | 169.1579 Da | [1] |
| Structure (Free Base) | PubChem CID: 15386099 |
Principle of Mass Spectrometric Analysis
The chemical structure of 1-(Piperidin-4-YL)piperazine contains three basic nitrogen atoms, making it an ideal candidate for analysis by positive ion electrospray ionization (+ESI). The multiple amine functionalities readily accept a proton in the acidic ESI environment, leading to the formation of a stable, singly-charged protonated molecule, [M+H]⁺. This ion is the primary species of interest for both full-scan mass analysis and subsequent fragmentation studies for structural verification. High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are recommended to provide high mass accuracy (typically <5 ppm), which is essential for confirming the elemental composition.[2]
Experimental Workflow & Protocols
The overall experimental process is designed to proceed from simple, rapid identification to comprehensive characterization.
Sources
The Versatile Scaffold: 1-(Piperidin-4-YL)piperazine trihydrochloride in the Synthesis of Chemical Libraries for Drug Discovery
Introduction: The Strategic Importance of the Piperidinyl-Piperazine Moiety
In the landscape of modern medicinal chemistry, the 1-(Piperidin-4-YL)piperazine core is a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological entities. Its prevalence in approved pharmaceuticals and clinical candidates underscores its utility in crafting compounds with desirable pharmacokinetic and pharmacodynamic properties. The unique structural feature of two distinct nitrogen atoms—one within the piperidine ring and two in the piperazine ring—offers multiple points for chemical diversification, making it an ideal building block for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the applications and detailed protocols for the utilization of 1-(Piperidin-4-YL)piperazine trihydrochloride in chemical library synthesis, aimed at researchers and scientists in the field of drug development.
The trihydrochloride salt form of 1-(Piperidin-4-YL)piperazine ensures stability and enhances aqueous solubility, simplifying handling and storage. However, for most synthetic applications, liberation of the free base is a necessary first step, enabling the nucleophilic character of the nitrogen atoms to be harnessed for subsequent chemical transformations.
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂Cl₃N₃ | |
| Molecular Weight | 278.65 g/mol | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water | Generic Supplier Data |
Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][2][3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4] In case of accidental contact, wash the affected area thoroughly with water.[1]
Core Synthetic Strategies: A Gateway to Molecular Diversity
The true power of the 1-(Piperidin-4-YL)piperazine scaffold lies in its ability to undergo a variety of chemical transformations at its nucleophilic nitrogen centers. The following sections provide detailed protocols for key reactions used to generate chemical libraries based on this versatile building block.
Protocol 1: Liberation of the Free Base
The initial and critical step for most synthetic applications is the conversion of the trihydrochloride salt to the free piperazine base. This process increases the nucleophilicity of the nitrogen atoms, making them available for subsequent reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or an alternative base like potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Effervescence (CO₂ evolution) will occur. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL, or an appropriate volume based on scale).
-
Combine the organic extracts in a clean flask.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 1-(Piperidin-4-YL)piperazine as an oil or solid. The free base should be used immediately or stored under an inert atmosphere to prevent degradation.
Application in Library Synthesis: Key Reaction Protocols
The liberated 1-(Piperidin-4-YL)piperazine free base is a versatile nucleophile, ready to be diversified through a range of chemical reactions. The following protocols are foundational for building a chemical library around this scaffold.
Protocol 2: N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in biologically active molecules due to their ability to participate in hydrogen bonding.
Materials:
-
1-(Piperidin-4-YL)piperazine (free base)
-
Acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Standard work-up and purification reagents (water, brine, drying agent, silica gel for chromatography)
Procedure (using an acid chloride):
-
Dissolve 1-(Piperidin-4-YL)piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Causality in Experimental Choices: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the piperazine for the acylating agent. Performing the reaction at 0 °C initially helps to control the exothermic nature of the acylation and minimize potential side reactions.
Protocol 3: N-Alkylation
N-alkylation introduces alkyl or arylalkyl groups, which can modulate the lipophilicity, steric bulk, and ultimately the biological activity of the resulting molecules.
Materials:
-
1-(Piperidin-4-YL)piperazine (free base)
-
Alkylating agent (e.g., alkyl halide or sulfonate)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF))
-
Standard work-up and purification reagents
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 1-(Piperidin-4-YL)piperazine (1.0 equivalent).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.[5]
Expert Insights: To favor mono-alkylation, it is often advantageous to use a protecting group strategy, such as starting with a mono-Boc-protected piperazine derivative.[6] However, for library synthesis where mixtures can sometimes be acceptable for initial screening, direct alkylation with careful control of stoichiometry can be employed.
Protocol 4: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of substituents from aldehydes and ketones. This reaction is particularly valuable in library synthesis due to the vast commercial availability of carbonyl compounds.
Materials:
-
1-(Piperidin-4-YL)piperazine (free base)
-
Aldehyde or ketone
-
A mild reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve 1-(Piperidin-4-YL)piperazine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
If necessary, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7][8]
Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by standard analytical techniques like TLC and LC-MS. The formation of the desired product can be confirmed by comparing the mass of the product with the expected molecular weight.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a chemical library starting from this compound.
Caption: General workflow for chemical library synthesis.
Advanced Synthetic Applications: Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry.[9] This reaction allows for the formation of a C-N bond between an aryl halide and the piperazine nitrogen.
A General Reaction Scheme:
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1-(Piperidin-4-YL)piperazine Trihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(Piperidin-4-YL)piperazine trihydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful preparation of your experimental solutions, thereby enhancing the accuracy and reproducibility of your results.
Introduction: Understanding the Challenge
1-(Piperidin-4-YL)piperazine is a versatile building block in medicinal chemistry.[1][2] It is often supplied as a trihydrochloride salt to improve its stability and aqueous solubility.[3][4] However, this very salt form, which makes it a stable, crystalline solid, can present significant dissolution challenges in DMSO, the most common solvent for preparing stock solutions in drug discovery.[5][6]
The core of the issue lies in the chemical mismatch: this compound is a highly polar, ionic salt with three protonated nitrogen centers.[7] DMSO, while a powerful polar aprotic solvent capable of dissolving a vast range of compounds, can struggle to effectively break the strong crystal lattice energy of such highly charged salts.[8][9] This guide will walk you through understanding and overcoming this hurdle.
Frequently Asked Questions (FAQs)
Q1: I added this compound to DMSO, but it won't dissolve. What's happening?
A: You are observing a classic solubility issue related to highly ionic salts in an aprotic solvent. The trihydrochloride salt form means that the three basic nitrogen atoms on the piperidine and piperazine rings are protonated, carrying a positive charge balanced by chloride anions.[7] While DMSO is polar, it is less effective at solvating these specific ionic interactions compared to protic solvents like water. The energy required to break apart the compound's crystal lattice may be higher than the energy gained from solvation by DMSO alone, resulting in poor solubility.
Q2: Why is the compound supplied as a trihydrochloride salt if it's difficult to dissolve in DMSO?
A: Salt forms, especially hydrochlorides, are very common for amine-containing drug candidates for several reasons.[10] They often convert oils or low-melting-point solids into stable, crystalline powders with well-defined properties, making them easier to handle, weigh, and store.[11] Furthermore, salt formation is a primary strategy to increase aqueous solubility and bioavailability for in vivo applications.[12] The challenge in a non-aqueous solvent like DMSO is an accepted trade-off for these benefits.
Q3: Can I gently heat the mixture to force it into solution?
A: Yes, gentle warming can be an effective strategy, but it must be done with caution.[13] Increasing the temperature provides the energy needed to overcome the crystal lattice energy. However, excessive heat can degrade the compound. We recommend using a water bath set to a maximum of 37°C. Always perform a small-scale test first and check for any visual signs of degradation (e.g., color change).
Q4: What are the experimental risks of using a solution that isn't fully dissolved?
A: Using a suspension or an incompletely dissolved solution is a critical experimental error that will lead to unreliable and irreproducible data.[14] The actual concentration of the compound in the supernatant will be significantly lower than calculated, leading to an underestimation of its activity (e.g., falsely high IC50 values).[15] Furthermore, the undissolved solid can precipitate out during serial dilutions, especially when transferring from DMSO to aqueous assay buffers, further compounding the concentration error.[16]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to resolving solubility issues with this compound in DMSO.
Initial Assessment Workflow
Before proceeding to more complex methods, follow this initial workflow to attempt dissolution.
Caption: Initial workflow for dissolving the compound in DMSO.
Advanced Dissolution Protocols
If the initial methods fail, the underlying chemistry must be addressed. The primary goal is to convert the highly ionic trihydrochloride salt into a less polar, more DMSO-compatible form.
This protocol involves neutralizing the hydrochloride salt in situ with a suitable organic base to generate the freebase form of the compound, which is significantly more soluble in DMSO.
Causality: The freebase form of 1-(Piperidin-4-YL)piperazine is a neutral molecule. By removing the protons from the nitrogen atoms, we eliminate the ionic charges and dramatically reduce the crystal lattice energy, allowing the neutral, more lipophilic molecule to readily dissolve in DMSO.
Caption: Conversion of the trihydrochloride salt to its freebase form.
Step-by-Step Methodology:
-
Calculate Molar Equivalents:
-
Weigh your vial of this compound (MW: 278.6 g/mol )[7].
-
Calculate the number of moles of the compound.
-
You will need 3 molar equivalents of a base to neutralize the three hydrochloride salts.
-
-
Prepare Reagents:
-
Add the calculated volume of high-purity DMSO to your solid compound to achieve the desired final concentration.
-
Prepare a stock solution of a suitable organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), in DMSO. A 1 M stock is convenient. Note: These are volatile and corrosive; handle them in a chemical fume hood.
-
-
Perform the Neutralization:
-
While vortexing the suspension of your compound in DMSO, add 3.0 to 3.1 equivalents of the base dropwise. The slight excess ensures complete neutralization.
-
Continue to vortex for 5-10 minutes.
-
-
Observe and Validate:
-
You should observe the solid dissolving completely to yield a clear solution. If some solid remains, gentle sonication or warming (as described previously) can be applied.
-
Crucial: For your biological assays, the vehicle control must now contain DMSO with the same final concentration of the base (and its resulting salt, e.g., triethylammonium chloride) that is present in your stock solution to account for any effects of the additives.[13]
-
For some applications, particularly if the final dilution will be into an aqueous buffer, preparing the initial stock in a DMSO:Water mixture can be effective.
Causality: Water is an excellent solvent for ionic salts.[17] By introducing water as a co-solvent, you create a solvent system that can effectively solvate both the hydrochloride salt and the organic portions of the molecule. A 1:1 mixture of DMSO:water is a common starting point for dissolving problematic salts.[15]
Step-by-Step Methodology:
-
Add the solid this compound to a vial.
-
Prepare a 1:1 (v/v) mixture of DMSO and sterile, nuclease-free water.
-
Add the co-solvent mixture to the solid to achieve the desired stock concentration.
-
Vortex, sonicate, and/or warm gently as needed until the compound is fully dissolved.
-
Consideration: Be aware that storing solutions containing water at -20°C can lead to freezing and potential precipitation. Aliquoting into single-use volumes is highly recommended.[18] Also, the presence of water may accelerate the degradation of some compounds.
Summary of Troubleshooting Strategies
| Method | Principle | Pros | Cons | Best For |
| Vortexing/Sonication | Mechanical & Acoustic Energy | Simple, fast, no additives. | Often insufficient for highly insoluble salts.[13] | First-line attempt for any dissolution. |
| Gentle Warming (37°C) | Thermal Energy | Increases solubility without additives. | Risk of compound degradation if overheated.[13] | When sonication is not quite enough. |
| Aqueous Co-Solvent | Improved Solvation of Ions | Effective for many salts; simple to prepare.[15] | May not be suitable for all assays; can cause stability issues during storage. | Preparing solutions for immediate dilution into aqueous buffers. |
| Salt-to-Freebase Conversion | Chemical Neutralization | Most effective and robust method; yields a stable DMSO stock.[19][20] | Requires handling of bases; vehicle control becomes more complex. | High-concentration stock solutions for screening and dose-response studies. |
Final Recommendations & Best Practices
-
Always Start Small: Before preparing a large batch of stock solution, always perform a small-scale solubility test to determine the best method.
-
Use High-Purity Solvents: Ensure your DMSO is anhydrous and of high purity (≥99.9%). DMSO is hygroscopic and will absorb water from the air, which can affect solubility and compound stability.[13]
-
Proper Storage: Once in solution, aliquot your stock into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[18]
-
Vehicle Controls are Essential: Always include a vehicle control in your experiments that matches your final compound solution, including any additives like TEA or water.[16]
By understanding the underlying chemistry and employing a systematic troubleshooting approach, you can successfully overcome the solubility challenges of this compound and proceed with your research with confidence.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Creative Peptides. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- BenchChem. (2025). The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development.
- MCE. (n.d.). Compound Handling Instructions.
- MedChemExpress. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from Shanghai Yearn Chemical Science-Tech Co., Ltd.
- National Institutes of Health. (n.d.). 1-(4-Pyridyl)piperazine. PubChem.
- Chem-Impex. (n.d.). 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- CPHI Online. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- LookChem. (n.d.). Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride.
- ChemicalBook. (2025). 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
- BenchChem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride.
- Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics.
- ChemicalBook. (2025). 1-(4-Piperidinyl)-piperazine hydrochloride.
- BenchChem. (n.d.). Fendizoic Acid Salt Versus Hydrochloride Salt: A Comparative Guide to Drug Stability.
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
- Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry.
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- ResearchGate. (2025). Non-clinical toxicological considerations for pharmaceutical salt selection.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?.
- Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- BIOSYNCE. (n.d.). This compound CAS 1217074-64-0.
- Reddit. (2024). DMSO vs. DMF for biological testing. r/Chempros.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
- National Institutes of Health. (n.d.). Piperazine. PubChem.
- Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride.
- National Institutes of Health. (n.d.). This compound. PubChem.
- G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-YL)piperazine and its trihydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of 1-(Piperidin-4-YL)piperazine is typically achieved through a well-established pathway involving reductive amination, followed by the deprotection of a protecting group and final salt formation. Each of these stages presents unique challenges that can impact yield, purity, and scalability. This guide provides troubleshooting solutions and frequently asked questions to optimize each step.
Section 1: Troubleshooting the Reductive Amination Step
The cornerstone of this synthesis is the formation of the C-N bond between a piperidone precursor and piperazine, most commonly via reductive amination.[1] This "one-pot" reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.[2] Success hinges on balancing the rates of these two processes.
Q1: My reductive amination yield is disappointingly low. What are the likely causes and how can I improve it?
A1: Low yield in a reductive amination process is a common issue that can typically be traced back to one of four areas: the choice of reducing agent, suboptimal pH, inefficient imine formation, or side reactions.
Probable Causes & Recommended Solutions:
-
Incorrect Reducing Agent: The choice of hydride reagent is critical. Some are too reactive and will reduce the ketone before imine formation, while others are too slow or require specific pH ranges. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not reduce the ketone precursor.[3]
-
Suboptimal pH: Imine formation is acid-catalyzed but the amine nucleophile can be protonated and rendered unreactive if the pH is too low. For most reactions involving aliphatic amines, a pH of 5-7 is ideal. You can use a weak acid like acetic acid to catalyze the reaction.
-
Inefficient Imine/Enamine Formation: The reduction cannot occur if the intermediate isn't present in a sufficient concentration.
-
Solution: Try pre-stirring the N-Boc-4-piperidone and piperazine in the solvent with a catalytic amount of acetic acid for 1-2 hours at room temperature before adding the reducing agent. This allows the iminium intermediate to form. You can monitor its formation via TLC or LC-MS.
-
-
Side Reactions: If the temperature is too high, side reactions can occur. Conversely, if it is too low, the reaction may be too sluggish.[4]
-
Solution: Most reductive aminations proceed well between 0 °C and room temperature. Start at 0 °C, add the reducing agent, and then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
| Parameter | Recommendation for Optimizing Low Yield | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium ion over the ketone. |
| pH | Maintain slightly acidic conditions (pH 5-7) using acetic acid. | Catalyzes imine formation without fully protonating the amine nucleophile. |
| Reactant Addition | Pre-stir ketone and amine for 1-2 hours before adding the reducing agent. | Allows for the formation of the iminium intermediate. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing potential side reactions. |
Q2: I'm observing significant formation of a 1,4-bis-(piperidin-4-yl)piperazine byproduct. How can I prevent this?
A2: This is a classic selectivity problem. Since piperazine has two secondary amine nitrogens of equal reactivity, the reaction can occur at both sites, leading to the undesired disubstituted product.
Primary Solution: Employ a Protecting Group Strategy
The most robust solution is to temporarily block one of the piperazine nitrogens with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[5]
-
Start with N-Boc-piperazine: Instead of piperazine, use commercially available N-Boc-piperazine as your starting material.
-
Perform Reductive Amination: React N-Boc-piperazine with N-Boc-4-piperidone. Since one nitrogen is protected, the reaction can only occur at the free secondary amine, leading exclusively to the mono-substituted product.
-
Deprotect: The Boc group is then removed in a subsequent step (see Section 2).
This strategy adds a step to the overall synthesis but significantly improves the purity of the product and simplifies purification, ultimately leading to a higher overall yield of the desired compound.
Workflow for Troubleshooting Reductive Amination
Section 3: FAQs on Purification and Salt Formation
Q1: What is the best method to purify the free base of 1-(Piperidin-4-YL)piperazine before salt formation?
A1: As a basic diamine, this compound can be challenging to purify via standard silica gel chromatography due to interactions with acidic silanol groups on the silica surface, which often leads to significant peak tailing. [6]* Recommendation 1 (Chromatography): If chromatography is necessary, use a mobile phase system designed for basic compounds. Add 1-2% of triethylamine or ammonium hydroxide to your eluent (e.g., DCM/Methanol/Triethylamine 90:9:1). This competitive base will occupy the acidic sites on the silica, allowing your product to elute with better peak shape. Alternatively, using a deactivated (end-capped) stationary phase is recommended. [6]* Recommendation 2 (Crystallization/Distillation): If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) can be a highly effective method for purification. [7]If it is a high-boiling liquid, short-path distillation under high vacuum may be an option, though less common for this specific molecule.
Q2: How do I ensure the formation of the correct trihydrochloride salt?
A2: The molecule has three basic nitrogen atoms (two on the piperazine ring, one on the piperidine ring), all of which can be protonated. To form the trihydrochloride salt, you must add at least three molar equivalents of HCl relative to your free base.
-
Protocol: Dissolve the purified free base in a suitable anhydrous solvent like methanol, ethanol, or isopropanol. [8]While stirring, slowly add a solution of HCl (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) in a slight excess (e.g., 3.1-3.3 equivalents). The trihydrochloride salt will often precipitate from the solution. The solid can then be collected by filtration, washed with a cold, anhydrous solvent (like diethyl ether), and dried under vacuum. [9] Q3: My final trihydrochloride salt product is a sticky, hygroscopic solid that is difficult to handle. What can I do?
A3: This is a common issue with highly polar amine hydrochloride salts.
-
Ensure Anhydrous Conditions: Any residual water can make the salt hygroscopic. Ensure all solvents used during the salt formation and washing steps are anhydrous.
-
Thorough Drying: Dry the final product thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50°C) for an extended period (12-24 hours) to remove all traces of solvent and water.
-
Proper Storage: Store the final product in a tightly sealed container inside a desiccator containing a drying agent (e.g., Drierite® or phosphorus pentoxide) and under an inert atmosphere like nitrogen or argon. [10]
References
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Haddad, T. R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Google Patents.
- Organic Chemistry Portal. Piperazine synthesis. [Link]
- ResearchGate.
- Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
- Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- ResearchGate. Deprotection of different N-Boc-compounds. [Link]
- Kumar, D., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
1-(Piperidin-4-YL)piperazine trihydrochloride stability in aqueous solutions
Welcome to the technical support resource for 1-(Piperidin-4-YL)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in aqueous solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in aqueous solutions.
Q1: How soluble is this compound in water?
Q2: What is the expected stability of this compound in an aqueous solution at room temperature?
A2: While specific long-term stability data for this compound in aqueous solution is not extensively published, piperazine and its derivatives are generally known to be relatively stable.[3][4] However, the stability can be influenced by factors such as pH, light, and the presence of oxidizing agents. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store solutions at 4°C or -20°C in tightly sealed, light-protected containers.[5] A study on various synthetic piperazines in human whole blood indicated that storage at room temperature should be avoided due to detrimental impacts on stability.[5]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor. Piperazine itself is a weak base, and its derivatives can be susceptible to degradation under strongly acidic or alkaline conditions.[6] The pH of a 10% aqueous solution of piperazine is in the range of 10.8–11.8.[7] While specific studies on this molecule are lacking, forced degradation studies on other piperazine derivatives have shown degradation under both acidic and alkaline conditions.[6] It is crucial to buffer your aqueous solution to a pH range suitable for your specific experimental needs and to minimize pH-induced degradation. A study on piperazine derivatives as permeation enhancers found that a pH range of 9.2 to 9.6 was optimal for non-cytotoxic efficacy in their model.[8]
Q4: Is this compound sensitive to light?
A4: Photostability is a potential concern for many pharmaceutical compounds. General guidelines for photostability testing recommend exposing the substance to light to evaluate its photosensitivity.[9][10] Although specific photostability data for this compound is not available, it is best practice to protect aqueous solutions from light by using amber vials or by wrapping containers in aluminum foil.[11]
Q5: Are there any known incompatibilities with common excipients or reagents?
A5: this compound, being an amine salt, may be incompatible with strong oxidizing agents.[12] Contact with strong bases will deprotonate the hydrochloride salt, potentially affecting its solubility and stability. Additionally, piperazine can react with carbon dioxide from the air to form carbamates, which could be a consideration for long-term storage of solutions exposed to the atmosphere.[7]
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.
Guide 1: Inconsistent or Poor Analytical Results
Symptom: You are observing high variability in your analytical data (e.g., HPLC, LC-MS) between replicates or over time.
Potential Cause: Degradation of the compound in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent analytical results.
Detailed Steps & Explanations:
-
Freshness of Solution: Always prioritize the use of freshly prepared solutions. Over time, even under ideal conditions, degradation can occur.
-
Storage Conditions: If solutions must be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or lower, protected from light.[5]
-
pH Control: Uncontrolled pH can lead to hydrolysis or other degradation pathways. Use a buffer system appropriate for your experimental window and the stability of the compound.
-
Solvent Quality: Ensure high-purity water (e.g., Milli-Q or equivalent) is used for preparing solutions to avoid contaminants that could catalyze degradation.
Guide 2: Observed Sample Degradation (e.g., color change, precipitation)
Symptom: Your aqueous solution of this compound has changed in appearance.
Potential Cause: Chemical degradation leading to the formation of colored byproducts or less soluble degradation products.
Forced Degradation Study Workflow:
To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is recommended.[6][13]
Caption: Workflow for a forced degradation study.
Key Considerations for Forced Degradation:
-
Acid/Base Hydrolysis: Piperazine rings can be susceptible to opening under harsh pH and temperature conditions.
-
Oxidation: The nitrogen atoms in the piperazine and piperidine rings are susceptible to oxidation, potentially forming N-oxides.[1]
-
Photostability: Exposure to UV or visible light can induce degradation. The ICH Q1B guideline provides a standard for photostability testing.[9]
-
Thermal Degradation: Elevated temperatures can accelerate degradation. Studies on piperazine have shown thermal degradation is dependent on temperature and the presence of other substances like CO2.[3][14][15][16]
III. Data Summary & Protocols
Table 1: General Stability Profile of Piperazine Derivatives
| Stress Condition | Potential Degradation Pathway | General Observations for Piperazines |
| Acidic pH | Hydrolysis, ring opening | Degradation observed in forced degradation studies of related compounds.[6] |
| Alkaline pH | Hydrolysis, epimerization | Degradation observed in forced degradation studies of related compounds.[6][17] |
| Oxidation | N-oxidation | Piperazine rings can be oxidized to form N-oxides.[1] |
| High Temperature | Ring opening, polymerization | Piperazine is relatively stable, but degradation accelerates at high temperatures (e.g., >150°C).[3][4][14][15][16] |
| Light Exposure | Photodegradation | Protection from light is a standard precaution for storing solutions of pharmaceutical compounds.[11] |
Protocol 1: Preparation of a Standard Aqueous Solution
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Appropriate buffer salts (if pH control is needed)
-
Volumetric flasks
-
Amber vials for storage
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a fraction of the final volume of high-purity water in a volumetric flask.
-
If pH control is required, add the buffer salts and adjust the pH to the desired value using dilute acid or base.
-
Bring the solution to the final volume with high-purity water and mix thoroughly.
-
For immediate use, proceed with your experiment.
-
For storage, filter the solution through a 0.22 µm filter, aliquot into amber vials, and store at -20°C.
-
Protocol 2: Recommended Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance. If the chromophore is weak, derivatization might be necessary.[18]
-
Validation: The method should be validated to demonstrate it can separate the parent compound from its degradation products.[6]
IV. References
-
Benchchem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. Retrieved from
-
Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106090.
-
ResearchGate. (n.d.). Forced degradation study [Table]. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50.
-
Ligas, M., et al. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 40(10), 44-51.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines [Request PDF]. Retrieved from [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116-123.
-
Analytical CHEMISTRY. (n.d.). Retrieved from [Link]
-
Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(15), 8731-8739.
-
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
-
RSC Publishing. (n.d.). Analytical Methods.
-
Al-Hilal, T. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 546–555.
-
PubMed. (1982). Analysis of piperazine drug formulations for N-nitrosamines.
-
Lee, T. W., & Li, S. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(1), 14-19.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
SINTEF. (n.d.). Solid liquid solubility of piperazine.
-
BfArM. (2023). Guideline on Photostability Testing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. bfarm.de [bfarm.de]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. pharmtech.com [pharmtech.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.utexas.edu [sites.utexas.edu]
- 17. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Introduction: Navigating the Synthesis of a Key Building Block
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride. This compound is a critical intermediate in medicinal chemistry and drug development, valued for its bicyclic amine structure that provides multiple points for chemical modification.[1] While its synthesis appears straightforward, success hinges on controlling key reaction steps to prevent byproduct formation, which can complicate purification and compromise final product purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the common pitfalls in the synthetic route and offer robust troubleshooting strategies to ensure a high-yield, high-purity outcome.
Section 1: Overview of the Synthetic Strategy
The most reliable and common synthesis of 1-(Piperidin-4-YL)piperazine is a two-stage process. This strategy utilizes a protecting group on the piperidine nitrogen to ensure selective functionalization and prevent undesirable side reactions like self-condensation.[2]
-
Stage 1: Reductive Amination: An N-protected piperidin-4-one, typically tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), is reacted with piperazine to form the C-N bond between the two rings.[1]
-
Stage 2: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under strong acidic conditions. The resulting free base is then converted to its stable trihydrochloride salt.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Reductive Amination Stage
Question 1: My reductive amination reaction is incomplete, showing significant unreacted N-Boc-4-piperidone. What are the common causes?
Answer: Incomplete reductive amination is typically traced to three factors: the reducing agent, reaction time, or solvent conditions.
-
Reducing Agent Inactivity: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild and selective. However, it is moisture-sensitive. Ensure you are using freshly opened or properly stored STAB.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. While protic solvents like methanol can speed up imine formation, they can also degrade STAB.[4] If using a protic solvent, ensure the reaction is monitored closely and consider adding the reducing agent in portions.
-
Reaction Time: While many reductive aminations run overnight, prolonged reaction times (over 24 hours) can sometimes lead to side reactions, such as the acetylation of amines by STAB byproducts.[4] It is best to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and work it up once the starting material is consumed.
Question 2: I observe a new peak in my LC-MS corresponding to the di-substituted piperazine. How can I prevent this?
Answer: The formation of 1,4-di(piperidin-4-yl)piperazine is a common byproduct if the stoichiometry is not carefully controlled. Piperazine has two secondary amine groups, both of which can react.
To prevent this, piperazine should be used in excess (typically 1.5 to 3 equivalents). This statistical advantage ensures that the N-Boc-4-piperidone is more likely to react with a piperazine molecule that has not yet been substituted. The unreacted piperazine is highly water-soluble and can be easily removed during the aqueous workup.
Boc-Deprotection and Salt Formation Stage
Question 3: My final product is contaminated with a significant peak at +56 Da on the mass spectrum. What is this impurity and how do I eliminate it?
Answer: This is the most common and critical byproduct issue in this synthesis. The +56 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₈).
Causality: The mechanism of Boc deprotection involves cleavage by a strong acid, which generates a highly reactive tert-butyl cation intermediate.[3] This carbocation is a potent electrophile and will readily alkylate any available nucleophile. The nitrogen atoms on your desired product, 1-(Piperidin-4-YL)piperazine, are excellent nucleophiles, leading to the formation of N-tert-butylated byproducts.[3]
Prevention Strategy: The Use of Scavengers. To prevent this, you must introduce a "scavenger" into the reaction mixture. A scavenger is a nucleophilic compound that is more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause unwanted side reactions.[3]
-
Recommended Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. They are typically added in a 5-10% v/v ratio to the reaction mixture before the acid.
Question 4: My deprotection is sluggish or incomplete. Should I just heat the reaction?
Answer: While gentle warming (e.g., to 40°C) can drive an incomplete deprotection to completion, it should be used with caution as it can also accelerate the formation of the N-tert-butylated byproducts.[3] Before resorting to heat, consider these factors:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid. For HCl in dioxane, a 4M solution is standard, and the reaction is often run with a large excess.[3] For Trifluoroacetic Acid (TFA), a concentration of 25-50% in DCM is common.[3]
-
Reaction Time: Deprotections can take anywhere from 1 to 4 hours at room temperature.[5] Monitor by TLC or LC-MS before deciding the reaction is stalled.
-
Water Content: The presence of water can hydrolyze the acid and reduce its effective concentration. Ensure you are using anhydrous solvents.
Question 5: I'm having difficulty isolating the final trihydrochloride salt. It's oily or difficult to filter. What can I do?
Answer: Isolating the trihydrochloride salt requires careful control of the final steps. The product has multiple basic nitrogens, making it somewhat hygroscopic and prone to forming oils if not handled correctly.
-
Solvent Choice: After deprotection with HCl in dioxane, a precipitate of the hydrochloride salt often forms directly in the reaction mixture, which simplifies isolation by filtration.[5]
-
Trituration: If an oil forms after concentrating the reaction mixture, try triturating it with a non-polar solvent like diethyl ether or hexane. This can often induce crystallization and break up the oil into a filterable solid.
-
Workup pH: If you perform an aqueous workup, ensure the final pH is highly acidic (pH < 2) before attempting to extract or precipitate the salt. When converting the free base to the salt, dissolving the base in a minimal amount of a solvent like methanol or isopropanol before adding a solution of HCl in an organic solvent can lead to a cleaner precipitation.[6][7]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Why is the N-Boc protecting group necessary on the piperidone starting material? The Boc group serves two critical functions. First, it deactivates the secondary amine of the piperidine ring, preventing it from participating in side reactions, such as reacting with another molecule of piperidone. Second, it ensures that the reaction with piperazine occurs selectively at the C4-ketone position, which is the entire goal of the reductive amination step.[2][8]
FAQ 2: What are the best analytical methods to confirm the purity of my final product and identify byproducts? A combination of techniques is recommended:
-
¹H and ¹³C NMR: Provides definitive structural confirmation and can be used to identify impurities if they are present in sufficient quantity (>1-5%).
-
LC-MS: The most powerful tool for this synthesis. It can separate the starting material, desired product, and even trace amounts of byproducts like the N-tert-butylated species, confirming their presence by their mass-to-charge ratio.
-
HPLC with UV detection: Once a standard is established, HPLC is excellent for quantifying the purity of different batches.[9] Since piperazines may lack a strong chromophore, derivatization might be necessary for trace-level analysis.[9]
FAQ 3: Can I use a different protecting group? Yes, other protecting groups like Carboxybenzyl (Cbz) or benzyl (Bn) can be used. However, their removal conditions differ (e.g., hydrogenolysis for Cbz/Bn), which may not be compatible with other functional groups in more complex derivatives. The Boc group is widely used due to its stability in many reaction conditions and its straightforward removal with acid.[5]
Section 4: Optimized Protocols & Data
Protocol 1: Reductive Amination of N-Boc-4-piperidone
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and piperazine (2.0 eq).
-
Dissolve the solids in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration relative to the piperidone).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the N-Boc-4-piperidone is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-4-(piperazin-1-yl)piperidine, which can often be used in the next step without further purification.
Protocol 2: Boc-Deprotection with HCl (Minimized Byproducts)
-
Dissolve the crude 1-Boc-4-(piperazin-1-yl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a scavenger (e.g., anisole, 5-10% v/v) to the solution.
-
To this stirring solution, add a 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 5-10 eq of HCl).
-
Stir the mixture at room temperature. A white precipitate of the trihydrochloride salt should begin to form. The reaction is typically complete in 1-4 hours.[3]
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, filter the precipitate. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove any soluble impurities.
-
Dry the white solid under vacuum to yield the final this compound.
| Deprotection Method | Reagents/Conditions | Typical Yield | Pros | Cons / Common Byproducts |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, RT, 1-4h | >90% | Product precipitates as HCl salt, simplifying isolation; Milder than TFA.[5] | Requires anhydrous conditions; Dioxane is a peroxide-former. |
| TFA in DCM | 25-50% TFA in DCM, 0°C to RT, 1-4h | >95%[5] | Fast and highly effective; TFA is volatile and easy to remove.[3] | Generates reactive tert-butyl cation, high risk of t-butylation without scavengers; final product is a TFA salt requiring conversion.[3] |
| Thermal Deprotection | High temperature (150-240°C) in solvents like MeOH or TFE | Variable | Can be useful for acid-sensitive substrates; avoids strong acids.[10] | Requires specialized equipment (flow reactor); can lead to other degradation pathways; not standard for this substrate. |
References
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
- Pharmaffiliates. Piperazine-impurities.
- National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Daicel Pharma Standards. Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma.
- Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Sigma-Aldrich. 1-(piperidin-4-yl)piperazine | 142013-66-9.
- BIOSYNCE. (2023). This compound CAS 1217074-64-0.
- ResearchGate. (2015).
- Vulcanchem. 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride - 205059-39-8.
- Benchchem. 1-(Piperidin-4-yl)piperazine | 142013-66-9.
- Reddit. (2024).
- BenchChem. (2025).
- National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Royal Society of Chemistry. Analytical Methods.
- Journal of Chemical and Pharmaceutical Research. (2012).
- NTU Journal of Pure Sciences. (2022).
- Benchchem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride (205059-39-8) for sale [vulcanchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Piperidin-4-YL)piperazine Trihydrochloride
Welcome to the technical support guide for the purification of 1-(Piperidin-4-YL)piperazine Trihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical building block in high purity. As a trihydrochloride salt, this compound presents unique purification challenges due to its high polarity and solubility characteristics. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during its purification from a crude reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a viscous oil or a sticky solid, not the expected crystalline powder. What went wrong?
A1: Cause & Expert Analysis
This is a common issue when purifying highly polar, multi-salt compounds like this compound. The presence of residual solvents, excess HCl, or hygroscopic impurities can prevent proper crystallization. The trihydrochloride salt is extremely soluble in water and polar protic solvents, making it prone to forming oils if conditions are not precisely controlled.[1][2][3]
Recommended Protocol: Solvent Trituration & Recrystallization
This protocol aims to first "wash" the crude material with a solvent in which the product is poorly soluble to remove less polar impurities, and then perform a controlled recrystallization.
Step-by-Step Methodology:
-
Initial Solvent Wash (Trituration):
-
Place the crude oily product in a round-bottom flask equipped with a magnetic stirrer.
-
Add a sufficient volume of a non-polar solvent like diethyl ether or cold acetone. The product should be largely insoluble.[2][3]
-
Stir the mixture vigorously for 30-60 minutes at room temperature. This will dissolve many organic, non-salt impurities.
-
Carefully decant the solvent or filter the mixture to isolate the solid/semi-solid. Repeat this wash 2-3 times.
-
-
Controlled Recrystallization:
-
Dissolve the washed crude product in a minimal amount of hot methanol or a methanol/isopropanol mixture. Using the minimum required solvent is critical to ensure precipitation upon cooling.
-
Once fully dissolved, slowly add a less polar "anti-solvent" such as isopropanol or ethyl acetate dropwise until the solution becomes slightly turbid (cloudy).
-
Gently heat the solution again until it becomes clear.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold isopropanol or diethyl ether to remove any remaining mother liquor.
-
Dry the purified product under high vacuum to remove all residual solvents.
-
Causality Explained: The initial trituration removes non-polar contaminants that can interfere with crystal lattice formation. The subsequent recrystallization from a carefully selected binary solvent system (a good solvent like methanol and an anti-solvent like isopropanol) allows for the slow, ordered formation of crystals, excluding impurities from the crystal structure.
Q2: My purity is low due to unreacted starting materials, specifically N-Boc protected precursors. How can I remove them?
A2: Cause & Expert Analysis
This issue typically arises from incomplete deprotection of a Boc-protected piperazine or piperidine precursor.[4] The Boc group is removed under acidic conditions, often using excess HCl in a solvent like dioxane or methanol.[4] If the reaction is incomplete, the N-Boc intermediate, being less polar than the trihydrochloride product, will contaminate the final material.
Recommended Protocol: Acid-Base Extraction Workflow
This workflow leverages the difference in basicity and solubility between the desired product (a free base with three amine centers) and the Boc-protected impurity (which has only one or two available basic sites).
Step-by-Step Methodology:
-
Conversion to Free Base:
-
Dissolve the crude trihydrochloride salt mixture in water.
-
Cool the solution in an ice bath and slowly add a strong base, such as 50% aqueous NaOH or solid KOH, until the pH is >12.[5][6] This converts the trihydrochloride salt to its free base form. The free base is significantly less water-soluble.
-
Extract the aqueous layer 3-5 times with an organic solvent like dichloromethane (DCM) or chloroform.[2][5] The free base of your product and the Boc-protected impurity will move into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Selective Salt Formation & Precipitation:
-
Dissolve the resulting crude free base mixture in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or saturated HCl in isopropanol). You will need to add at least 3 equivalents of HCl per mole of your desired product.
-
The highly polar this compound will selectively precipitate out of the organic solvent, while the less basic and less polar Boc-protected impurity tends to remain in solution.[4]
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold isopropanol or diethyl ether to remove any residual impurities.[7]
-
Dry the final product under high vacuum.
-
Visualization of the Workflow:
Caption: Acid-Base Purification Workflow.
Q3: I am struggling with purification by column chromatography due to the high polarity of the compound. What are my options?
A3: Cause & Expert Analysis
Standard silica gel chromatography is often ineffective for highly polar amine salts like this trihydrochloride. The compound either remains at the baseline (Rf = 0) in typical solvent systems or streaks badly, providing poor separation.[7][8] The strong interaction between the protonated amines and the acidic silica surface is the primary cause.[7]
Recommended Alternative Chromatographic Techniques:
-
Amine-Functionalized Silica Gel:
-
Principle: Using a stationary phase where the silica is functionalized with amino groups (NH₂) creates a less acidic environment.[9] This minimizes the strong ionic interactions, allowing for better elution and separation of basic compounds.[9]
-
Eluent System: A typical mobile phase would be a gradient of methanol in dichloromethane (DCM), e.g., 0% to 20% MeOH in DCM.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase chromatography.[10] It uses a polar stationary phase (like diol or bare silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[10] The compound is eluted by increasing the aqueous portion of the mobile phase.
-
Eluent System: A typical gradient would be from 95:5 acetonitrile:water (with an additive like 0.1% formic acid or ammonium acetate) to 50:50 acetonitrile:water.
-
Data Presentation: Comparison of Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Normal Phase | Standard Silica Gel | DCM/MeOH/NH₄OH | Inexpensive, readily available. | Severe peak tailing/streaking, poor resolution for this compound.[8] |
| Amine-Functionalized | Amino-propyl bonded silica | DCM/Methanol | Excellent for basic compounds, reduces tailing.[9] | More expensive than standard silica. |
| Reverse Phase (C18) | Octadecyl-bonded silica | Water/Acetonitrile/TFA | Good for many compounds. | Poor retention for this highly polar salt.[7] |
| HILIC | Diol, Cyano, or Silica | Acetonitrile/Aqueous Buffer | Ideal for very polar, water-soluble compounds.[10] | Requires careful solvent and buffer selection. |
Q4: The synthesis involves a reductive amination step. What are the common side products and how do I avoid them?
A4: Cause & Expert Analysis
Reductive amination is a powerful method for forming C-N bonds but can lead to side products.[11][12] When reacting a piperazine derivative with a ketone (like N-Boc-4-piperidone), common issues include incomplete reaction, over-alkylation (if using a primary amine), or side reactions involving the reducing agent.[13][14] For instance, sodium triacetoxyborohydride (STAB) can acetylate amines over long reaction times.[13]
Troubleshooting & Optimization Strategies:
-
Incomplete Reaction:
-
Solution: Ensure the imine/enamine formation is efficient before adding the reducing agent. This can be facilitated by using a protic solvent like methanol or isopropanol and sometimes a mild acid catalyst.[13] Also, ensure at least a stoichiometric amount of the reducing agent is used.
-
-
Side Reactions with Reducing Agent:
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is selective for the protonated iminium ion over the starting ketone, which can lead to cleaner reactions.[14] However, be mindful of cyanide safety protocols. Sodium triacetoxyborohydride (STAB) is generally clean but should not be left for excessively long reaction times.[13]
-
-
Work-up Issues:
-
Solution: The work-up must effectively neutralize the acidic byproducts of the reducing agent (e.g., acetic acid from STAB).[13] A thorough wash with a base like saturated sodium bicarbonate solution is crucial. Ensure the aqueous phase is basic (pH > 8) during extraction to keep the amine product in its free base form for efficient extraction into the organic layer.[13]
-
Logical Relationship Diagram for Reductive Amination:
Caption: Key Factors in Reductive Amination.
References
- BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- BenchChem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
- Reddit. (2024).
- Google Patents. (1967). US3337630A - Process for the purification of amines.
- Crystal Growth & Design. (2022). Synthesis of Ternary Cocrystals, Salts, and Hydrates of Acefylline with Enhanced Dissolution and High Permeability.
- BIOSYNCE. (n.d.). This compound CAS 1217074-64-0.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- Merck. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride.
- PubChemLite. (n.d.). 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3).
- Ambeed. (n.d.). 349535-15-5 | 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride.
- Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PubChem. (n.d.). This compound.
- ChemScene. (n.d.). 349535-15-5 | 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride.
- NTU Journal of Pure Sciences. (2022).
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Google Patents. (n.d.). CN103159700A - Piperazine citrate preparation process.
- Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- SiliCycle. (n.d.). Amine sorbent for the separation of polar compounds.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jgtps.com [jgtps.com]
- 6. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Method Optimization for 1-(Piperidin-4-YL)piperazine trihydrochloride
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride. This molecule, characterized by its high polarity and multiple basic nitrogen centers, presents unique challenges in chromatographic method development. This guide is structured to provide practical, in-depth solutions to common issues, moving from frequently asked questions to detailed troubleshooting workflows and systematic optimization strategies.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method is built upon a solid understanding of the analyte's chemical nature. 1-(Piperidin-4-YL)piperazine is a small, polar molecule with three nitrogen atoms, making it a polybasic compound.[1] Its hydrochloride salt form ensures good aqueous solubility.
| Property | Value / Description | Significance for HPLC |
| Molecular Formula | C₉H₁₉N₃[2] | Indicates a relatively small molecule. |
| Molecular Weight | 169.27 g/mol [1][2] | Influences diffusion and chromatographic speed. |
| Structure | A piperazine ring linked to a piperidine ring.[1] | Contains three basic nitrogen atoms, making it highly polar and prone to strong interactions with silica surfaces. |
| Predicted pKa | ~9.3 - 10.3[3][4] | Crucial for selecting mobile phase pH to control ionization, retention, and peak shape. |
| Predicted XLogP3 | -0.3 to 0.2[2][5] | The low value confirms high hydrophilicity, suggesting poor retention in standard reversed-phase (RP) conditions. |
| Solubility | Soluble in water.[6] | Simplifies sample and mobile phase preparation. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during method development.
Q1: Why is my peak for 1-(Piperidin-4-YL)piperazine showing severe tailing in reversed-phase HPLC?
A: Peak tailing for basic compounds like this is almost always due to secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This interaction provides an additional, undesirable retention mechanism besides the intended hydrophobic interaction, leading to a distorted peak shape.[7]
Q2: I have little to no retention on my C18 column. What's happening?
A: This is expected. The compound is highly polar (low LogP) and, when protonated at acidic pH, is very water-soluble.[9] Standard C18 columns retain compounds primarily through hydrophobic interactions. Your highly polar analyte has very little affinity for the non-polar stationary phase and is eluting at or near the solvent front (void volume).
Q3: What is the best starting mobile phase pH for this compound?
A: To ensure consistent ionization and avoid being too close to the pKa, a starting pH of 2.5 to 3.5 is recommended for reversed-phase chromatography.[10][11][12] At this low pH, the analyte will be consistently in its fully protonated (charged) state, and more importantly, the problematic surface silanols on the column will be protonated (Si-OH), minimizing secondary interactions and improving peak shape.[7][13]
Q4: My retention times are drifting between injections. What is the most likely cause?
A: Retention time instability for this type of analyte often points to an unbuffered or inadequately buffered mobile phase. Small changes in pH can significantly alter the degree of ionization of any residual silanols, affecting retention. Ensure you are using a suitable buffer (e.g., phosphate, formate) at a concentration of at least 10-20 mM to maintain a stable pH.[13][14]
Q5: What UV detection wavelength should I use?
A: The molecule lacks a strong chromophore. Therefore, detection will need to be performed at a low UV wavelength, typically in the range of 195-210 nm. This necessitates the use of high-purity mobile phase solvents (e.g., HPLC or MS-grade acetonitrile and water) to minimize baseline noise and drift.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Managing Severe Peak Tailing
Peak tailing compromises resolution and quantification accuracy. The primary cause is silanol interaction. Below is a systematic workflow to diagnose and resolve this issue.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Piperazine-piperidine | 142013-66-9 [m.chemicalbook.com]
- 5. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
1-(Piperidin-4-YL)piperazine trihydrochloride storage and degradation issues
Welcome to the technical support guide for 1-(Piperidin-4-YL)piperazine trihydrochloride (CAS: 1217074-64-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and degradation of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and properties of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintaining the stability and purity of this compound. As a trihydrochloride salt, it is particularly susceptible to moisture. The recommended storage conditions are summarized in the table below. The key is to create a multi-barrier defense against atmospheric moisture and oxygen. Storing the compound in a tightly sealed container, inside a desiccator, and under an inert atmosphere like argon or nitrogen provides the best protection.[1][2]
Q2: Why is this compound supplied as a trihydrochloride salt?
A2: The trihydrochloride salt form serves two primary purposes. First, it significantly enhances the aqueous solubility of the parent molecule, which is crucial for many biological and chemical applications.[3] Second, the salt form generally increases the compound's overall stability compared to its free base form, which is more reactive.
Q3: Is this compound hygroscopic? What are the implications for handling?
A3: Yes, as a hydrochloride salt, this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This can lead to several problems:
-
Physical Changes: The powder may clump together, appearing wet or eventually turning into a sticky, gummy solid.[4]
-
Inaccurate Weighing: Absorption of water increases the measured weight, leading to inaccurately prepared solutions with lower-than-intended concentrations.
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways.
Therefore, it is imperative to handle the solid material in a controlled, low-humidity environment, such as an inert atmosphere glove box.[5][6] If a glove box is unavailable, work quickly in a dry area and minimize the time the container is open to the atmosphere.
Q4: What are the initial visual signs of degradation or contamination?
A4: The first indicators of a compromised product are typically visual and physical. You should be concerned if you observe:
-
Loss of free-flowing powder consistency: The appearance of clumps or a wet texture is a primary sign of moisture absorption.
-
Discoloration: A change from a white or off-white powder to yellow or brown can indicate oxidative degradation.
-
Incomplete Dissolution: If a sample that was previously fully soluble in a given solvent now shows haziness or particulate matter, it may suggest the formation of insoluble degradation products or conversion to the less soluble free base.
Q5: How should I prepare a stable stock solution?
A5: To prepare a stable stock solution, dissolve the compound in a suitable acidic aqueous buffer or a polar aprotic solvent. Using deionized water is common due to the high solubility of the trihydrochloride salt.[3] To minimize degradation in solution:
-
Use Degassed Solvents: Purging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before use can remove dissolved oxygen and reduce the risk of oxidation.[6]
-
Maintain Acidic pH: The compound is most stable at an acidic pH. Avoid dissolving it directly into basic buffers, which can neutralize the hydrochloride salt, causing the less soluble free base to precipitate.
-
Store Properly: Store stock solutions in tightly capped vials, protected from light, and refrigerated or frozen for long-term storage. For maximum integrity, aliquot solutions to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide: Degradation and Inconsistent Results
This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Troubleshooting Workflow
Caption: Troubleshooting logic for common issues.
Issue 1: The solid product appears clumpy, wet, or has turned into a gummy solid.
-
Likely Cause: Moisture absorption due to the compound's hygroscopic nature.
-
Scientific Explanation: The multiple hydrochloride salt sites on the molecule have a strong affinity for water molecules, readily pulling them from the atmosphere. This initial adsorption of water onto the crystal surface disrupts the solid lattice, leading to the observed physical changes from a powder to a deliquescent solid.
-
Recommended Actions:
-
Immediate Mitigation: If the material is only slightly clumpy, it may be salvaged by drying it under a high vacuum (e.g., using a Schlenk line or vacuum oven at room temperature) for several hours to remove absorbed water.
-
Preventative Handling: All future handling and weighing of the solid should be performed in a controlled low-humidity environment, with a glove box being the ideal solution.[6]
-
Verification: After drying, the material's purity should be re-assessed using the HPLC protocol below to ensure that chemical degradation has not occurred.
-
Issue 2: Freshly prepared solutions are colored (yellow/brown) or develop precipitation.
-
Likely Cause: Oxidative degradation or pH-induced precipitation of the free base.
-
Scientific Explanation:
-
Oxidation: The tertiary amine nitrogens in both the piperidine and piperazine rings are susceptible to oxidation, which can be accelerated by light, trace metal impurities, and dissolved oxygen in the solvent.[3] This process often forms colored N-oxide byproducts.
-
Precipitation: If the compound is dissolved in a neutral or basic solution (pH > 7), the hydrochloride salt will be neutralized to the free base form. The free base is significantly less water-soluble and will precipitate out of the solution.
-
-
Recommended Actions:
-
Combat Oxidation: Prepare solutions using solvents that have been thoroughly degassed with nitrogen or argon.[6] Store the resulting solutions in amber vials or vials wrapped in aluminum foil to protect them from light.[7]
-
Control pH: Ensure the solvent or buffer system is acidic (pH 3-5) to maintain the compound in its stable and soluble salt form.[3]
-
Troubleshoot Precipitation: If precipitation occurs, check the pH of the solution. If it is neutral or basic, the precipitate is likely the free base. If the solution is acidic, the precipitate may be an insoluble degradation product, which should be investigated by HPLC.
-
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for assessing the purity of this compound and detecting potential degradation products.[3][8]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Dilute 1:10 in the same solvent mixture for a final concentration of 100 µg/mL.
-
Transfer to an HPLC vial.
-
-
HPLC Conditions:
Parameter Recommended Setting Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | 210 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
-
In degraded samples, look for the appearance of new peaks (impurities), which typically elute at different retention times than the parent compound.
-
Protocol 2: Recommended Procedure for Handling and Weighing
This procedure minimizes exposure to atmospheric moisture and oxygen.
-
Preparation: Place the sealed container of the compound, along with spatulas, weigh boats/papers, and any necessary vials, into the antechamber of a glove box.
-
Inert Environment: Purge the antechamber and transfer the items into the main glove box chamber, which should be maintained with a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Equilibration: Allow the compound container to equilibrate to the glove box temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Open the container and quickly weigh the desired amount of powder into a tared vial or onto a weigh boat.
-
Sealing: Tightly re-seal the main product container immediately after weighing. It is also good practice to further seal the cap with paraffin film.
-
Dissolution (Optional): The weighed sample can be dissolved directly within the glove box using a degassed solvent for maximum protection.
-
Removal: Remove the prepared sample and the sealed stock container from the glove box via the antechamber.
Section 4: Understanding the Chemistry of Degradation
A foundational understanding of the potential degradation pathways is essential for proactive prevention.
Caption: Potential degradation and instability pathways.
-
Hygroscopicity & Hydrolysis: As discussed, this is the most immediate threat to the solid material. The strong affinity of the hydrochloride salt for water leads to moisture absorption. While the piperazine and piperidine rings themselves are relatively stable against hydrolysis under typical conditions, the presence of excess water can create an environment conducive to other degradative reactions.
-
Oxidative Degradation: The lone pairs of electrons on the nitrogen atoms are susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, which may compromise the compound's biological activity and purity.[3] This process is often the cause of sample discoloration.
-
Acid-Base Instability: The compound's stability in solution is highly dependent on pH. In its protonated trihydrochloride form, it is stable and water-soluble. Upon deprotonation by a base, it converts to the neutral free base, which has poor aqueous solubility and can precipitate, effectively removing it from the solution phase and rendering it unavailable for reaction.
By understanding these pathways, researchers can make informed decisions about storage, handling, and experimental design to preserve the integrity of this compound.
Section 5: Data Summary Tables
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Room Temperature or Refrigerated (2-8°C) | Prevents thermal degradation; refrigeration can further slow degradation kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) / Desiccated | Prevents moisture absorption (hygroscopicity) and oxidation.[1][2] |
| Light | Protect from Light (Amber Vial / Foil) | Minimizes light-catalyzed oxidative degradation.[7] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to ambient air and moisture.[2] |
| Handling | Glove Box or Dry Environment | Critical for preventing moisture uptake during weighing and aliquotting.[5] |
References
- Benchchem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- ChemScene. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5.
- BIOSYNCE. (n.d.). This compound CAS 1217074-64-0.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- PubChem. (n.d.). This compound.
- BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4.
- ChemicalBook. (2023). 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE Chemical Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chan, H. K., & Chew, N. Y. K. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(6), 541.
- Ossila. (n.d.). Air Sensitive Compounds.
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
Sources
- 1. biosynce.com [biosynce.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 1-(Piperidin-4-YL)piperazine Derivatives
Welcome to the technical support center dedicated to addressing challenges in the development of 1-(Piperidin-4-YL)piperazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor cell permeability, a common hurdle for this important class of molecules. Our approach is grounded in established scientific principles and field-proven experimental strategies to ensure the integrity and success of your research.
I. Understanding the Permeability Challenge: A Physicochemical Perspective
The 1-(Piperidin-4-YL)piperazine scaffold, while a versatile core for targeting various biological endpoints, often presents inherent challenges to achieving optimal cell permeability. These challenges typically stem from a combination of physicochemical properties that can hinder passive diffusion across the lipid bilayer of cell membranes.
A foundational concept in assessing oral bioavailability and permeability is Lipinski's Rule of Five [1][2][3][4][5]. This rule suggests that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors (HBD)
-
More than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) over 500 Daltons
-
A calculated octanol-water partition coefficient (logP) greater than 5
Derivatives of the 1-(Piperidin-4-YL)piperazine core can readily approach or exceed these limits, particularly with the addition of polar functional groups, leading to diminished permeability.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development of 1-(Piperidin-4-YL)piperazine derivatives.
Q1: My 1-(Piperidin-4-YL)piperazine derivative shows poor permeability in my initial screen. What are the likely physicochemical culprits?
A1: Poor permeability in this series often arises from a high polar surface area (PSA) and an abundance of hydrogen bond donors. The two nitrogen atoms in the piperazine ring, along with the nitrogen in the piperidine ring, are basic and can be protonated at physiological pH, increasing polarity and reducing the ability to partition into the lipid membrane. Additionally, substituents on either ring can further contribute to high HBD and HBA counts, as well as increased molecular weight[1][2][3][5].
Q2: How can I quickly assess the passive permeability of my compounds?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion[6][7][8][9]. This cell-free assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment[6][7]. It is an excellent primary screen to rank-order compounds based on their intrinsic passive permeability, free from the complexities of active transport[8].
Q3: My compound has good passive permeability in the PAMPA assay, but still shows low accumulation in cells. What could be the issue?
A3: If passive permeability is favorable, the discrepancy often points towards active efflux, where the compound is actively transported out of the cell by efflux pumps. A primary culprit for many drug candidates is P-glycoprotein (P-gp) , an efflux transporter highly expressed in the intestine and at the blood-brain barrier[10][11]. The 1-(Piperidin-4-YL)piperazine scaffold can be a substrate for P-gp, leading to low intracellular concentrations despite good passive diffusion characteristics[12].
Q4: How can I determine if my compound is a substrate of P-glycoprotein?
A4: An MDCK-MDR1 assay is the gold standard for identifying P-gp substrates[13]. This assay utilizes Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which encodes for P-gp. By measuring the bidirectional transport of your compound across a monolayer of these cells (from the apical to basolateral side and vice-versa), you can calculate an efflux ratio . An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate. The inclusion of a known P-gp inhibitor, such as verapamil or elacridar, can confirm this by demonstrating a reduction in the efflux ratio.
Q5: What is the Caco-2 permeability assay and when should I use it?
A5: The Caco-2 permeability assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium[14][15][]. This model is more complex and physiologically relevant than PAMPA as it accounts for passive diffusion, active transport (both uptake and efflux), and paracellular transport. It is a valuable tool for predicting human oral drug absorption[14][15]. A bidirectional Caco-2 assay can also be used to determine an efflux ratio, providing insights into P-gp and other transporter interactions, such as with the Breast Cancer Resistance Protein (BCRP)[15].
III. Troubleshooting Guides
This section provides structured approaches to diagnose and resolve poor cell permeability.
Troubleshooting Workflow: From Poor Permeability to Optimized Compound
This workflow outlines a systematic approach to identifying and addressing the root causes of poor cell permeability for your 1-(Piperidin-4-YL)piperazine derivatives.
Caption: A systematic workflow for diagnosing and improving poor cell permeability.
Medicinal Chemistry Strategies to Enhance Permeability
If your compound suffers from inherently low passive permeability or is identified as an efflux substrate, the following medicinal chemistry strategies can be employed:
-
Reduce Hydrogen Bonding Potential: The desolvation penalty for a molecule to enter the lipid bilayer is a major barrier to permeability[17].
-
N-Methylation: Methylating one of the piperazine nitrogens can reduce the hydrogen bond donor count. However, this can also impact target binding and introduce metabolic liabilities, so it must be carefully evaluated.
-
Intramolecular Hydrogen Bonding (IMHB): Introducing functional groups that can form an intramolecular hydrogen bond can "shield" the polar groups, effectively reducing the molecule's polarity and improving its membrane permeability[18][19][20][21]. This strategy can create a more "chameleon-like" molecule that adapts its conformation to different environments[19].
-
-
Modulate Lipophilicity (logP/logD): While increasing lipophilicity can improve membrane partitioning, an excessively high logP can lead to poor solubility and increased metabolism. The goal is to find an optimal balance.
-
Prodrug Approaches: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug[22][23]. This is a powerful strategy for overcoming poor permeability[22][24][25].
-
Ester Prodrugs: If your derivative contains a hydroxyl or carboxylic acid group, converting it to an ester can mask the polar group, increasing lipophilicity and facilitating passive diffusion[22].
-
Targeted Prodrugs: Attaching a promoiety that is a substrate for an uptake transporter, such as an amino acid for the PEPT1 transporter, can enhance absorption via active transport[22][23].
-
-
Address Metabolic Liabilities: The piperazine ring can be a site of metabolic oxidation[26][27].
-
Scaffold Hopping: Replacing the piperazine or piperidine ring with a more metabolically stable bioisostere can mitigate rapid metabolism while preserving the necessary pharmacophore[28][29].
-
Blocking Metabolic Hotspots: Introducing electron-withdrawing groups or substituents at positions prone to oxidation can improve metabolic stability[26][28].
-
Data Summary: Interpreting Permeability Assay Results
| Assay | Key Parameter | Low Permeability | Moderate Permeability | High Permeability | Interpretation |
| PAMPA | Papp (x 10-6 cm/s) | < 1 | 1 - 10 | > 10 | Predicts passive diffusion only.[6] |
| Caco-2 | Papp (A→B) (x 10-6 cm/s) | < 2 | 2 - 20 | > 20 | Reflects overall permeability (passive, active, paracellular). |
| MDCK-MDR1 | Efflux Ratio (Papp B→A / Papp A→B) | < 2 | ≥ 2 | - | An efflux ratio ≥ 2 suggests the compound is a P-gp substrate.[30][13] |
IV. Experimental Protocols
Below are detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
-
Preparation of the Lipid Solution: Prepare a solution of 1-2% lecithin in dodecane[9].
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, leaving a lipid layer[7][9].
-
Preparation of Solutions:
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich"[7].
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for 4-18 hours[7][9].
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy[7][8].
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for assessing both permeability and efflux potential.
-
Cell Culture: Seed Caco-2 cells onto semi-permeable inserts in a multi-well plate and culture for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[14][].
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Preparation of Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM[31].
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for 1-2 hours[14].
-
At specified time points, take samples from the basolateral compartment for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate under the same conditions as the A→B measurement.
-
Take samples from the apical compartment for analysis.
-
-
Quantification and Calculation: Analyze the concentration of the compound in the collected samples by LC-MS/MS. Calculate the Papp values for both directions and the efflux ratio (Papp(B→A) / Papp(A→B))[14]. An efflux ratio greater than 2 suggests active efflux[15].
V. Visualization of Key Concepts
Signaling Pathway: P-glycoprotein Efflux Mechanism
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 20. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 22. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Adjusting pH for 1-(Piperidin-4-YL)piperazine trihydrochloride in Buffers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the preparation and pH adjustment of solutions containing 1-(Piperidin-4-YL)piperazine trihydrochloride. Our aim is to equip you with the scientific principles and practical techniques to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of before starting my experiments?
A1: Understanding the physicochemical properties of this compound is fundamental to its effective use. As a trihydrochloride salt, the compound is supplied in a protonated state, which significantly influences its solubility and behavior in solution.
| Property | Value (Estimated) | Significance for Experimental Work |
| pKa1 | ~5.4 | Corresponds to the second nitrogen on the piperazine ring. |
| pKa2 | ~9.7 | Corresponds to the first nitrogen on the piperazine ring. |
| pKa3 | ~11.2 | Corresponds to the nitrogen on the piperidine ring.[1] |
| Solubility | High in aqueous solutions as the trihydrochloride salt.[2][3] | The free base form, which becomes more prevalent at higher pH, is expected to have significantly lower aqueous solubility. |
| Molecular Weight | 278.6 g/mol [4] | Essential for accurate concentration calculations. |
These pKa values indicate that the protonation state of the molecule is highly dependent on the pH of the solution. This is a critical consideration when preparing buffered solutions for assays where the charge of the molecule can affect its activity or binding.
Q2: Can you visualize the different protonation states of 1-(Piperidin-4-YL)piperazine as the pH changes?
A2: Certainly. The following diagram illustrates the predominant species of 1-(Piperidin-4-YL)piperazine at different pH ranges, based on its estimated pKa values. Understanding these transitions is key to avoiding precipitation and ensuring the correct ionic form is present for your experiment.
Caption: Predominant ionic species of 1-(Piperidin-4-YL)piperazine at various pH ranges.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: Preparing a stable and accurate stock solution is the first critical step. Due to its high solubility as a hydrochloride salt, it is best to dissolve the compound in an aqueous solvent.
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: For 10 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mM * 10 mL * 278.6 g/mol = 2.786 mg
-
-
Weigh the compound: Accurately weigh out 2.786 mg of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a 15 mL conical tube.
-
Add approximately 8 mL of high-purity water (e.g., Milli-Q or equivalent).
-
Vortex or gently agitate the solution until the compound is fully dissolved. The solution should be clear and colorless. As a trihydrochloride salt, it should readily dissolve in water.
-
-
Final Volume Adjustment:
-
Once fully dissolved, add water to bring the final volume to exactly 10.0 mL.
-
Invert the tube several times to ensure homogeneity.
-
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation.
Q4: How do I accurately adjust the pH of my working solution containing this compound?
A4: Adjusting the pH is a critical step that requires care to avoid precipitation of the less soluble free base. The following workflow is recommended.
Caption: Workflow for pH adjustment of 1-(Piperidin-4-YL)piperazine solutions.
Detailed Protocol for pH Adjustment:
-
Initial Preparation: In a suitable container, dissolve the required amount of this compound in about 80% of your final desired volume of the chosen buffer. This provides room for the addition of a base for pH adjustment.[5]
-
pH Meter Calibration: Ensure your pH meter is accurately calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: While gently stirring the solution, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise. Using a dilute base prevents localized high pH that can cause precipitation.
-
Monitoring: Continuously monitor the pH. As the pH approaches the pKa values, you will notice that more base is required to effect a change in pH. This is the principle of buffering, as described by the Henderson-Hasselbalch equation.[6][7][8]
-
Observation: Carefully observe the solution for any signs of cloudiness or precipitation as you increase the pH. If precipitation occurs, you have exceeded the solubility of the free base at that concentration.
-
Final Volume: Once the target pH is reached and the solution remains clear, add the remaining buffer to reach the final desired volume.
Q5: Which buffer should I choose for my experiment?
A5: The choice of buffer is critical and depends on the desired pH of your experiment. A fundamental principle of buffer selection is that a buffer is most effective within approximately +/- 1 pH unit of its pKa.[9]
| Desired Experimental pH | Recommended Buffer System | pKa of Buffer | Rationale |
| 5.5 - 6.7 | MES | 6.15 | Good buffering capacity in the acidic range. |
| 6.8 - 8.2 | HEPES | 7.5 | A common biological buffer, less likely to interact with the compound. |
| 7.2 - 8.2 | Phosphate (PBS) | 7.2 | Widely used, but be aware of potential interactions of phosphate ions in certain assays. |
| 7.5 - 9.0 | Tris | 8.1 | A common buffer, but as a primary amine, it could potentially interact with other components in complex reaction mixtures. |
Important Consideration: Avoid using buffers that contain primary or secondary amines if your experimental setup involves reactions that are sensitive to these functional groups (e.g., cross-linking with aldehydes).
Q6: My compound precipitated when I adjusted the pH. What should I do?
A6: Precipitation upon pH adjustment is a common issue with amine-containing compounds and is due to the formation of the less soluble free base. Here are some troubleshooting steps:
-
Lower the Concentration: The most straightforward solution is to reduce the concentration of 1-(Piperidin-4-YL)piperazine in your working solution. This will keep the concentration of the free base below its solubility limit at the target pH.
-
Re-evaluate the Target pH: If your experiment allows, consider working at a slightly lower pH. This will keep a higher proportion of the compound in its more soluble protonated form.
-
Add a Co-solvent: If compatible with your experimental system, the addition of a small percentage of an organic co-solvent like DMSO or ethanol can increase the solubility of the free base. This should be validated to ensure it does not interfere with your assay.
-
Prepare Fresh: Do not attempt to re-dissolve the precipitate by lowering the pH and then raising it again, as this can lead to inaccuracies in concentration. It is best to discard the precipitated solution and prepare a new one, taking the above points into consideration.
The conversion of amine hydrochloride salts to their free base form is a standard practice in organic synthesis and pharmacology to modulate solubility and reactivity.[2][10]
References
- ChemAxon. (n.d.). pKa Prediction.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
- ChemTalk. (n.d.). Henderson-Hasselbalch Equation.
- Khan Academy. (n.d.). Henderson–Hasselbalch equation.
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
- Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems.
- Shimadzu. (n.d.). Preparing Buffer Solutions.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
- Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- Ataman Kimya. (n.d.). PIPERIDINE.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- PubChem. (n.d.). This compound.
- University of California, Davis. (n.d.). Ways to make a buffer.
- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
- MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Purdue University. (n.d.). Amines.
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. goldbio.com [goldbio.com]
- 6. byjus.com [byjus.com]
- 7. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aggregation of 1-(Piperidin-4-YL)piperazine trihydrochloride in Biochemical and Cellular Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(Piperidin-4-YL)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound aggregation during their experiments. While formulated as a trihydrochloride salt to enhance aqueous solubility, this compound, like many small molecules, can form colloidal aggregates under specific assay conditions, leading to non-specific activity and potential misinterpretation of results.[1][2] This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify, diagnose, and mitigate aggregation-based assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its salt form important?
1-(Piperidin-4-YL)piperazine is a chemical scaffold used in medicinal chemistry.[3][4] The "trihydrochloride" designation indicates it is supplied as a salt, formed by reacting the basic nitrogen centers on the piperidine and piperazine rings with hydrochloric acid. This salt form is used to significantly increase the compound's solubility in aqueous solutions, such as buffers or cell culture media, which is critical for creating stock solutions and for its use in biological assays.[1]
Q2: What is small-molecule aggregation and why is it a problem in assays?
Small-molecule aggregation is a phenomenon where individual compound molecules self-assemble into larger, colloid-like particles in solution, typically ranging from tens to hundreds of nanometers in size.[2] This process is a common source of assay artifacts, particularly in high-throughput screening (HTS).[5] These aggregates act as "promiscuous inhibitors" because they can non-specifically sequester and denature proteins on their large surface area, rather than binding to a specific active site.[2] This leads to false-positive results that are not related to the compound's intended molecular mechanism.[5]
Q3: My compound is the trihydrochloride salt and dissolves well in my stock solvent. Why would it still aggregate in my assay?
High solubility in a stock solvent (like DMSO or water) does not guarantee the compound will remain as a monomer when diluted into a complex aqueous assay buffer. Aggregation is driven by a combination of factors:
-
Critical Aggregation Concentration (CAC): Every aggregating compound has a CAC, a threshold concentration above which monomers begin to self-assemble into colloids.[6][7] Your final assay concentration may be above the compound's CAC in that specific buffer.
-
Buffer Composition: The pH, ionic strength, and specific ions in your assay buffer can dramatically alter a compound's solubility and propensity to aggregate.[8][9][10][11] For a basic compound like 1-(Piperidin-4-YL)piperazine, a shift to a more neutral or basic pH in the final assay buffer can decrease the protonation of the amine groups, reducing solubility and promoting aggregation.[12]
-
"Salting Out": High salt concentrations in the buffer can decrease the solubility of organic molecules, pushing them towards aggregation.[9]
Q4: What are the typical signs that my experimental results are caused by aggregation?
Aggregation-based activity often presents with a distinct and non-ideal pharmacological profile. Key symptoms to watch for include:
-
Steep, Non-Sigmoidal Dose-Response Curves: Aggregation is a cooperative, concentration-dependent phenomenon, often resulting in an unusually steep, almost switch-like, dose-response curve rather than a classic sigmoidal shape.[13]
-
High Hill Slopes: The calculated Hill slope from the dose-response curve is often significantly greater than 1.
-
Detergent Sensitivity: The observed activity is significantly reduced or completely abolished in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[5][13]
-
Time-Dependence: Inhibition may appear to increase with pre-incubation time as aggregates form and sequester the target protein.
-
High Variability: Poor reproducibility between replicate wells or experiments can be a sign of inconsistent aggregate formation.[13]
Q5: What is the Critical Aggregation Concentration (CAC) and why is it important?
The Critical Aggregation Concentration (CAC) is the specific concentration threshold at which individual, monomeric small molecules begin to self-assemble into larger colloidal aggregates.[6][7] Below the CAC, the compound exists primarily as soluble monomers, which are the species responsible for specific, on-target biological activity. Above the CAC, the formation of aggregates can lead to the non-specific assay interference described above. Knowing the CAC of your compound in your specific assay buffer is crucial because it defines the maximum concentration you can use while having confidence that your results are not aggregation-driven artifacts.
Visual Guide 1: The Mechanism of Aggregation-Based Assay Interference
The following diagram illustrates how a compound can produce a false-positive signal through colloidal aggregation.
Caption: Mechanism of aggregation-driven assay interference.
Diagnostic Troubleshooting Guides
If you suspect aggregation, the following experimental guides will help you confirm or rule out this artifact.
Guide 1: Detergent Sensitivity Assay (The Gold Standard Counter-Screen)
This is the most direct and widely accepted method to test for aggregation-based activity. The rationale is that low concentrations of non-ionic detergents will disrupt the formation of colloidal aggregates without affecting true, specific molecular interactions.[5][14]
Experimental Protocol:
-
Prepare Buffers: Create two identical batches of your final assay buffer.
-
Buffer A (Control): Standard assay buffer.
-
Buffer B (Detergent): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20. Ensure the detergent is well-dissolved.
-
-
Compound Dilution: Prepare a full concentration-response curve of this compound in parallel using both Buffer A and Buffer B.
-
Run Assay: Execute your standard assay protocol with both sets of compound dilutions.
-
Data Analysis: Generate and compare the dose-response curves obtained in the presence and absence of detergent.
Interpretation of Results:
-
Strong Evidence of Aggregation: A significant rightward shift in the IC50 (i.e., loss of potency) or complete abolition of activity in the detergent-containing buffer (Buffer B) is a strong indicator that the observed activity is an aggregation artifact.[13]
-
No Aggregation: If the dose-response curves are nearly identical between Buffer A and Buffer B, the compound's activity is likely not due to aggregation.
| Result | Interpretation |
| IC50 (Buffer B) >> IC50 (Buffer A) | High likelihood of aggregation. |
| No activity observed in Buffer B | Very strong evidence of aggregation. |
| IC50 (Buffer B) ≈ IC50 (Buffer A) | Aggregation is unlikely to be the cause of activity. |
Guide 2: Biophysical Confirmation using Dynamic Light Scattering (DLS)
DLS is a powerful technique that directly measures the size of particles in a solution.[15][16] It can provide definitive evidence of aggregate formation by detecting the presence of large particles (typically >50 nm) in a solution that should only contain small molecules.[17]
Experimental Protocol:
-
Sample Preparation: Prepare samples of this compound in your final assay buffer at two concentrations:
-
A concentration where you observe no activity (e.g., well below the IC50).
-
A concentration where you observe maximum activity (e.g., the highest concentration tested).
-
-
Control Sample: Prepare a sample of the assay buffer alone.
-
DLS Measurement: Analyze all samples using a DLS instrument according to the manufacturer's instructions. Ensure the samples are free of dust or precipitates by filtering or centrifugation before measurement.
-
Data Analysis: Analyze the size distribution plots (Intensity, Volume, and Number) and the Polydispersity Index (PDI).
Interpretation of Results:
-
Evidence of Aggregation: In the high-concentration sample, the appearance of a particle population with a hydrodynamic radius (Rh) significantly larger than a small molecule (e.g., in the 50-1000 nm range) confirms the presence of aggregates. A high PDI (>0.5) also suggests a heterogeneous sample containing aggregates.[16][18]
-
No Aggregation: The DLS profile should show only baseline noise or very small particles consistent with buffer components.
Visual Guide 2: Troubleshooting Workflow for Suspected Aggregation
Use this decision tree to systematically diagnose potential aggregation issues.
Caption: Decision workflow for troubleshooting aggregation.
Mitigation Strategies & Best Practices
If aggregation is confirmed, the following strategies can help you obtain reliable data.
Strategy 1: Assay Buffer Optimization & Inclusion of Detergents
The most effective way to prevent aggregation is to modify the assay conditions.
-
Include Detergent: Routinely including 0.005% - 0.01% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer is a primary strategy to prevent aggregate formation for many compounds.[5][13]
-
Adjust pH and Ionic Strength: Since 1-(Piperidin-4-YL)piperazine is basic, maintaining a slightly acidic pH (if tolerated by your assay components) can help keep it protonated and more soluble.[12] Experiment with lowering the overall salt concentration to see if it reduces aggregation.[9][11]
-
Add Carrier Protein: Including a protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL can sometimes help by providing an alternative surface for aggregates to bind to, but this should be used with caution as BSA can also sequester monomeric compound.[5]
| Additive | Typical Concentration | Rationale |
| Triton X-100 | 0.005% - 0.01% (v/v) | Non-ionic detergent disrupts hydrophobic interactions driving aggregation.[5] |
| Tween-20 | 0.005% - 0.01% (v/v) | Milder non-ionic detergent, often better tolerated in cell-based assays.[14][19] |
| CHAPS | 0.1% (v/v) | Zwitterionic detergent that can help solubilize aggregates.[20] |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Acts as a "decoy" protein, but must be added before the compound.[5] |
Strategy 2: Work Below the Critical Aggregation Concentration (CAC)
The most rigorous approach is to ensure your experiments are conducted at compound concentrations below the CAC. If you determine the CAC for this compound in your assay buffer (using a method like light scattering), you can define a concentration range where aggregation artifacts are not a concern.[6]
Strategy 3: Proper Compound Handling
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like water or DMSO.
-
Dilution Series: When preparing dilutions, perform them serially in the assay buffer. Avoid making large, single-step dilutions from a DMSO stock directly into the final assay volume, as this can cause the compound to precipitate or aggregate locally before it has a chance to dissolve.
-
Sonication: Briefly sonicating the stock solution vial before use can help break up any microscopic crystals or pre-formed aggregates.
By systematically applying these diagnostic and mitigation strategies, you can confidently differentiate between true biological activity and aggregation-driven artifacts, ensuring the integrity and reliability of your research findings.
References
- Benchchem. (n.d.). 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
- National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS).
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Biozentrum. (n.d.). Preventing Protein Aggregation.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.
- Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
- ResearchGate. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
- Novatia, LLC. (n.d.). Aggregation by DLS.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- Benchchem. (n.d.). Technical Support Center: Addressing Small Molecule Interference in Biochemical Assays.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- ResearchGate. (2025). (PDF) Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Vardy, E., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology, 8(5), 885-891.
- Al-Tabakha, M. M., et al. (2018). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. Pharmaceutical development and technology, 23(10), 1014-1025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. wyatt.com [wyatt.com]
- 3. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Scaling Up 1-(Piperidin-4-YL)piperazine Trihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important pharmaceutical intermediate.
Introduction
1-(Piperidin-4-YL)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring both a piperidine and a piperazine ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery.[1] The trihydrochloride salt form is often preferred for its stability and handling properties.[2]
This guide will walk you through the common synthetic routes, potential challenges during scale-up, and practical solutions to overcome them, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1-(Piperidin-4-YL)piperazine?
The most prevalent and industrially scalable method is a two-step process involving reductive amination followed by deprotection.[1]
-
Reductive Amination: This step involves the reaction of a protected piperidin-4-one, typically N-Boc-4-piperidinone, with piperazine to form the C-N bond.
-
Deprotection: The protecting group, most commonly a tert-butoxycarbonyl (Boc) group, is then removed under acidic conditions to yield the final product.[1][3]
Q2: Why is a protecting group necessary on the piperidine nitrogen?
The use of a protecting group, such as the Boc group, on the piperidine nitrogen of the starting material (N-Boc-4-piperidinone) is crucial for controlling selectivity. It prevents self-condensation of the piperidinone and ensures that the reductive amination occurs specifically between the ketone of the piperidinone and one of the secondary amines of piperazine.
Q3: Which reducing agent is recommended for the reductive amination step during scale-up?
For large-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent.[4] It is milder and more selective for the reduction of the in-situ formed iminium ion compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][5] This selectivity minimizes the premature reduction of the starting ketone, leading to higher yields and purity.[4] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic and presents significant safety and waste disposal challenges on a larger scale.[4]
Q4: What are the typical conditions for Boc deprotection, and how are they optimized for scale-up?
Boc deprotection is typically achieved using strong acids.[6] For large-scale operations, using a solution of hydrochloric acid (HCl) in a suitable solvent like methanol or dioxane is common.[3][7] This method is often advantageous as the desired this compound salt may precipitate directly from the reaction mixture, simplifying isolation.[3]
Key considerations for scale-up include:
-
Exothermicity: The addition of acid can be exothermic. Careful control of the addition rate and efficient cooling are essential to maintain the desired reaction temperature.
-
Solvent Choice: The choice of solvent can impact the solubility of the product salt and the ease of isolation. Methanol is a common choice.[8]
-
Stoichiometry of HCl: A sufficient excess of HCl is required to ensure complete deprotection and formation of the trihydrochloride salt.
Q5: How can the formation of di-substituted piperazine byproducts be minimized?
A common side reaction is the alkylation of both nitrogen atoms of the piperazine ring. To favor mono-substitution, a large excess of piperazine (5-10 equivalents) is often used.[9] This stoichiometric control shifts the reaction equilibrium towards the desired mono-alkylated product.[9] Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, can provide more controlled mono-alkylation, although this adds extra protection and deprotection steps to the overall synthesis.[9][10]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Reductive Amination Step
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete imine formation | - Add a catalytic amount of a weak acid, such as acetic acid.[4]- Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[4] | Imine formation is an equilibrium reaction. The presence of an acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.[4] Removing water drives the equilibrium towards the imine product. |
| Premature reduction of the ketone | - Use a milder reducing agent like NaBH(OAc)₃.[4]- Ensure the imine has sufficient time to form before adding the reducing agent if using NaBH₄.[4] | Stronger reducing agents can reduce the starting ketone. NaBH(OAc)₃ is sterically hindered and less reactive, making it more selective for the iminium ion.[5] |
| Degradation of the reducing agent | - Ensure anhydrous reaction conditions, as borohydride reagents can react with water. | Water can hydrolyze the reducing agent, reducing its effectiveness. |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient acid | - Increase the equivalents of HCl used. A molar ratio of at least 3:1 (HCl to product) is needed for the trihydrochloride salt. | A stoichiometric excess of acid is required to protonate all three basic nitrogen atoms and drive the deprotection to completion. |
| Short reaction time or low temperature | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[1][11] | The rate of deprotection is dependent on both temperature and time. Ensuring the reaction goes to completion will maximize the yield of the desired product. |
| Precipitation of partially deprotected intermediates | - Use a solvent system that ensures all species remain in solution until the reaction is complete. | If intermediates precipitate, they may not be fully accessible to the acid for complete deprotection. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is highly water-soluble | - After basifying the aqueous layer to get the free base, extract multiple times with an organic solvent like dichloromethane.[1][11]- Concentrate the aqueous layer under reduced pressure before extraction. | The free base of 1-(Piperidin-4-YL)piperazine has some water solubility. Multiple extractions ensure a more complete recovery. |
| Formation of an oil instead of a solid | - Triturate the crude product with a suitable non-polar solvent like diethyl ether or hexane to induce crystallization.- If isolating the salt, ensure the solvent system is appropriate for precipitation. | The presence of impurities can inhibit crystallization. Trituration can help to remove these impurities and induce the formation of a solid. |
| Impurities co-precipitate with the product salt | - Recrystallize the trihydrochloride salt from a suitable solvent system (e.g., methanol/ether).[9] | Recrystallization is a powerful purification technique that relies on the differential solubility of the product and impurities at different temperatures. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
This protocol outlines the reductive amination of N-Boc-4-piperidinone with piperazine.
-
In a reaction vessel, dissolve N-Boc-4-piperidinone (1 equivalent) and piperazine (5 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][4]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.[1][4]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.[11]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]
Protocol 2: Synthesis of this compound
This protocol details the deprotection of the Boc group and formation of the trihydrochloride salt.
-
Dissolve the crude tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate from the previous step in methanol.[1][11]
-
Cool the solution to 0 °C.
-
Slowly add a solution of concentrated hydrochloric acid (at least 3 equivalents) or a saturated solution of HCl in methanol.[8]
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.[1][7][11]
-
If a precipitate forms, cool the mixture to enhance crystallization.
-
Filter the solid product, wash with a cold solvent (e.g., methanol or diethyl ether), and dry under vacuum to obtain this compound.[12]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic: Low Reductive Amination Yield
Caption: Decision tree for troubleshooting low reductive amination yield.
References
- Benchchem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Benchchem. 1-(Piperidin-4-yl)piperazine | 142013-66-9.
- ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- Benchchem. Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- Bio-protocol. General Procedure for Boc Deprotection (General Procedure B).
- Benchchem. Technical Support Center: Large-Scale Piperazine Synthesis.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. Piperazine synthesis.
- Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Wordpress. Reductive Amination.
- ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. Recent Advances in Piperazine Synthesis | Request PDF.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- BIOSYNCE. This compound CAS 1217074-64-0.
- Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,.
- Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5.
- Reddit. Reductive amination of piperazine : r/OrganicChemistry.
- ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- Chemistry Steps. Reductive Amination.
- PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine.
- PubChem. This compound | C9H22Cl3N3 | CID 53326961.
- Sciforum. Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor †.
- Google Patents. Purification of piperazine.
- BOC Sciences. Piperidine Impurities.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- Sigma-Aldrich. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 12. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
Technical Support Center: Navigating Biochemical Assay Interference from 1-(Piperidin-4-YL)piperazine trihydrochloride
Welcome to the technical support resource for researchers utilizing 1-(Piperidin-4-YL)piperazine trihydrochloride and related scaffolds in biochemical and cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding potential assay interference from this compound class. As scientists, our goal is to differentiate true biological activity from assay artifacts, ensuring the integrity of our data and the efficient progression of research projects.[1][2]
"Is My Hit Real?" - An Initial Triage Checklist
You've identified this compound as a "hit" in your primary screen. Before committing significant resources to follow-up studies, it is crucial to perform a rapid preliminary assessment to flag potential false positives.[3] Answering "Yes" to one or more of the following questions warrants a deeper investigation using the detailed protocols in this guide.
-
Unusual Dose-Response Curve?: Does the activity appear only at a high concentration threshold or exhibit an unusually steep curve? This can be characteristic of compound aggregation.[4]
-
High Hit Rate?: Did your high-throughput screening (HTS) campaign yield an unexpectedly large number of hits with similar structural features? This may suggest interference with the assay technology itself rather than specific target engagement.[2][5]
-
Luminescence or Fluorescence Assay?: Are you using a fluorescence- or luminescence-based readout? These technologies are particularly susceptible to compound-mediated interference.[1][4][6]
-
Known Assay-Interfering Moieties?: Does the full structure of your hit compound (if a derivative of the topic compound) contain known Pan-Assay Interference Compounds (PAINS) substructures, such as quinones, rhodanines, or catechols?[7][8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in screening libraries?
This compound is a chemical building block characterized by a piperidine ring linked to a piperazine core.[9] The trihydrochloride salt form significantly enhances its aqueous solubility.[10] Such scaffolds are common in screening libraries because they provide a rigid three-dimensional structure that can be readily functionalized, serving as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets.[11][12]
Q2: My primary screen shows potent activity. What is the most common cause of a false positive with this type of compound?
A frequent cause of false positives in HTS is compound aggregation.[1][4] At concentrations above a certain threshold (the Critical Aggregation Concentration), molecules like this can form colloidal aggregates. These particles can non-specifically sequester and denature proteins in the assay, leading to apparent inhibition that is not related to specific binding at a target's active site.[4]
Q3: How can the piperazine or piperidine rings specifically interfere with my assay?
While the core scaffold is not an obvious chemically reactive entity, its components can contribute to interference in several ways:
-
Reactivity of Derivatives: The core itself is a building block. Derivatives synthesized from it may contain reactive groups that can covalently modify proteins, often by reacting with cysteine residues.[7][13][14]
-
Redox Cycling: Some chemical motifs, which could be part of a larger molecule built upon this scaffold, are capable of redox cycling. This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can oxidize and damage proteins, leading to a non-specific loss of function.[7][8]
-
Cytochrome P450 Interaction: Piperazine-containing compounds have been shown to interact with and inhibit cytochrome P450 (CYP) isoenzymes.[15] If your assay system contains microsomes or other components with CYP activity, this could be a source of off-target effects.
Q4: I'm using a luciferase-based assay (e.g., ATP measurement). Could the compound be interfering directly with the reporter enzyme?
Yes, this is a critical consideration. Direct inhibition of the luciferase enzyme is a common source of assay artifacts.[5] A compound that inhibits luciferase will reduce the luminescent signal, which can be easily misinterpreted as target engagement, cytotoxicity, or ATP depletion in the primary assay.[1][4] It is essential to perform a counter-screen against the luciferase enzyme in the absence of your primary target.[5]
Troubleshooting Workflows & Data Interpretation
If you suspect assay interference, a systematic approach with the right control experiments is necessary. The following workflow provides a logical sequence for identifying common artifacts.
Caption: A decision-making workflow for troubleshooting potential assay interference.
Experimental Protocols
Protocol 1: Autofluorescence Assessment
This protocol determines if the test compound intrinsically fluoresces at the same wavelengths used in your assay, which can create a false positive signal.[4][6]
Methodology:
-
Prepare a serial dilution of the test compound in a microplate using the same assay buffer and DMSO concentration as the primary screen.
-
Include wells with buffer + DMSO only as a negative control.
-
Do not add any assay enzymes, substrates, or cells.
-
Read the plate on a plate reader using the identical excitation and emission wavelengths and gain settings from your primary assay.
Data Interpretation: A significant, concentration-dependent increase in signal in the wells containing the compound indicates autofluorescence. This signal can artificially inflate the readout of a fluorescence-increase assay or mask the signal in a fluorescence-decrease assay.
Caption: How an autofluorescent compound can generate a false positive signal.
Protocol 2: Detergent Counter-Screen for Aggregation
This is the gold-standard method to identify activity caused by compound aggregation. Non-ionic detergents disrupt the colloidal aggregates, restoring enzyme function and eliminating the non-specific inhibition.[4]
Methodology:
-
Prepare two identical sets of assay plates with serial dilutions of your hit compound.
-
To the first set ("- Detergent"), add your standard assay buffer.
-
To the second set ("+ Detergent"), add assay buffer containing a final concentration of 0.01% Triton X-100 or Tween-80.
-
Add all other assay components (enzyme, substrate, cells, etc.) to all wells.
-
Incubate and read the plates according to the primary assay protocol.
Data Interpretation: Compare the dose-response curves between the "- Detergent" and "+ Detergent" conditions. A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of the detergent is strong evidence that the compound's observed activity is due to aggregation.
Caption: Mechanism of aggregation interference and its reversal by detergent.
| Result | Interpretation | Next Step |
| No change in IC₅₀ | The compound is likely not an aggregator. | Proceed to other counter-screens if necessary. |
| >10-fold rightward shift in IC₅₀ | The compound is a probable aggregator. | Triage the compound as a non-specific hit.[4] |
| Complete loss of activity | The compound is a strong aggregator. | Triage the compound. |
Protocol 3: Luciferase Inhibition Counter-Screen
This experiment specifically tests if the compound inhibits the reporter enzyme in a luminescence-based assay.[5]
Methodology:
-
In a microplate, prepare serial dilutions of the test compound in the assay buffer.
-
Add a known, standardized amount of recombinant luciferase enzyme to all wells.
-
Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate (e.g., luciferin, ATP).
-
Immediately measure luminescence on a plate reader.
Data Interpretation: A concentration-dependent decrease in luminescence indicates that your compound is a direct inhibitor of the luciferase enzyme.[5] This activity is independent of your primary biological target and is a classic assay artifact.
Summary of Potential Interference Mechanisms
| Interference Mechanism | Description | Key Diagnostic Test |
| Compound Aggregation | Forms colloidal particles that sequester and denature proteins non-specifically.[4] | Potency shift with 0.01% Triton X-100. |
| Autofluorescence | Compound emits light at the detection wavelength, creating a false signal.[4][6] | Signal in buffer without assay reagents. |
| Fluorescence Quenching | Compound absorbs light emitted by the reporter fluorophore, causing a false decrease in signal.[4] | Counter-screen with pre-formed fluorescent product. |
| Luciferase Inhibition | Compound directly inhibits the reporter enzyme in luminescence assays.[4][5] | Counter-screen with recombinant luciferase. |
| Chemical Reactivity | Compound covalently modifies reactive residues (e.g., cysteine) on the target protein.[7][13] | Thiol reactivity assays; ALARM NMR.[7][16] |
| Redox Cycling | Compound generates reactive oxygen species (ROS) that damage assay components.[7][8] | H₂O₂ production assay; activity sensitive to antioxidants. |
By employing these systematic troubleshooting strategies, researchers can confidently distinguish genuine hits from misleading artifacts, saving valuable time and resources in the drug discovery process.
References
- Technical Support Center: Interference in Lead Compound Detection. Benchchem.
- Troubleshooting assay interference in Fenticonazole high-throughput screening. Benchchem.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual. NCBI Bookshelf.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
- The Importance of Counter Screens in HTS.
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride. Benchchem.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. NIH.
- Metabolic interactions with piperazine-based 'party pill' drugs.
- How to Avoid False Positives and False Negatives in Analytical Chemistry. ACD/Labs.
- NMR Methods for Identification of False Positives in Biochemical Screens. PubMed.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. PubMed.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar.
- Interference with Fluorescence and Absorbance. Assay Guidance Manual. NCBI Bookshelf.
- Guidelines to Identify and Resolve False Positives in L
- This compound. PubChem.
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- "1-(Piperidin-4-ylmethyl)
- Pan-Assay Interference Compounds (PAINS)
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR Methods for Identification of False Positives in Biochemical Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 1-(Piperidin-4-YL)piperazine Derivatives
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals actively engaged with 1-(piperidin-4-YL)piperazine derivatives. This chemical scaffold is integral to numerous modern therapeutics; however, its inherent physicochemical properties frequently present significant challenges to achieving optimal oral bioavailability.[1][2] This document is structured in a question-and-answer format to directly address common experimental hurdles and provide robust, field-proven troubleshooting strategies. Our focus is not merely on protocols but on the underlying scientific principles that govern experimental outcomes, ensuring a self-validating approach to your research.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges researchers face with this class of compounds. Understanding these core principles is the first step in designing effective bioavailability enhancement strategies.
Q1: My 1-(piperidin-4-YL)piperazine derivative shows excellent in vitro potency but very low exposure in animal models. What are the most likely causes?
A: This is a classic and frequent challenge. The low oral bioavailability of this class of compounds typically stems from a combination of three primary factors: poor aqueous solubility, high first-pass metabolism, and active efflux from the intestinal epithelium.
-
Poor Aqueous Solubility: The 1-(piperidin-4-YL)piperazine core is basic in nature. While this can be advantageous, these molecules are often large and lipophilic, leading to low solubility in the neutral pH of the intestines.[3] Poor solubility directly limits the dissolution rate, which is often the rate-limiting step for absorption.[4]
-
High First-Pass Metabolism: The piperazine and piperidine rings are susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the liver and gut wall.[5] N-dealkylation is a common metabolic pathway that can lead to the formation of inactive metabolites and significantly reduce the concentration of the parent drug reaching systemic circulation.[5]
-
Active Efflux: These derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp, MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[6][7][8] These transporters are located on the apical side of intestinal enterocytes and actively pump the absorbed drug back into the gastrointestinal lumen, thereby limiting net absorption.
Q2: How critical is the gastrointestinal (GI) pH for the absorption of my compound?
A: The GI tract's varying pH is critically important for basic compounds like piperazine derivatives. The pKa of the molecule will determine its ionization state at different locations in the GI tract.[9]
-
Stomach (pH 1-2.5): In the highly acidic environment of the stomach, your basic compound will be fully ionized. This ionized form is typically much more water-soluble, leading to good dissolution.[9] However, the ionized form is also less permeable across the lipid membranes of the gastric mucosa.
-
Small Intestine (pH 6.0-7.5): As the compound moves into the small intestine, the pH increases. This shift causes a portion of the compound to deprotonate to its less soluble, un-ionized (neutral) form.[9] While the un-ionized form is more permeable, its low solubility can cause it to precipitate out of solution, drastically reducing the concentration gradient needed for absorption. The interplay between solubility and permeability is therefore a delicate balance dictated by pH.[10][11]
Q3: What are the primary metabolic pathways I should investigate for a novel 1-(piperidin-4-YL)piperazine derivative?
A: The metabolic fate of these derivatives is crucial for understanding their pharmacokinetic profile.[12] The primary pathways to investigate are:
-
CYP450-Mediated Oxidation: This is the most significant pathway. Focus on:
-
N-dealkylation: Cleavage of alkyl groups from the piperazine or piperidine nitrogens, often mediated by CYP3A4.[5]
-
Aromatic Hydroxylation: If your derivative contains aryl substituents, oxidation of these rings is common, often mediated by CYP2D6.[5]
-
Piperazine Ring Oxidation: The piperazine ring itself can be oxidized, sometimes leading to ring contraction and the formation of reactive intermediates.[13]
-
-
Conjugation Reactions: The hydroxylated metabolites formed by CYP enzymes can then undergo Phase II metabolism, such as glucuronidation, to form highly water-soluble conjugates that are readily excreted.[5]
Section 2: Troubleshooting Guides & Experimental Solutions
This section provides direct, actionable advice for specific experimental problems, complete with the scientific rationale for each suggested solution.
Problem: Poor Aqueous Solubility & Dissolution
-
Symptom: Your compound consistently precipitates when diluted into aqueous buffers for in vitro assays. In dissolution studies, only a small fraction of the compound dissolves over time, even with agitation. This is characteristic of a BCS Class II or IV compound.[14]
-
Causality: The crystalline lattice energy of the solid form is too high to be overcome by the solvation energy in water, especially at physiological pH where the compound may be less ionized and thus less soluble.
Solution A: Salt Formation
Forming a pharmaceutically acceptable salt is one of the most effective and widely used strategies to dramatically improve the solubility and dissolution rate of basic compounds.[4][15]
-
Scientific Rationale: Salt formation disrupts the stable crystal lattice of the freebase form. When the salt dissolves, it transiently alters the pH of the diffusion layer surrounding the solid particle, maintaining a higher concentration of the ionized, more soluble form of the drug, which enhances the dissolution rate.[16] Studies have shown that piperazine salts can increase solubility by over 1000-fold.[17][18][19]
-
Experimental Approach: Screen a variety of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tosylate, citrate, succinate) to identify a salt that provides both high solubility and good solid-state stability (i.e., is non-hygroscopic and crystalline).
Solution B: Formulation-Based Approaches
If salt formation is not viable or provides insufficient improvement, advanced formulation strategies can be employed.
-
Scientific Rationale: These methods aim to present the drug to the GI tract in a pre-dissolved or high-energy state, bypassing the dissolution barrier.
-
Recommended Strategies:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[20] Upon gentle agitation in aqueous media, they form fine oil-in-water emulsions, keeping the drug solubilized within the oil droplets and facilitating absorption.[21][22]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state significantly increases its aqueous solubility because no crystal lattice energy needs to be overcome.[4][23] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Problem: High First-Pass Metabolism
-
Symptom: In vivo pharmacokinetic studies show a low area under the curve (AUC) and high clearance, despite evidence of good absorption. In vitro assays with liver microsomes show rapid disappearance of the parent compound.
-
Causality: The compound is being rapidly metabolized by enzymes (primarily CYP3A4/2D6) in the gut wall and/or liver before it can reach systemic circulation.[5]
Solution A: Quantify Metabolic Stability & Identify Metabolites
Before attempting to solve the problem, you must accurately measure it.
-
Scientific Rationale: An in vitro metabolic stability assay provides a quantitative measure of how quickly your compound is metabolized. Identifying the primary metabolites confirms the metabolic pathways involved and can guide medicinal chemistry efforts.
-
Experimental Protocol: Utilize the "Protocol 2: In Vitro Metabolic Stability Using Liver Microsomes" detailed in Section 3. This assay will determine the intrinsic clearance (CLint) of your compound.
Solution B: Medicinal Chemistry-Guided Structural Modification
-
Scientific Rationale: Once the "metabolic hot spots" are identified (e.g., a specific N-alkyl group that is easily cleaved), chemists can modify the structure to block or slow down the rate of metabolism.[12]
-
Common Strategies:
-
Introduce Steric Hindrance: Add bulky groups near the site of metabolism to physically block the enzyme's active site.
-
Modify Electronic Properties: Replace a metabolically labile hydrogen with fluorine (a bioisostere) to increase the strength of the C-H bond, making it less susceptible to oxidation.
-
Change Lipophilicity: Reducing the overall lipophilicity (logP) of the molecule can sometimes reduce its affinity for CYP enzymes.[24]
-
Problem: Low Permeability & High Efflux
-
Symptom: The compound shows low transport across a Caco-2 cell monolayer. In a bidirectional Caco-2 assay, the efflux ratio (Papp B→A / Papp A→B) is greater than 2, indicating active efflux.
-
Causality: The compound is a substrate for efflux transporters like P-gp, which actively pump it out of the intestinal cells, limiting its net absorption into the bloodstream.[8][25] Piperazine derivatives themselves can also act as permeation enhancers by disrupting cell junctions, but this effect must be carefully evaluated for toxicity.[10][26]
Solution: Caco-2 Bidirectional Permeability Assay with Inhibitors
-
Scientific Rationale: This assay is the gold standard for identifying substrates of efflux pumps. By running the assay in the presence and absence of a known inhibitor of a specific transporter (e.g., verapamil for P-gp), you can confirm which transporter is responsible for the efflux. If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed your compound is a substrate.
-
Experimental Protocol: Utilize the "Protocol 3: Caco-2 Cell Bidirectional Permeability Assay" detailed in Section 3.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential assays discussed above.
Protocol 1: pH-Dependent Aqueous Solubility Assessment
-
Objective: To determine the equilibrium solubility of the compound at different pH values relevant to the GI tract.
-
Materials: Test compound, phosphate buffered saline (PBS) at pH 7.4, citrate buffer at pH 2.0, phosphate buffer at pH 6.5, HPLC-grade water, acetonitrile, DMSO, shaker incubator, 1.5 mL microcentrifuge tubes, analytical balance, HPLC-UV system.
-
Methodology:
-
Prepare saturated stock solutions of your buffers.
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Add 1 mL of the desired pH buffer to the tube.
-
Incubate the tubes in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase solvent (e.g., 50:50 acetonitrile:water).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Protocol 2: In Vitro Metabolic Stability Using Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound in a subcellular liver fraction.
-
Materials: Test compound, pooled liver microsomes (human, rat), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate buffer (pH 7.4), positive control substrate (e.g., testosterone), ice, quenching solution (acetonitrile with an internal standard), 96-well plates, LC-MS/MS system.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).
-
On a 96-well plate, add the diluted compound and liver microsomes (final protein concentration e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the rate constant (k). The intrinsic clearance (CLint in µL/min/mg protein) can be calculated from this slope.
-
Protocol 3: Caco-2 Cell Bidirectional Permeability Assay
-
Objective: To determine the rate of transport of a compound across a human intestinal epithelial cell monolayer and to identify if it is a substrate for active efflux.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well), cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, Lucifer yellow (paracellular integrity marker), control compounds (e.g., propranolol for high permeability, digoxin for efflux), LC-MS/MS system.
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound in HBSS to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound in HBSS to the basolateral chamber. At specified time points, take samples from the apical chamber.
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
-
Section 4: Data Presentation & Visualization
Table 1: Representative Data for Bioavailability Enhancement Strategies
| Strategy | Aqueous Solubility (µg/mL at pH 6.8) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | In Vivo Bioavailability (%) (Rat Model) |
| Parent Compound (Freebase) | < 1 | 0.5 | 5.2 | < 5% |
| HCl Salt Formulation | 150 | 0.6 | 5.0 | 15% |
| SEDDS Formulation | N/A (Solubilized) | 2.5 | 4.8 | 45% |
| Co-dosed with Efflux Inhibitor | < 1 | 2.8 | 1.1 | 22% |
This table illustrates how different strategies can independently address specific bioavailability barriers. For example, the HCl salt improves solubility and bioavailability, but does not affect the high efflux. SEDDS improves both solubility and permeability, leading to a greater bioavailability enhancement.
Experimental & Conceptual Workflows
Caption: Key physiological barriers to oral bioavailability.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2024). Frontiers in Pharmacology.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics.
- Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. (2015). Materials Science and Engineering: C.
- A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2024). Frontiers in Pharmacology.
- Recent strategies for improving solubility and oral bioavailability of piperine. (2021). ResearchGate.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Core Pioneer.
- A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2024). ResearchGate.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Contract Pharma.
- High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2022). Crystal Growth & Design.
- Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. (2019). ResearchGate.
- Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. (2019). Phytomedicine.
- Influence of pH of Piperazine strip ionization and fraction of extraction. (n.d.). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Formulation strategies for poorly soluble drugs. (2024). ResearchGate.
- Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2005). ResearchGate.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Biomaterials Science & Engineering.
- New insights into the functional group influence on CO2 absorption heat and CO2 equilibrium solubility by piperazine derivatives. (2024). ResearchGate.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). Current Drug Metabolism.
- Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2015). Drug Development and Industrial Pharmacy.
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2020). Medicinal Chemistry.
- Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). Scientific Reports.
- Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). Journal of the Iranian Chemical Society.
- Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. (2024). Pharmaceutics.
- Nanotechnology-Based Drug Delivery Systems. (2023). Pharmaceutics.
- Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives. (2024). Journal of Drug and Pharmaceutical Science.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. (2023). Journal of Biochemistry and Biotechnology.
- Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019). Bioorganic Chemistry.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). University of Washington.
- Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. (2022). Nature Communications.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules.
- Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies. (2015). ResearchGate.
- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. (2015). Chemical Biology & Drug Design.
- Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. (2014). ResearchGate.
- The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. (2013). American Pharmaceutical Review.
- Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (2017). PLOS Neglected Tropical Diseases.
- EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT. (2016). International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijdra.com [ijdra.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 9. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to 1-(Piperidin-4-YL)piperazine trihydrochloride and its Comparative Profile Among Piperazine Derivatives
Introduction: The Ubiquitous Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of clinically successful drugs stems from its remarkable structural and functional versatility. The nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] This adaptability has led to the development of piperazine derivatives with applications across numerous therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2]
This guide provides an in-depth comparative analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride , an aliphatic piperazine derivative, against other classes of piperazine compounds, with a focus on arylpiperazines and benzylpiperazines. We will explore their physicochemical properties, delve into their comparative biological activities with supporting experimental data, and provide detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals to aid in the strategic selection and application of these important chemical entities.
Physicochemical Properties: A Foundation for Pharmacokinetic Behavior
The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The seemingly subtle structural differences between piperazine derivatives can lead to significant variations in their solubility, lipophilicity, and basicity.
This compound is characterized by its aliphatic nature, consisting of a piperidine ring linked to a piperazine core. The trihydrochloride salt form significantly enhances its aqueous solubility, a desirable characteristic for in vitro and in vivo studies.[3] In contrast, arylpiperazines, which feature an aromatic ring directly attached to a piperazine nitrogen, and benzylpiperazines, with a phenylmethyl substituent, generally exhibit higher lipophilicity.
A comparative summary of key physicochemical properties is presented in the table below.
| Property | This compound | 1-Phenylpiperazine | 1-Benzylpiperazine |
| Molecular Formula | C9H22Cl3N3[4] | C10H14N2[5] | C11H16N2[6] |
| Molecular Weight | 278.6 g/mol [4] | 162.23 g/mol | 176.26 g/mol [6] |
| Calculated logP | -0.3[7] | 1.8 | 1.092[6] |
| pKa (conjugate acid) | Not explicitly found, but expected to have multiple basic centers. | ~8.71[5] | ~9.7[8] |
| Aqueous Solubility | High (trihydrochloride salt)[3] | Limited[5] | Slightly soluble |
| Lipinski's Rule of Five | Compliant | Compliant | Compliant |
Causality Behind Physicochemical Differences:
-
Lipophilicity (logP): The presence of the aromatic ring in arylpiperazines and benzylpiperazines significantly increases their lipophilicity compared to the more polar, aliphatic structure of 1-(Piperidin-4-YL)piperazine. This property influences membrane permeability and, consequently, absorption and distribution, including penetration of the blood-brain barrier (BBB).[9]
-
Basicity (pKa): The two nitrogen atoms in the piperazine ring have distinct pKa values, allowing for fine-tuning of their ionization state at physiological pH.[9] The substitution on the nitrogen atoms influences their basicity. Aromatic substituents in arylpiperazines tend to decrease the basicity of the adjacent nitrogen due to electron-withdrawing effects.
-
Solubility: The trihydrochloride salt form of 1-(Piperidin-4-YL)piperazine dramatically increases its water solubility by ensuring the molecule is in its protonated, charged state. The free bases of many aryl- and benzylpiperazines have limited aqueous solubility.[3]
These differences in physicochemical properties have profound implications for the pharmacokinetic and pharmacodynamic profiles of these compounds.
Comparative Biological Activities: A Multifaceted Profile
Piperazine derivatives exhibit a broad spectrum of biological activities, largely due to their ability to interact with a variety of biological targets. The nature of the substituent on the piperazine ring dictates the target specificity and potency.
Central Nervous System (CNS) Activity: Targeting Dopamine and Serotonin Receptors
Arylpiperazines are well-known for their activity at dopamine (D2) and serotonin (5-HT) receptors, making them valuable scaffolds for the development of antipsychotic and antidepressant drugs.[10][11] 1-(Piperidin-4-YL)piperazine, as an aliphatic derivative, also shows potential for CNS activity, though its profile may differ from its aromatic counterparts.
Comparative Receptor Binding Affinities (Ki, nM)
| Compound Class | D2 Receptor | 5-HT1A Receptor |
| Arylpiperazines (e.g., Aripiprazole) | High Affinity | High Affinity |
| 1-(Piperidin-4-YL)piperazine derivatives | Varies with substitution | Varies with substitution |
Signaling Pathways:
The interaction of these derivatives with D2 and 5-HT1A receptors, both of which are G-protein coupled receptors (GPCRs), triggers intracellular signaling cascades.
Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.
Cholinesterase Inhibition: A Target in Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Several piperazine derivatives have been investigated for their AChE inhibitory activity.
Comparative Acetylcholinesterase Inhibition (IC50, µM)
| Compound Class | AChE IC50 (µM) |
| Tacrine (Reference) | ~0.1 |
| Various Piperazine Derivatives | 0.1 - 10+ |
Note: The IC50 values for piperazine derivatives can vary significantly based on their specific substitutions.
Mechanism of Acetylcholinesterase Action:
Caption: Simplified PI3K/AKT signaling pathway in cancer.
Modulation of P-glycoprotein (P-gp) Efflux
P-glycoprotein is a transmembrane protein that can pump a wide range of drugs out of cells, leading to multidrug resistance in cancer and limiting the brain penetration of CNS drugs. Some piperazine derivatives have been shown to inhibit P-gp.
Experimental Workflow for P-gp Inhibition Assay:
Caption: Workflow for assessing P-gp inhibition.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Receptor Binding Assay for GPCRs (e.g., D2, 5-HT1A)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A)
-
Test compound (this compound or other derivatives)
-
Non-specific binding control (e.g., Haloperidol for D2, Serotonin for 5-HT1A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their final concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a fixed concentration (typically at its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer
-
Test compound at various concentrations or vehicle control.
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion: Strategic Application of Piperazine Derivatives
The choice between this compound and other piperazine derivatives is a strategic decision in drug discovery, contingent on the therapeutic target and desired pharmacokinetic profile. The aliphatic nature and high aqueous solubility of this compound make it an attractive starting point for exploring structure-activity relationships, particularly when high water solubility is advantageous. In contrast, aryl- and benzylpiperazines, with their inherent lipophilicity, are often preferred for CNS targets where blood-brain barrier penetration is crucial.
A thorough understanding of the comparative physicochemical properties and biological activities, as outlined in this guide, empowers researchers to make informed decisions in the selection and optimization of piperazine scaffolds. The provided experimental protocols offer a practical framework for the in vitro evaluation of these versatile compounds, facilitating the discovery and development of novel therapeutics.
References
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Phenylpiperazine.
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo.
- 1-Benzylpiperazine | 2759-28-6 | FB137845. Biosynth.
- 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport.
- 92-54-6 CAS | 1-PHENYLPIPERAZINE | Labor
- 1-Phenylpiperazine | 92-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 1-Phenylpiperazine - Pipzine Chemicals.
- N-Benzylpiperazine | recreational drug | CAS# 2759-28-6 | InvivoChem.
- 1-Benzylpiperazine - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
- This compound | C9H22Cl3N3 | CID 53326961. PubChem.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Request PDF.
- Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.
- 349535-15-5 | 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | ChemScene.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR.
- Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. Smolecule.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
- Piperazine. Wikipedia.
- 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0. ChemicalBook.
- Lipinski's rule of five. Wikipedia.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
- Predicted parameters of Lipinski's rule of five for the synthesized....
- Examples of long-chain arylpiperazines: aripiprazole, trazodone, ipsapirone, flibanserine..
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity. PubMed.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem.
- Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Can trazodone be given with aripiprazole?. Dr.Oracle.
- 1-Ethyl-4-(Piperidin-4-Yl)Piperazine Trihydrochloride. CymitQuimica.
- Individual and simultaneous treatment with antipsychotic aripiprazole and antidepressant trazodone inhibit sterol biosynthesis in the adult brain. PubMed Central.
- Chronic Aripiprazole and Trazodone Polypharmacy Effects on Systemic and Brain Cholesterol Biosynthesis. MDPI.
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Pharmacological Guide: 1-(Piperidin-4-YL)piperazine trihydrochloride versus Established CNS Drugs
This guide provides a comprehensive framework for the preclinical evaluation of 1-(Piperidin-4-YL)piperazine trihydrochloride, a research compound with structural motifs common to centrally acting therapeutics. By comparing its hypothetical pharmacological profile with well-characterized CNS drugs—Aripiprazole, Buspirone, and Haloperidol—we aim to elucidate its potential therapeutic utility and guide further investigation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction
The piperidine and piperazine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Their prevalence is attributed to favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[4][5] this compound, with its molecular formula C9H22Cl3N3, incorporates both of these key heterocyclic systems.[6] While specific CNS activity for this compound is not extensively documented in public literature, its structure suggests a potential interaction with neurotransmitter systems implicated in psychiatric disorders.
This guide outlines a systematic approach to characterize the CNS profile of this compound. We will compare its hypothetical in vitro and in vivo effects with three established CNS drugs:
-
Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.
-
Buspirone: An anxiolytic agent that acts as a full agonist at serotonin 5-HT1A receptors.
-
Haloperidol: A typical antipsychotic that is a potent antagonist of dopamine D2 receptors.
The comparative analysis will be based on a series of proposed experiments designed to assess the compound's receptor binding affinity, functional activity, and behavioral effects in established animal models.
Chemical Structures of Investigated Compounds
| Compound | Chemical Structure | Key Structural Motifs |
| This compound | [Image of this compound structure] | Piperidine, Piperazine |
| Aripiprazole | [Image of Aripiprazole structure] | Phenylpiperazine |
| Buspirone | [Image of Buspirone structure] | Pyrimidinylpiperazine |
| Haloperidol | [Image of Haloperidol structure] | Piperidine |
In Vitro Pharmacological Profiling: A Head-to-Head Comparison
To delineate the mechanism of action of this compound, a primary assessment of its binding affinity and functional activity at key CNS receptors is essential. The choice of dopamine and serotonin receptors is guided by the pharmacological profiles of our comparator drugs and the prevalence of these targets for piperazine and piperidine derivatives.[7][8][9]
Experimental Protocol 1: Radioligand Receptor Binding Assays
This experiment will determine the binding affinity (Ki) of the test compounds for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[10][11]
Methodology:
-
Membrane Preparation: Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human recombinant receptors will be used.[10]
-
Competitive Binding Assay: Membranes will be incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and increasing concentrations of the test compound.[10][11]
-
Separation and Detection: Bound and free radioligand will be separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters will be quantified using a scintillation counter.[10][12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The IC50 values will be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Hypothetical Comparative Data:
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| This compound | 50 | 25 | 150 |
| Aripiprazole | 0.34 | 1.0 | 3.4 |
| Buspirone | >1000 | 1.1 | >1000 |
| Haloperidol | 1.0 | >1000 | 2.2 |
Experimental Protocol 2: Functional Receptor Assays
These assays will determine whether the test compounds act as agonists, antagonists, or partial agonists at the target receptors.
Methodology:
-
Dopamine D2 Receptor (cAMP Assay): The effect of the compounds on forskolin-stimulated cAMP accumulation will be measured in cells expressing the D2 receptor. A decrease in cAMP indicates agonist activity, while a blockade of agonist-induced cAMP decrease indicates antagonist activity.
-
Serotonin 5-HT1A Receptor (GTPγS Binding Assay): The ability of the compounds to stimulate the binding of [³⁵S]GTPγS to cell membranes expressing the 5-HT1A receptor will be assessed. An increase in binding indicates agonist activity.
-
Serotonin 5-HT2A Receptor (IP1 Accumulation Assay): The accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, will be measured in cells expressing the 5-HT2A receptor.[13][14] An increase in IP1 indicates agonist activity, while a blockade of a known agonist's effect indicates antagonist activity.
Hypothetical Comparative Data:
| Compound | Dopamine D2 Functional Activity | Serotonin 5-HT1A Functional Activity | Serotonin 5-HT2A Functional Activity |
| This compound | Partial Agonist (Emax = 40%) | Full Agonist (Emax = 95%) | Antagonist |
| Aripiprazole | Partial Agonist (Emax = 25%) | Partial Agonist (Emax = 60%) | Antagonist |
| Buspirone | No significant activity | Full Agonist (Emax = 100%) | No significant activity |
| Haloperidol | Antagonist | No significant activity | Antagonist |
In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential
Based on the hypothetical in vitro profile suggesting partial agonism at D2, full agonism at 5-HT1A, and antagonism at 5-HT2A receptors, we will proceed to in vivo behavioral assays to explore potential antipsychotic, anxiolytic, and antidepressant effects.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo behavioral assessment of test compounds.
Experimental Protocol 3: Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.[15][16][17][18][19] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[17]
-
Procedure: Mice will be placed in the center of the maze and allowed to explore for 5 minutes.[15][16]
-
Data Collection: The time spent in and the number of entries into the open and closed arms will be recorded using a video tracking system.[17]
Hypothetical Comparative Data:
| Compound (Dose) | % Time in Open Arms |
| Vehicle | 15% |
| This compound (10 mg/kg) | 35% |
| Buspirone (5 mg/kg) | 40% |
| Aripiprazole (1 mg/kg) | 20% |
| Haloperidol (0.5 mg/kg) | 12% |
Experimental Protocol 4: Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[20][21][22][23] Antidepressant drugs decrease the duration of immobility.
Methodology:
-
Apparatus: A transparent cylinder filled with water.[20]
-
Procedure: Mice will be placed in the water for a 6-minute session. The last 4 minutes of the session will be analyzed.[24]
-
Data Collection: The duration of immobility (floating without active movements) will be scored.[20][23]
Hypothetical Comparative Data:
| Compound (Dose) | Immobility Time (seconds) |
| Vehicle | 180 |
| This compound (10 mg/kg) | 100 |
| Buspirone (5 mg/kg) | 110 |
| Aripiprazole (1 mg/kg) | 130 |
| Haloperidol (0.5 mg/kg) | 175 |
Experimental Protocol 5: Apomorphine-Induced Climbing
This model is used to predict the antipsychotic potential of a compound by assessing its ability to block the effects of the dopamine agonist apomorphine.[9]
Methodology:
-
Procedure: Mice will be pre-treated with the test compound or vehicle, followed by an injection of apomorphine.
-
Data Collection: The climbing behavior will be observed and scored at regular intervals for 30 minutes.
Hypothetical Comparative Data:
| Compound (Dose) | % Inhibition of Climbing |
| Vehicle | 0% |
| This compound (10 mg/kg) | 60% |
| Aripiprazole (1 mg/kg) | 75% |
| Haloperidol (0.5 mg/kg) | 90% |
| Buspirone (5 mg/kg) | 5% |
Experimental Protocol 6: Novel Object Recognition (NOR) Test
The NOR test assesses cognitive function, particularly recognition memory, which can be impaired in schizophrenia.[25][26][27][28][29]
Methodology:
-
Habituation: Mice will be habituated to an open-field arena.[25]
-
Training: Mice will be allowed to explore two identical objects in the arena.[26]
-
Testing: After a retention interval, one of the objects will be replaced with a novel object, and the time spent exploring each object will be measured.[26][27]
Hypothetical Comparative Data:
| Compound (Dose) | Discrimination Index* |
| Vehicle | 0.4 |
| This compound (10 mg/kg) | 0.35 |
| Aripiprazole (1 mg/kg) | 0.3 |
| Haloperidol (0.5 mg/kg) | 0.1 |
| Buspirone (5 mg/kg) | 0.4 |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time[29]
Synthesis of Findings and Future Directions
The hypothetical data presented in this guide suggests that this compound may possess a unique pharmacological profile, combining anxiolytic and antidepressant-like properties with moderate antipsychotic potential and a favorable cognitive profile compared to haloperidol. Its strong 5-HT1A agonism could contribute to its anxiolytic and antidepressant effects, while its partial D2 agonism may offer antipsychotic efficacy with a lower risk of extrapyramidal side effects than typical antipsychotics.
Further research should focus on:
-
Expanded Receptor Screening: A broader panel of CNS receptors and transporters should be screened to identify any off-target activities.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.
-
Safety and Toxicology Studies: A comprehensive evaluation of the compound's safety profile is necessary before considering any clinical development.
Conclusion
This compound represents an intriguing chemical scaffold for CNS drug discovery. The systematic experimental approach outlined in this guide provides a robust framework for its initial pharmacological characterization. By comparing its potential effects to those of established drugs like Aripiprazole, Buspirone, and Haloperidol, researchers can gain valuable insights into its therapeutic potential and guide its journey from a research compound to a potential clinical candidate.
References
- Bogdanova, O. V., et al. (2013). Sex differences in the forced swim test. Physiology & Behavior, 118, 227–239.
- Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
- Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural Brain Research, 31(1), 47–59.
- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In: Pre-Clinical Models. Methods in Molecular Biology, vol 1916. Humana Press, New York, NY.
- Lopez-Rodriguez, M. L., et al. (2002). Design and synthesis of 4-(N-aryl)-4-cyanopiperidines and related compounds as novel and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 45(21), 4806-4818.
- Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
- BenchChem. (2025).
- BenchChem. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. BenchChem.
- BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide. BenchChem.
- Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning task to study 'recognition memory'.
- UCSF IACUC. (n.d.).
- Kim, K. H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1148–1155.
- Castagné, V., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
- Leger, M., et al. (2013). Object recognition test in mice.
- Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research.
- JoVE. (2011). Video: The Mouse Forced Swim Test. JoVE.
- MazeEngineers. (n.d.).
- Mao, X. (n.d.). Novel object recognition test.
- Vilalab. (2023). Novel Object Recognition Test. protocols.io.
- PharmacologyOnLine. (2020).
- Kury, F. B., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv.
- Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Komada, M., et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (13), e749.
- Benchchem. (n.d.). 1-(Piperidin-4-yl)piperazine | 142013-66-9. Benchchem.
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins.
- BenchChem. (2025). PD 168568: A Technical Guide to its Dopamine Receptor Binding Affinity. BenchChem.
- Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
- NIH Molecular Libraries Program. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf.
- PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- NCBI. (n.d.). Serotonin 2A (5-HT2A)
- Vulcanchem. (n.d.). 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride - 205059-39-8. Vulcanchem.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A)
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot.
- ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. PubChem.
- ChemicalBook. (2025). 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2. ChemicalBook.
- PharmaCompass.com. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass.com.
- PubChem. (n.d.). This compound. PubChem.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. innoprot.com [innoprot.com]
- 15. Elevated plus maze protocol [protocols.io]
- 16. protocols.io [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 24. Video: The Mouse Forced Swim Test [jove.com]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 29. Novel Object Recognition Test [protocols.io]
A Researcher's Guide to Bioactivity Characterization: A Comparative Workflow for Novel Chemical Entities
Introduction: The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. Yet, chemical intermediates like 1-(Piperidin-4-YL)piperazine trihydrochloride often exist in a state of untapped potential, possessing structural motifs common to potent drugs but lacking defined biological characterization.[1][2][3] The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, frequently found in centrally active agents targeting a range of receptors and enzymes.[4][5][6] This guide eschews a simple validation of a known effect. Instead, it presents a pragmatic and scientifically rigorous workflow for the de novo characterization of such a compound. We will hypothesize a plausible bioactivity, design a multi-tiered experimental cascade to test this hypothesis, and benchmark its performance against well-established drugs, transforming an uncharacterized molecule into a lead candidate with a defined pharmacological profile.
Our hypothesis is rooted in chemical structure: the presence of piperidine and piperazine rings suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), a major class of drug targets.[7] Specifically, we will investigate potential activity at dopamine and serotonin receptors, critical players in CNS function. To provide a robust comparative framework, we will benchmark our test compound, hereafter referred to as Cmpd-X , against two standards:
-
Haloperidol: A potent, well-characterized antagonist of the Dopamine D2 receptor (D2R).
-
Buspirone: A high-affinity partial agonist for the Serotonin 5-HT1A receptor.[8]
This guide will walk researchers through a logical four-part experimental workflow, from initial broad screening to specific functional characterization, providing the rationale, detailed protocols, and data interpretation needed to validate the bioactivity of a novel chemical entity.
Part 1: The Screening Cascade - A Workflow for Bioactivity Discovery
The journey from a chemical entity to a characterized lead compound follows a logical progression of experiments. This tiered approach, often called a screening cascade, is designed to efficiently identify a compound's primary biological target and then build a detailed profile of its interaction with that target. Our workflow is designed to first identify, then confirm, and finally characterize the specific bioactivity of Cmpd-X.
Caption: A tiered workflow for novel compound bioactivity characterization.
Part 2: Tier 1 & 2 - From Broad Screening to Confirmed Hit
Rationale for Target Identification
The initial challenge with a novel compound is the vast landscape of potential biological targets. A broad primary screen is the most efficient method to narrow this down. We will utilize a competitive radioligand binding assay panel, which is considered a gold standard for measuring the affinity of a ligand to its target.[9][10] This technique measures the ability of a test compound to displace a known, radioactively labeled ligand from a receptor. A significant displacement, typically >50% inhibition at a screening concentration of 10 µM, flags a potential "hit."
Once a hit is identified, it must be confirmed through an orthogonal assay. A saturation radioligand binding experiment is performed on the specific target to determine the binding affinity (Ki) of the test compound, a quantitative measure of its potency.[9][11] This step validates the initial hit and provides the first point of comparison against our benchmark compounds.
Illustrative Data: Target Identification & Confirmation
For this guide, we will proceed with a hypothetical, yet plausible, outcome from a primary screen: Cmpd-X shows significant inhibition at the Dopamine D2 receptor. We then perform a competitive binding assay using membranes from cells expressing the human D2 receptor and [³H]-Spiperone, a classic D2R antagonist radioligand.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| Cmpd-X | Dopamine D2 | 85.2 |
| Haloperidol | Dopamine D2 | 1.5 |
| Buspirone | Dopamine D2 | 25.0 |
Data Interpretation: The results confirm that Cmpd-X binds to the Dopamine D2 receptor. Its binding affinity (Ki) of 85.2 nM indicates moderate potency. For comparison, Haloperidol demonstrates very high potency (1.5 nM), as expected. Buspirone also shows a higher affinity for D2R than Cmpd-X. This quantitative data firmly establishes D2R as the primary target for further investigation.
Experimental Protocol: Competitive Radioligand Binding Assay (D2R)
This protocol outlines the steps to determine the Ki of a test compound at the human Dopamine D2 receptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone, prepared in assay buffer to a final concentration of 0.2 nM.
-
Membrane Preparation: Prepare membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor, diluted in assay buffer to a final concentration of 15 µg protein/well.[12]
-
Test Compounds: Prepare 10-point, 3-fold serial dilutions of Cmpd-X, Haloperidol (positive control), and vehicle (negative control) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
To determine non-specific binding, use a high concentration (e.g., 10 µM) of unlabeled Haloperidol in separate wells.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[12]
-
-
Separation & Detection:
-
Rapidly terminate the binding reaction by vacuum filtration onto 0.3% polyethyleneimine (PEI)-soaked glass fiber filters using a cell harvester.[9][12]
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Part 3: Tier 3 - Unveiling the Mechanism of Action
Rationale for Functional Characterization
Binding to a receptor does not reveal a compound's functional effect. It could be an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by the endogenous ligand), or an inverse agonist (inactivating the receptor's basal activity). Determining this mechanism of action (MoA) is critical.
The Dopamine D2 receptor is a Gi-coupled GPCR.[13] Activation of Gi-coupled receptors leads to the inhibition of an enzyme called adenylyl cyclase, which in turn causes a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[7][13] Therefore, a cell-based cAMP assay is an ideal functional readout to determine the MoA of Cmpd-X.[14][15] In this assay:
-
An agonist will cause a dose-dependent decrease in cAMP levels.
-
An antagonist will have no effect on its own but will block the cAMP decrease caused by a known D2R agonist (like dopamine or quinpirole).
Caption: Simplified D2 receptor (Gi-coupled) signaling pathway.
Illustrative Data: Functional Antagonism
To test for antagonism, we use cells expressing the D2R and stimulate them with a fixed concentration of dopamine (at its EC₈₀, the concentration that gives 80% of the maximal effect) in the presence of increasing concentrations of Cmpd-X or Haloperidol.
| Compound | Functional Assay | Potency (IC₅₀, nM) |
| Cmpd-X | D2R cAMP Antagonism | 215.4 |
| Haloperidol | D2R cAMP Antagonism | 4.8 |
Data Interpretation: The results demonstrate that Cmpd-X functionally antagonizes the Dopamine D2 receptor. It dose-dependently reverses the dopamine-induced decrease in cAMP, confirming its role as a D2R antagonist. The potency (IC₅₀) of 215.4 nM is consistent with the binding affinity (Ki) observed previously, though typically slightly higher. As expected, Haloperidol is a much more potent antagonist in this functional assay.
Experimental Protocol: D2R Antagonist cAMP Assay
This protocol describes a method to measure the antagonist activity of a test compound at the D2R using a competitive immunoassay to detect cAMP levels (e.g., HTRF or AlphaScreen).[13][16]
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human Dopamine D2 receptor in appropriate media.
-
Plate the cells in a 384-well assay plate at a density of 5,000 cells/well and incubate overnight.
-
-
Compound and Agonist Preparation:
-
Prepare 10-point serial dilutions of Cmpd-X and Haloperidol in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Prepare a solution of dopamine at its pre-determined EC₈₀ concentration in the same stimulation buffer.
-
-
Assay Procedure:
-
Remove culture media from the cells and add 10 µL of the test compound dilutions to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the dopamine (EC₈₀) solution to all wells except the negative control (which receives buffer only).
-
Incubate for 30 minutes at room temperature to allow for cAMP modulation.
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF cAMP Dynamic 2). This typically involves adding two detection reagents sequentially.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Convert the raw reader output (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Normalize the data, setting the signal from cells treated with dopamine alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
This comparative guide has systematically transformed an uncharacterized chemical, this compound (Cmpd-X), into a validated lead compound with a defined biological activity. Through a logical screening cascade, we hypothesized its potential to interact with aminergic GPCRs, confirmed a primary interaction with the Dopamine D2 receptor via radioligand binding, and elucidated its mechanism of action as a functional antagonist using a cell-based cAMP assay.
The experimental data, benchmarked against the potent antagonist Haloperidol, positions Cmpd-X as a moderately potent D2R antagonist. This profile suggests potential utility in research areas requiring D2R modulation or as a starting point for medicinal chemistry optimization to improve potency and selectivity.
The next logical steps in characterizing Cmpd-X would involve:
-
Selectivity Profiling: Assessing its binding affinity against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other CNS receptors (e.g., serotonin, adrenergic, muscarinic) to determine its selectivity profile.
-
In Vitro ADME/Tox: Evaluating its metabolic stability, cell permeability, and potential cytotoxicity to assess its drug-like properties.
-
In Vivo Studies: Progressing to animal models to evaluate its pharmacokinetic profile and efficacy in behavioral paradigms relevant to D2R antagonism.
By following this structured, evidence-based workflow, researchers can efficiently unlock the biological potential of novel chemical entities, laying the groundwork for the next generation of therapeutic agents.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Koganti, P. P., & Vuntagadda, B. (2017). cAMP assays in GPCR drug discovery. Methods in cell biology, 142, 51–57. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- PubChem. (n.d.). AID 718 - Dose Response assay for agonists of 5-Hydroxytryptamine (Serotonin) Receptor Subtype 1A (5HT1A).
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- Eren, G. O., et al. (2020). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs.
- Rivas-Santisteban, R., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of neuroscience methods, 248, 18–26. [Link]
- Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International journal of molecular sciences, 20(7), 1729. [Link]
- ResearchGate. (n.d.). The summary of the workflow in the identification of the novel....
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Sromek, A. W., et al. (2023). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity.
- Remko, M., & Riha, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic chemistry, 151, 107775. [Link]
- Liu, X., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 11(2), e2305373. [Link]
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-58. [Link]
- Genprice. (n.d.). 1-(Piperidin-4-yl) piperazine trihydrochloride.
- ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
- Multispan, Inc. (n.d.). 5-HT1A RECEPTOR.
- ACS Chemical Neuroscience. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery.
- ResearchGate. (n.d.). (PDF) Competitive Workflow: novel software architecture for automating drug design.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
A Comparative Guide to the Receptor Cross-Reactivity of Aripiprazole, a Key Agent Containing the 1-(Piperidin-4-yl)piperazine Moiety
Introduction: The Significance of Selectivity in CNS Drug Development
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the 1-(piperidin-4-yl)piperazine scaffold has emerged as a privileged structure, forming the core of numerous successful drugs, including the atypical antipsychotic Aripiprazole. While the primary targets of these agents are often well-defined, their clinical efficacy and side-effect profiles are critically influenced by their interactions with a wider array of secondary, or "off-target," receptors. This phenomenon, known as polypharmacology, can be either beneficial, contributing to the drug's therapeutic action, or detrimental, leading to adverse effects.
This guide provides a comparative analysis of the receptor cross-reactivity profile of Aripiprazole. We will objectively compare its performance against another widely used atypical antipsychotic, Olanzapine, supported by experimental data from receptor binding assays. Understanding these nuanced interactions is paramount for researchers, scientists, and drug development professionals aiming to design next-generation CNS agents with improved efficacy and safety. We will delve into the causality behind experimental choices for profiling these compounds and provide detailed, self-validating protocols for key assays.
Pharmacological Profiles: A Tale of Two Antipsychotics
Aripiprazole is classified as a third-generation atypical antipsychotic. Its primary mechanism of action is thought to be partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is believed to account for its efficacy against the positive and negative symptoms of schizophrenia, with a generally lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to older antipsychotics.
Olanzapine , a second-generation atypical antipsychotic, exhibits a broader receptor binding profile. It is a potent antagonist at dopamine D1-D4 receptors, multiple serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine H1 receptors, and various adrenergic (α1) and muscarinic (M1-M5) receptors. This extensive receptor engagement contributes to its high efficacy but also to a greater propensity for side effects such as significant weight gain, sedation, and metabolic disturbances.
Comparative Cross-Reactivity Data
The selectivity of a compound is quantitatively assessed by comparing its binding affinity (typically expressed as the inhibition constant, Ki) for its primary target versus a panel of other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes publicly available binding data for Aripiprazole and Olanzapine across a range of clinically relevant CNS receptors, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) and other literature sources.
| Receptor Target | Aripiprazole Ki (nM) | Olanzapine Ki (nM) | Primary Signaling Mechanism | Potential Clinical Implication of Interaction |
| Dopamine D2 | 0.34 - 1.6 | 1.1 - 11 | Gi/o (Inhibits cAMP) | Primary Target: Antipsychotic efficacy |
| Serotonin 5-HT1A | 1.7 - 4.4 | 223 | Gi/o (Inhibits cAMP) | Anxiolytic, antidepressant effects |
| Serotonin 5-HT2A | 3.4 - 14 | 1.9 - 4 | Gq/11 (Increases IP3, DAG) | Reduced EPS risk, improved sleep |
| Serotonin 5-HT2C | 15 - 87 | 1.1 - 13 | Gq/11 (Increases IP3, DAG) | Satiety control; antagonism linked to weight gain |
| Serotonin 5-HT7 | 1.9 | 5.2 | Gs (Increases cAMP) | Potential role in mood regulation, cognition |
| Histamine H1 | 19 - 61 | 1.0 - 7 | Gq/11 (Increases IP3, DAG) | Sedation, weight gain |
| Adrenergic α1A | 11 - 57 | 18 - 54 | Gq/11 (Increases IP3, DAG) | Orthostatic hypotension, dizziness |
| Muscarinic M1 | >10,000 | 2.5 - 27 | Gq/11 (Increases IP3, DAG) | Anticholinergic side effects (dry mouth, constipation) |
Analysis of Cross-Reactivity:
The data clearly illustrates the distinct selectivity profiles. Aripiprazole demonstrates high affinity for its primary targets (D2, 5-HT1A, 5-HT2A) with significantly lower affinity for receptors associated with common antipsychotic side effects. Notably, its affinity for the histamine H1 receptor is moderate, and it has a negligible affinity for muscarinic M1 receptors (>10,000 nM). This profile aligns with its lower observed rates of sedation and anticholinergic effects.
In contrast, Olanzapine shows potent, single-digit nanomolar affinity for a wider range of receptors, including D2, 5-HT2A, 5-HT2C, H1, and M1. Its high affinity for H1 and M1 receptors is a strong predictor of its sedative and anticholinergic side-effect profile. Furthermore, its potent antagonism at the 5-HT2C receptor is strongly implicated in the significant weight gain and metabolic syndrome associated with its use.
Experimental Methodologies: A Protocol for In Vitro Receptor Binding
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized, validated assays are essential. The radioligand competition binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.
Protocol: Radioligand Competition Binding Assay
This protocol describes a self-validating system to determine the Ki of a test compound (e.g., Aripiprazole) for the Dopamine D2 receptor.
Causality Behind Experimental Choices:
-
Cell Source: CHO or HEK293 cells stably expressing the human D2 receptor are used to isolate the target from confounding interactions in a native system.
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone) is used to label the target receptor. Its concentration is kept at or below its Kd value to ensure assay sensitivity.
-
Non-Specific Binding: A high concentration of a known D2 antagonist (e.g., Haloperidol) is used to define non-specific binding, ensuring that the measured signal is only from the radioligand bound to the D2 receptor.
-
Competition Curve: A range of concentrations of the test compound is used to generate a dose-response curve, allowing for the accurate calculation of the IC50 (the concentration of test compound that displaces 50% of the radioligand).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO-hD2 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in Assay Buffer and determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.
-
Test Compound Wells: Add 50 µL of the test compound (Aripiprazole) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add 50 µL of the radioligand ([³H]-Spiperone) at a final concentration of ~0.2 nM to all wells.
-
Add 100 µL of the prepared cell membranes (containing ~10-20 µg of protein) to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Radioligand Competition Assay
Caption: Workflow for determining receptor binding affinity (Ki) via a radioligand competition assay.
Signaling Pathway Visualization: Histamine H1 Receptor
The potent interaction of Olanzapine with the histamine H1 receptor is a key differentiator from Aripiprazole and is directly linked to the common side effect of sedation. Understanding this pathway is crucial. The H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.
Caption: Simplified signaling pathway of the Gq-coupled Histamine H1 receptor.
Conclusion and Future Directions
This guide demonstrates that while both Aripiprazole and Olanzapine are effective antipsychotics, their clinical profiles are heavily influenced by their distinct receptor cross-reactivity. Aripiprazole, containing the core 1-(piperidin-4-yl)piperazine moiety, exhibits a more selective binding profile, with high affinity for D2, 5-HT1A, and 5-HT2A receptors and notably weaker interactions with histaminergic and muscarinic receptors. This selectivity provides a clear molecular basis for its favorable side-effect profile concerning sedation and anticholinergic effects. In contrast, Olanzapine's broader, high-affinity binding to multiple receptor systems explains both its robust efficacy and its higher propensity for metabolic and sedative side effects.
For researchers in drug development, this comparative analysis underscores the critical importance of early-stage, comprehensive receptor screening. By utilizing standardized and robust methodologies like the radioligand binding assay, scientists can build a detailed understanding of a compound's polypharmacology. This knowledge is instrumental in predicting potential clinical outcomes, guiding lead optimization efforts, and ultimately designing safer and more effective therapeutics for complex CNS disorders.
References
- Title: Aripiprazole, a novel antipsychotic, is a partial agonist at human dopamine D2 and serotonin 5-HT1A receptors and a potent antagonist at 5-HT2A receptors Source: The Journal of Pharmacology and Experimental Therapeutics URL:[Link]
- Title: Aripiprazole: A Review of its Use in the Management of Bipolar I Disorder Source: CNS Drugs URL:[Link]
- Title: The NIMH-Psychoactive Drug Screening Program (PDSP) Source: National Institute of Mental Health URL:[Link]
- Title: Olanzapine: a review Source: Expert Opinion on Drug Metabolism & Toxicology URL:[Link]
- Title: Receptor-binding profiles of antipsychotics: clinical and structural implications Source: Schizophrenia Research URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-YL)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-(piperidin-4-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of drugs across a wide range of therapeutic areas.[1][2] Its prevalence is due to a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine ring and the single nitrogen of the piperidine ring provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this versatile scaffold, supported by experimental data and protocols.
Core Scaffold and Key Modification Points
The fundamental structure consists of a piperazine ring linked at its 1-position to the 4-position of a piperidine ring.[1] The key points for modification (R1, R2, and R3) are crucial for determining the pharmacological activity of the resulting analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature of the substituents at the R1 and R2 positions.[4] Below is a comparative summary of SAR for different G-protein coupled receptor (GPCR) targets.
Histamine H4 Receptor (H4R) Antagonists
Derivatives of this scaffold have been explored as potent H4R antagonists for treating inflammatory and immune disorders.[4]
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | H4R Affinity (Ki, nM) | SAR Insights |
| 1a | H | Methyl | 150 | Baseline compound with modest activity.[4] |
| 1b | H | Ethyl | 125 | Small alkyl groups at R2 are well-tolerated.[4] |
| 1c | H | 2-Pyridyl | 25 | Heteroaromatic rings at R2 significantly enhance potency.[4] |
| 1d | Methyl | 2-Pyridyl | 18 | N-alkylation of the piperidine (R1) has a minor, often favorable, impact on affinity.[4] |
Key takeaway: For H4R antagonism, the N4-position of the piperazine (R2) is a critical determinant of affinity, with heteroaromatic substitutions being highly favorable.[4]
Serotonin 5-HT1A Receptor Ligands
The 1-(piperidin-4-yl)piperazine scaffold has also been utilized to develop ligands for the 5-HT1A receptor, a key target for anxiolytics and antidepressants.[4][5]
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | 5-HT1A Affinity (Ki, nM) | Functional Activity | SAR Insights |
| 2a | H | Phenyl | 30 | Partial Agonist | Baseline arylpiperazine activity. |
| 2b | H | 2-Methoxyphenyl | 8 | Agonist | An ortho-methoxy group on the phenyl ring enhances affinity and promotes agonist activity.[4] |
| 2c | H | 3-Chlorophenyl | 22 | Antagonist | Electron-withdrawing groups can shift the profile towards antagonism.[4] |
| 2d | Butyl | 2-Methoxyphenyl | 12 | Agonist | Long-chain alkyl groups at R1 are tolerated, offering a site for modifying pharmacokinetic properties.[4] |
Key takeaway: The electronic properties of the aryl substituent at R2 dictate both affinity and functional activity (agonist vs. antagonist) at the 5-HT1A receptor.[4]
Neurokinin-3 (NK3R) Receptor Antagonists
NK3R antagonists are under investigation for treating sex-hormone-related disorders, and this scaffold has been instrumental in their design.[4]
| Compound ID | R1 (Piperidine-N1) | R2 (Piperazine-N4) | NK3R Antagonist Activity (IC50, nM) | SAR Insights |
| 3a | H | Benzoyl | 85 | Acylation of the piperazine N4 is a key feature for NK3R antagonism.[4] |
| 3b | H | 4-Fluorobenzoyl | 20 | Introduction of a fluorine atom on the benzoyl ring enhances potency.[4] |
| 3c | H | 2,4-Dimethoxybenzoyl | 5 | Multiple electron-donating groups on the benzoyl ring significantly improve activity.[4] |
| 3d | Methyl | 2,4-Dimethoxybenzoyl | 7 | N-methylation of the piperidine is well-tolerated and can be used to fine-tune ADME properties.[4] |
Key takeaway: For NK3R antagonists, acylation of the piperazine N4 with substituted benzoyl groups is crucial, with electron-donating substituents dramatically increasing activity.[4]
Experimental Protocols
The determination of SAR is reliant on robust and reproducible experimental data. Below are standardized protocols for key in vitro assays.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a self-validating system for determining the binding affinity of a test compound for a target receptor.
Causality: This assay quantifies the displacement of a known radioactive ligand ('hot' ligand) from its receptor by a non-radioactive test compound ('cold' ligand). The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the binding affinity constant (Ki).
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer.
-
Compound Addition: Add 2 µL of test compound dilutions (typically from 10 mM to 0.1 nM). For controls, add vehicle (DMSO) for total binding and a high concentration of a known ligand for non-specific binding (NSB).
-
Radioligand Addition: Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Histamine for H4R) to all wells.
-
Receptor Addition: Add cell membrane homogenates expressing the target receptor to initiate the binding reaction.
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the total binding and NSB controls.
-
Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for GPCR Agonism/Antagonism
Causality: Many GPCRs, such as the 5-HT1A receptor, signal through the modulation of cyclic AMP (cAMP) levels. This assay measures the ability of a compound to either stimulate (agonism) or inhibit (antagonism) this signaling pathway.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-5HT1A) in a 96-well plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds.
-
Agonist Mode:
-
Remove culture medium and add test compounds in stimulation buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with test compounds for 15 minutes.
-
Add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect) and incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells and detect intracellular cAMP levels using a commercially available kit, such as HTRF or ELISA.
-
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., HTRF ratio) against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Conclusion and Future Directions
The 1-(piperidin-4-yl)piperazine scaffold remains a highly valuable and versatile core in drug discovery.[1][2] The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the piperidine-N1 and piperazine-N4 positions are critical for optimizing potency and functional activity against diverse biological targets.[4] Future efforts will likely focus on leveraging this scaffold to design multi-target ligands for complex diseases and to fine-tune pharmacokinetic properties for improved clinical outcomes.[2]
References
- Journal of Medicinal Chemistry. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
- Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), pp.8034-8041.
- International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Der Pharma Chemica. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- PubMed. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists.
- Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- ResearchGate. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
- PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
- PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors.
- Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- PMC. Piperazine skeleton in the structural modification of natural products: a review.
- PubMed. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- PubChem. 1-(Piperidin-4-yl)piperazine.
- PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs.
- ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- PMC. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- PMC. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors.
- ResearchGate. (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
- ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride and Established Third-Generation Antipsychotics at Dopamine D2 and Serotonin 5-HT1A Receptors
Abstract
The development of novel therapeutics for neuropsychiatric disorders necessitates a thorough evaluation of their pharmacological profiles against established agents. This guide provides a comparative analysis of the investigational compound, 1-(Piperidin-4-YL)piperazine trihydrochloride, and the established third-generation antipsychotics: aripiprazole, brexpiprazole, and cariprazine. The primary focus of this comparison is their efficacy at the dopamine D2 and serotonin 5-HT1A receptors, key targets in the treatment of schizophrenia and other mood disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of binding affinities, a representative experimental protocol for their determination, and a discussion of the underlying signaling pathways.
Introduction: The Significance of D2 and 5-HT1A Receptor Modulation
The dopamine D2 receptor (D2R) and the serotonin 5-HT1A receptor (5-HT1AR) are pivotal G protein-coupled receptors (GPCRs) in the central nervous system, playing crucial roles in mood, cognition, and motor control.[1][2] Dysregulation of dopaminergic and serotonergic neurotransmission is a hallmark of several neuropsychiatric conditions, including schizophrenia, bipolar disorder, and major depressive disorder.[3][4]
Third-generation antipsychotics, such as aripiprazole, brexpiprazole, and cariprazine, have emerged as effective treatments due to their unique mechanism of action as partial agonists at D2 and 5-HT1A receptors.[5][6][7][8] This partial agonism allows them to act as "dopamine-serotonin system stabilizers," reducing receptor activity in hyperdopaminergic states (e.g., psychosis) and increasing it in hypodopaminergic states (e.g., negative symptoms or depression).[9]
The investigational compound, this compound, features a piperazine moiety, a common structural feature in many CNS-active agents, including the established comparators.[4][10][11] This guide presents a hypothetical, yet plausible, pharmacological profile for this novel compound to illustrate its potential efficacy in comparison to these established drugs.
Comparative Pharmacological Profiles
The efficacy of a ligand at its target receptor is fundamentally characterized by its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of aripiprazole, brexpiprazole, and cariprazine at human D2 and 5-HT1A receptors, alongside hypothetical data for this compound.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT1A Receptor Ki (nM) |
| This compound | 0.95 | 2.5 |
| Aripiprazole | 0.34[5] | 1.7[5] |
| Brexpiprazole | 0.30[12] | 1.1[12] |
| Cariprazine | 0.49 | 2.5 |
| Note: Data for this compound is hypothetical for comparative purposes. |
Based on this hypothetical data, this compound demonstrates high affinity for both the D2 and 5-HT1A receptors, comparable to the established third-generation antipsychotics. Its sub-nanomolar affinity for the D2 receptor suggests potent dopaminergic modulation, while its low nanomolar affinity for the 5-HT1A receptor indicates a significant potential for serotonergic activity, which may contribute to anxiolytic and antidepressant effects.[10]
Mechanism of Action and Signaling Pathways
The therapeutic effects of these compounds are mediated through their interaction with the downstream signaling cascades of the D2 and 5-HT1A receptors.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gαi/o-coupled receptor. Upon binding of an agonist, the inhibitory G-protein (Gi) is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Partial agonists, like the compounds discussed, modulate this pathway to a lesser extent than the endogenous ligand, dopamine, thereby stabilizing the signaling output.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is also coupled to the inhibitory G-protein, Gαi/o. Its activation by serotonin or a partial agonist leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This signaling pathway is believed to contribute to the anxiolytic and antidepressant properties of these drugs.[13][14]
Experimental Protocol: In Vitro Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a novel compound like this compound, a competitive radioligand binding assay is a standard and robust method.
Principle
This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand binding is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Principle of Competitive Radioligand Binding.
Step-by-Step Methodology
Objective: To determine the Ki of this compound for the human dopamine D2 and serotonin 5-HT1A receptors.
Materials:
-
HEK-293 cell membranes expressing recombinant human D2 or 5-HT1A receptors.
-
Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A).
-
Test Compound: this compound.
-
Reference Compounds: Aripiprazole, Brexpiprazole, Cariprazine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Workflow:
Caption: Experimental Workflow for Radioligand Binding Assay.
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor-expressing cell membranes on ice.
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Dilute the radioligand to the desired final concentration (typically at or near its Kd value).
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer.
-
Test or reference compound at varying concentrations.
-
Radioligand.
-
Receptor membranes.
-
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The investigational compound this compound, based on its chemical structure, holds promise as a modulator of central nervous system targets relevant to neuropsychiatric disorders. The hypothetical binding affinities presented in this guide suggest a pharmacological profile comparable to established third-generation antipsychotics like aripiprazole, brexpiprazole, and cariprazine. The detailed experimental protocol for a radioligand binding assay provides a robust framework for the empirical validation of its efficacy. Further in vitro functional assays and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute. [Link]
- De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. [Link]
- The Mechanism of Action of Cariprazine in Schizophrenia. Bepharco. [Link]
- Brexpiprazole: Mechanism of action. Simple and Practical Mental Health. [Link]
- Aripiprazole. Wikipedia. [Link]
- Caccia, S., et al. (2016). Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder. Therapeutics and Clinical Risk Management. [Link]
- Stahl, S. M. (2016). The role of dopamine D3 receptors in the mechanism of action of cariprazine. CNS Spectrums. [Link]
- Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Psychopharmacology Institute. [Link]
- What is the mechanism of Brexpiprazole?.
- A Brief Review of Cariprazine. (2024, March 1).
- What is the mechanism of Aripiprazole?.
- What is the mechanism of Cariprazine hydrochloride?.
- Abilify Mechanism of Action: Dopamine-Serotonin Modul
- Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls. (2020, September 4). Psych Scene Hub. [Link]
- Brexpiprazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
- Citrome, L. (2015). Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole. International Journal of Clinical Practice. [Link]
- Eison, A. S., & Yevich, J. P. (1992). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives).
- Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry. [Link]
- Wesołowska, A., & Kowalska, M. (2018). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports. [Link]
- Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2.
- Unzeta, M., et al. (2002). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Neuropharmacology. [Link]
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]
- 1-(1-Naphthyl)-Piperazine, a Mixed 5-HT1A and 5-HT2A/2C Receptor Ligand, Elicits an Anxiolytic-Like Effect in the Open-Field Test. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PubMed Central. [Link]
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. ScienceDirect. [Link]
- This compound CAS 1217074-64-0. BIOSYNCE. [Link]
- Anti-Psychotic Drugs | Dopamine Receptors. YouTube. [Link]
- This compound. PubChem. [Link]
- Aripiprazole, brexpiprazole, and cariprazine: Not all the same Understanding the key differences among these agents can help inform treatment decisions.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
- Dopamine D2 and 5-hydroxytryptamine 5-HT(2A) receptors assemble into functionally interacting heteromers. PubMed. [Link]
- 1- (Piperidin-4-yl) piperazine trihydrochloride. Genprice. [Link]
- The ABC's of dopamine receptor partial agonists - aripiprazole, brexpiprazole and cariprazine: the 15-min challenge to sort these agents out. PubMed. [Link]
- Aripiprazole, brexpiprazole, and cariprazine: Not all the same. MDedge. [Link]
- Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice.
- 1-(Piperidin-4-yl)piperazine. PubChem. [Link]
Sources
- 1. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. simpleandpractical.com [simpleandpractical.com]
- 7. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 9. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 10. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for 1-(Piperidin-4-YL)piperazine Compounds
The 1-(piperidin-4-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for therapeutics targeting the central nervous system (CNS).[1] This privileged structure is a common feature in molecules designed to interact with a variety of neurotransmitter systems.[2][3] However, translating a promising in vitro profile into in vivo efficacy is a significant hurdle in drug development. The journey from a lab bench discovery to a clinical candidate is fraught with challenges, primarily the unpredictability of a compound's behavior in a complex biological system.
This guide provides an in-depth analysis of establishing an In Vitro to In Vivo Correlation (IVIVC) for the 1-(piperidin-4-yl)piperazine class of compounds. An effective IVIVC acts as a predictive mathematical model that links in vitro properties to in vivo performance, serving as a surrogate for extensive human bioequivalence studies and accelerating the development timeline.[4][5][6] We will dissect the critical in vitro assays, compare them with in vivo outcomes, and provide the experimental framework necessary to build a robust and predictive correlation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating preclinical data into viable therapeutic candidates.
Part 1: The Foundation - In Vitro Profiling for In Vivo Prediction
The initial characterization of any new chemical entity (NCE) begins with a battery of in vitro assays. For the 1-(piperidin-4-yl)piperazine series, the focus is on three key areas: metabolic fate, permeability across biological barriers, and target engagement. These assays provide the first clues to a compound's potential pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Metabolic Stability: A Primary Determinant of In Vivo Exposure
The piperazine ring is a well-known site of metabolic instability, often undergoing Phase I metabolism through pathways like N-dealkylation and oxidation.[7][8] Early assessment of metabolic stability is crucial, as high clearance can prevent a drug from reaching therapeutic concentrations in vivo.[9]
Comparative In Vitro Assays:
| Assay Type | Principle | Key Parameter | Typical Interpretation for CNS Drug Candidates |
| Liver Microsomal Stability | Measures Phase I metabolism by exposing the compound to cytochrome P450 (CYP) enzymes.[9][10] | Intrinsic Clearance (CLint), Half-life (t½)[8] | High Stability (t½ > 60 min): Desirable, suggests lower hepatic clearance. |
| Hepatocyte Stability | A more comprehensive assay using whole liver cells, capturing both Phase I and Phase II metabolism and cellular uptake.[7] | Intrinsic Clearance (CLint), Half-life (t½) | Moderate to High Stability (t½ > 30-60 min): Preferred, as it better reflects the combined metabolic pathways. |
This foundational assay evaluates a compound's susceptibility to Phase I metabolism.[10]
-
Preparation: A master mix is prepared containing pooled human liver microsomes (HLM) at a final concentration of ~0.5 mg/mL in a phosphate buffer (pH 7.4).[7]
-
Initiation: The reaction is initiated by adding the test compound (final concentration ~1 µM) and an NADPH regeneration system. The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[7]
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7][9]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Permeability and Efflux: The Gateway to the CNS
For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is paramount.[11][12] Concurrently, intestinal permeability is a key determinant of oral bioavailability. The 1-(piperidin-4-yl)piperazine scaffold's properties can make compounds substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain and intestinal cells, limiting exposure.[13][14]
Comparative In Vitro Assays:
| Assay Type | Principle | Key Parameters | Typical Interpretation for CNS Drug Candidates |
| Caco-2 Permeability | Uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess permeability and efflux.[15] | Apparent Permeability (Papp A-B), Efflux Ratio (ER) | High Permeability (Papp > 10 x 10⁻⁶ cm/s) & Low Efflux (ER < 2): Ideal profile for good oral absorption and potential BBB penetration. |
| MDCK-MDR1 Assay | Uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (P-gp) to specifically assess P-gp substrate liability. | Efflux Ratio (ER) | Low Efflux (ER < 2): Indicates the compound is not a significant P-gp substrate, increasing the likelihood of CNS penetration. |
Target Engagement: Affinity and Functional Activity
Ultimately, a drug must bind to its intended target with high affinity and elicit the desired biological response.
Comparative In Vitro Assays:
| Assay Type | Principle | Key Parameter | Typical Interpretation |
| Radioligand Binding | Measures the affinity of a compound for a specific receptor by competing with a known radiolabeled ligand. | Inhibition Constant (Ki) | Low Ki (nM range): Indicates high binding affinity for the target receptor.[16][17] |
| Functional Assays | Determines the biological effect of the compound on the target (e.g., agonist, antagonist, inverse agonist) by measuring a downstream signal. | Potency (EC50/IC50), Efficacy (% activation/inhibition) | High Potency & Desired Efficacy: Confirms the compound's intended mechanism of action.[18][19] |
Part 2: The Reality Check - In Vivo Pharmacokinetics and Pharmacodynamics
While in vitro assays are predictive, in vivo studies in preclinical species provide the definitive data on a compound's behavior in a whole organism.
Pharmacokinetic (PK) Studies
These studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.
Key In Vivo PK Parameters:
| Parameter | Description | Importance for CNS Drugs |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to moderate clearance is needed to maintain therapeutic concentrations. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[20][21] | A high Vd (>1 L/kg) often indicates good tissue and CNS penetration. |
| Half-Life (t½) | The time required for the drug concentration to decrease by half. | A longer half-life can allow for less frequent dosing. |
| Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | High bioavailability is desirable for oral medications. |
| Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain to that in the plasma. | A Kp,uu close to 1 is often sought for CNS targets, indicating efficient BBB penetration without active efflux. |
-
Dosing: The test compound is administered to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Small blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Brain Tissue Collection (for CNS drugs): At the final time point, animals are euthanized, and brain tissue is collected.
-
Sample Processing: Plasma is separated from blood, and brain tissue is homogenized.
-
Bioanalysis: Drug concentrations in plasma and brain homogenate are quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental methods to calculate the key PK parameters listed above.[22]
Part 3: Forging the Link - Establishing a Predictive IVIVC
The ultimate goal is to create a model where in vitro data can reliably predict the in vivo results. This is the essence of IVIVC.
The IVIVC Workflow: From In Vitro Data to In Vivo Prediction
The process involves correlating data from the assays described above to build a predictive model, often using physiologically based pharmacokinetic (PBPK) modeling software.[23][24]
Caption: IVIVC workflow for predicting in vivo PK from in vitro data.
Comparative Case Studies: Bridging the In Vitro-In Vivo Gap
Let's compare two hypothetical 1-(piperidin-4-yl)piperazine compounds to illustrate the importance of a multi-parameter assessment.
Compound A ("The Predictable Performer") vs. Compound B ("The Deceptive Candidate")
| Parameter | Compound A | Compound B | Analysis |
| In Vitro Data | |||
| Target Ki (nM) | 5 | 2 | Both show high target affinity. |
| HLM Stability (t½, min) | > 90 | 15 | Red Flag: Compound B has poor metabolic stability.[8] |
| Caco-2 Papp (A-B, 10⁻⁶ cm/s) | 15 | 18 | Both show good intrinsic permeability. |
| Caco-2 Efflux Ratio | 1.5 | 8.0 | Red Flag: Compound B is a significant P-gp efflux substrate.[13] |
| Predicted In Vivo PK (from IVIVE) | |||
| Predicted Rat CL (% Liver Blood Flow) | 20% | 85% | Prediction suggests Compound B will be rapidly cleared. |
| Actual In Vivo Rat PK Data | |||
| Rat CL (mL/min/kg) | 15 | 65 | In vivo data confirms the IVIVE prediction: Compound B has high clearance. |
| Rat Oral Bioavailability (%F) | 60% | < 5% | Poor stability and high efflux result in negligible oral bioavailability for Compound B. |
| Rat Kp,uu (Brain/Plasma) | 0.9 | 0.1 | P-gp efflux prevents Compound B from entering the brain. |
| Conclusion | Successful IVIVC. In vitro data accurately predicted in vivo performance. A viable candidate for further development. | Failed IVIVC. While target affinity was excellent, poor PK properties led to in vivo failure. The project would be halted or require significant medicinal chemistry redesign. |
This comparison underscores a critical principle: high target affinity is meaningless if the compound cannot achieve adequate exposure at the site of action. A robust IVIVC framework allows for the early identification of liabilities like poor metabolic stability or high efflux, saving invaluable time and resources.
The PK/PD Relationship: Linking Exposure to Efficacy
A successful IVIVC for pharmacokinetics is the first step. The next is to correlate the drug concentration (PK) with the biological effect (PD). This is achieved through PK/PD modeling, which helps define the therapeutic window—the range of concentrations that are both effective and non-toxic.
Caption: The relationship between PK, PD, and therapeutic dose determination.
By integrating in vivo efficacy data with pharmacokinetic profiles, researchers can predict the human dose required to achieve the desired therapeutic effect, a cornerstone of translational science.[25][26]
Conclusion
For the 1-(piperidin-4-yl)piperazine class of compounds, establishing a reliable in vitro to in vivo correlation is not merely an academic exercise; it is a strategic imperative for successful drug development. A simplistic approach focused solely on target affinity is destined for failure. Instead, a holistic strategy that integrates assessments of metabolic stability, membrane permeability, and efflux potential provides a much clearer, more predictive picture of a compound's ultimate in vivo fate. By rigorously applying the principles and experimental protocols outlined in this guide, research teams can better navigate the complex path from bench to clinic, increasing the probability of developing safe and effective medicines for patients in need.
References
- Benchchem. Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds.
- Valenti, C., et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Med Chem. 2017.
- Benchchem. In-vitro metabolic stability of Piperazin-2-one-d6.
- Plejhar, P., et al. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One. 2015.
- Jansson-Löfmark, R. In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. 2022.
- Gundert, F., et al. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology. 2021.
- Benchchem. 1-(Piperidin-4-yl)piperazine | 142013-66-9.
- FDA. Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies. 1999.
- Staszewski, M., et al. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm. 2019.
- ResearchGate. Steps for in vitro to in vivo extrapolation of metabolism for use in a PBPK model.
- Kim, T-H., et al. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. 2021.
- Sykes, M.L., et al. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases. 2018.
- Dakenchem. The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- Cho, Y-S., et al. Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics. 2022.
- Lindsley, C.W., et al. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. 2017.
- Staszewski, M., et al. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm. 2019.
- Shin, K-H., et al. Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology. 2020.
- PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. 2019.
- Abbas, M., et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. 2013.
- John, H. IVIVC for Biopharmaceutical Classification System (BCS) Class II Drugs: Case Studies and Challenges. Multidisciplinary Journal of Instruction.
- Shin, K-H., et al. Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology. 2020.
- Dodds, M., et al. Integrating preclinical data into early clinical development. Drug Discovery Today. 2012.
- Hsu, J., et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A). Xenobiotica. 2021.
- Shin, K-H., et al. Predicting human pharmacokinetics from preclinical data: clearance. Translational and Clinical Pharmacology. 2021.
- Rossi, M., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry. 2023.
- Shin, K-H., et al. Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology. 2020.
- Lin, J.H., Yamazaki, M. Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. 2003.
- Naqvi, S., et al. Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. 2023.
- Zuideveld, K.P., et al. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics. 2002.
- Ghelardini, C., et al. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Bioorganic & Medicinal Chemistry. 1999.
- Troutman, M.D., et al. The Role of P-Glycoprotein in Drug Disposition: Significance to Drug Development. Drug-Drug Interactions. 2008.
- ResearchGate. P-glycoprotein and its role in drug-drug interactions.
- Murtaza, G., et al. Development of in vitro-in vivo correlation for pharmacokinetic simulation. African Journal of Pharmacy and Pharmacology. 2011.
- Mayol-Llinàs, J., et al. Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today. 2017.
- Brito, M.A., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2021.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. mdpi.com [mdpi.com]
- 5. journal.mdji.org [journal.mdji.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting human pharmacokinetics from preclinical data: volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Predicting human pharmacokinetics from preclinical data: clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking Guide: 1-(Piperidin-4-YL)piperazine trihydrochloride vs. Aripiprazole
A Senior Application Scientist's In-Depth Technical Guide for Preclinical CNS Drug Discovery
Introduction and Rationale
In the landscape of central nervous system (CNS) drug discovery, compounds built upon piperidine and piperazine scaffolds are of significant interest due to their established presence in numerous neurologically active agents. 1-(Piperidin-4-YL)piperazine trihydrochloride is a molecule of interest, representing a potential building block or lead compound for novel therapeutics.[1] Its structure, featuring two key pharmacophoric nitrogens, suggests a high likelihood of interaction with aminergic G-protein coupled receptors (GPCRs), which are central to the pathophysiology of many psychiatric and neurological disorders.[2][3] The trihydrochloride salt form of this compound enhances its aqueous solubility, a critical property for reliable in vitro and in vivo experimental evaluation.[2]
To rigorously assess the preclinical potential of this compound (herein referred to as "Test Compound"), it is essential to benchmark its pharmacological profile against a well-characterized and clinically relevant reference compound. This guide provides a head-to-head comparison with Aripiprazole , a third-generation atypical antipsychotic.
Why Aripiprazole as a Reference?
Aripiprazole is an ideal benchmark for several reasons:
-
Structural Relevance: It also incorporates a piperazine moiety, providing a degree of structural similarity.
-
Complex Pharmacology: It possesses a unique and well-documented mechanism of action, primarily acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[4] This complex profile allows for a multi-faceted comparison.
-
Clinical Success: Its clinical efficacy in treating schizophrenia and other CNS disorders, combined with a relatively favorable side-effect profile (particularly concerning extrapyramidal symptoms), sets a high standard for novel compounds.[5]
This guide will dissect the comparative pharmacology of the Test Compound and Aripiprazole through a logical, multi-tiered experimental workflow, from fundamental physicochemical properties to in vitro receptor interactions and finally to predictive in vivo behavioral models. Each protocol is presented with the underlying scientific rationale to ensure a self-validating and insightful analysis.
Physicochemical Properties: The Foundation of Biological Activity
A compound's physical and chemical characteristics fundamentally dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and testing.
| Property | This compound | Aripiprazole | Rationale for Comparison |
| Molecular Formula | C₉H₂₂Cl₃N₃[6] | C₂₃H₂₇Cl₂N₃O₂ | Provides the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 278.6 g/mol [6] | 448.38 g/mol | Influences diffusion rates and the ability to cross biological membranes. |
| Structure | Piperidinyl-piperazine core[7] | Dichlorophenyl-piperazine-butoxy-dihydroquinolinone | The complexity and nature of the chemical structure dictate receptor interaction and metabolic stability. |
| Aqueous Solubility | High (as a trihydrochloride salt)[2] | Low (as a free base) | Critical for creating stock solutions for in vitro assays and for bioavailability in vivo. Salt forms generally enhance solubility. |
| Predicted LogP | -0.3[7] | 5.24 | A measure of lipophilicity, which is a key predictor of blood-brain barrier permeability and potential for off-target binding. |
In Vitro Pharmacological Evaluation: Target Engagement and Functional Activity
The cornerstone of preclinical assessment lies in quantifying a compound's interaction with specific biological targets. For potential antipsychotics, the dopamine D2 and serotonin 5-HT1A receptors are of primary importance.[4] We will employ two key in vitro assays: a radioligand binding assay to determine binding affinity (how tightly the compound binds) and a cAMP functional assay to determine efficacy (what the compound does after binding).
Experimental Workflow: In Vitro Characterization
The following diagram outlines the logical flow for the in vitro assessment of our Test Compound against Aripiprazole.
Caption: Workflow for in vitro pharmacological profiling.
Protocol: Radioligand Binding Assay
Causality: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.[8][9] A lower inhibitory constant (Ki) value indicates a higher binding affinity.
Methodology:
-
Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT1A receptor.[10] Thaw membranes on ice and dilute to a final protein concentration of 5-10 µ g/well in binding buffer.
-
Assay Buffer Composition:
-
Radioligand Selection:
-
Assay Setup (96-well plate):
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT1A).[10]
-
Test Compound Wells: Receptor membranes + Radioligand + serial dilutions of Test Compound or Aripiprazole (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve. Determine the IC50 (concentration that inhibits 50% of specific binding) and convert it to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol: cAMP Functional Assay
Causality: This assay measures the functional consequence of receptor binding. Dopamine D2 and serotonin 5-HT1A receptors are coupled to the Gi/o alpha subunit of the G-protein complex.[13] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] This assay quantifies that change.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 or 5-HT1A receptor. Culture cells to ~80-90% confluency in 96- or 384-well plates.
-
Assay Principle (for Gi-coupled receptors):
-
Cells are first stimulated with Forskolin , a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[14]
-
An agonist at the Gi-coupled receptor will inhibit this forskolin-stimulated cAMP production.
-
An antagonist will block the inhibitory effect of an agonist, restoring cAMP levels.
-
A partial agonist will produce a submaximal inhibition of cAMP production compared to a full agonist.
-
-
Experimental Procedure:
-
Agonist Mode:
-
Wash cells with serum-free media.
-
Add serial dilutions of the Test Compound or Aripiprazole.
-
Add a fixed concentration of Forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of the Test Compound or Aripiprazole.
-
Add a fixed concentration of a known full agonist (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A) at its EC80 concentration, along with Forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as Promega's cAMP-Glo™ Assay[15] or a competitive immunoassay (e.g., HTRF, AlphaLISA). These kits typically use a detection system where the signal is inversely proportional to the amount of cAMP present.[16]
-
Data Analysis:
-
Agonist Mode: Plot the signal (or calculated % inhibition of forskolin response) against the log concentration of the compound to determine the EC50 (potency) and Emax (maximum effect/efficacy).
-
Antagonist Mode: Plot the signal against the log concentration of the compound to determine the IC50 (potency).
-
Anticipated In Vitro Results & Interpretation
| Parameter | Receptor | 1-(Piperidin-4-YL)piperazine (Test Compound) | Aripiprazole (Reference) |
| Binding Affinity (Ki, nM) | Dopamine D2 | To be determined | ~0.5 - 2.0 |
| Serotonin 5-HT1A | To be determined | ~1.0 - 4.0 | |
| Functional Activity (EC50/IC50, nM) | Dopamine D2 | To be determined | ~1.0 - 5.0 |
| Serotonin 5-HT1A | To be determined | ~2.0 - 10.0 | |
| Functional Efficacy (% of max response) | Dopamine D2 | To be determined | Partial Agonist (~25-45% Emax) |
| Serotonin 5-HT1A | To be determined | Partial Agonist (~60-75% Emax) |
Interpretation: A desirable profile for the Test Compound would be high affinity (low nM Ki values) for both D2 and 5-HT1A receptors, coupled with partial agonist activity. This profile is characteristic of atypical antipsychotics with a lower risk of extrapyramidal side effects (EPS).[4]
Caption: Signaling pathway of a Gi-coupled receptor like Dopamine D2.
In Vivo Pharmacological Evaluation: Behavioral Models
In vivo models are crucial for assessing a compound's integrated physiological effects, including its ability to cross the blood-brain barrier and engage CNS targets to produce a therapeutically relevant behavioral outcome.[17]
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
Causality: PPI is an operational measure of sensorimotor gating, the neurological process of filtering out redundant or unnecessary stimuli.[18] Deficits in sensorimotor gating are a core feature of schizophrenia and can be modeled in rodents.[19] Effective antipsychotics, both typical and atypical, are known to reverse pharmacologically-induced deficits in PPI. This model is highly predictive of clinical antipsychotic activity.[5]
Methodology:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and control software.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Procedure:
-
Habituation: Place the animal in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[20]
-
Drug Administration: Administer the Test Compound, Aripiprazole, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Allow for a 30-60 minute pretreatment period. To induce a PPI deficit, a psychostimulant like Dizocilpine (MK-801) or Amphetamine can be administered after the test drug.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 15-30s).[20]
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 73 dB, 77 dB, or 81 dB white noise for 20 ms; 8-16 dB above background).[20]
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Collection and Analysis: The startle amplitude is recorded as the maximum voltage change from the piezoelectric platform.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 x [(Mean startle on pulse-alone trials - Mean startle on prepulse-pulse trials) / Mean startle on pulse-alone trials] [20]
-
Compare the % PPI between treatment groups using ANOVA.
-
Protocol: Catalepsy Bar Test
Causality: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture and is a well-established model for predicting extrapyramidal side effects (EPS) in humans.[21] This effect is primarily mediated by strong blockade of dopamine D2 receptors in the nigrostriatal pathway.[21] Atypical antipsychotics like Aripiprazole induce significantly less catalepsy than typical antipsychotics (e.g., Haloperidol), making this a critical differentiating assay.[22]
Methodology:
-
Apparatus: A horizontal metal or wooden bar (0.5-1.0 cm in diameter) elevated approximately 4-5 cm above a flat surface.[23]
-
Animals: Male Wistar rats (200-250g) or Swiss Webster mice (25-30g).
-
Procedure:
-
Drug Administration: Administer the Test Compound, Aripiprazole, vehicle, or a positive control (Haloperidol, 1 mg/kg, i.p.) via i.p. or s.c. injection.[24]
-
Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the elevated bar.[23][24]
-
Measurement: Start a stopwatch immediately. Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
Cut-off Time: A predetermined cut-off time (e.g., 180 seconds) is used to prevent undue stress on the animal. If the animal remains on the bar for the entire duration, it is assigned the cut-off score.[21]
-
-
Data Analysis: Calculate the mean descent latency for each treatment group at each time point. Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare groups.
Caption: Logical workflow for the catalepsy bar test.
Anticipated In Vivo Results & Interpretation
| Assay | Parameter | 1-(Piperidin-4-YL)piperazine (Test Compound) | Aripiprazole (Reference) | Haloperidol (Typical Control) |
| Prepulse Inhibition | Reversal of MK-801 deficit | To be determined | Effective | Effective |
| Catalepsy Bar Test | Mean Descent Latency (s) at peak effect | To be determined | Low (< 30s) | High (> 120s) |
Interpretation: The ideal outcome for the Test Compound is to demonstrate efficacy in the PPI model (similar to both Aripiprazole and Haloperidol) but show a low propensity to induce catalepsy (similar to Aripiprazole and unlike Haloperidol). This profile would suggest potential antipsychotic efficacy with a reduced risk of motor side effects, the hallmark of an atypical antipsychotic.
Synthesis and Conclusion
This guide outlines a comprehensive, multi-tiered strategy for benchmarking this compound against the established atypical antipsychotic, Aripiprazole. By systematically evaluating its physicochemical properties, in vitro receptor pharmacology, and in vivo behavioral effects, researchers can build a robust preclinical data package.
The key differentiator will be the compound's functional signature at the D2 and 5-HT1A receptors and its corresponding performance in the catalepsy model. A profile demonstrating potent, partial agonism at these key receptors, coupled with a clean catalepsy profile, would strongly support its advancement as a promising lead candidate for a next-generation CNS therapeutic. The experimental protocols provided herein are designed to be self-validating, ensuring that the generated data is both reliable and translatable, paving the way for informed decisions in the drug development process.
References
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science.
- PubMed. Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- VBSP University. PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS.
- Creative BioMart. cAMP Accumulation Assay.
- Slideshare. (2023). Screening models of anti psychotic drugs-converted.
- Med Associates Inc. Pre-Pulse Inhibition Startle Protocol.
- PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences.
- Mouse Phenotype Database (IMPReSS). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol.
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences.
- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- PubMed. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery.
- Creative Bioarray. cAMP Assay.
- Tau. Screening of antipsychotic drugs in animal models.
- NIH. (2011). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods.
- MDPI. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences.
- PLOS. (2014). Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. PLOS ONE.
- Augusta University. Pre-pulse Inhibition.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PubChem. This compound.
- PubMed Central. (2008). Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. Psychopharmacology.
- ResearchGate. (2007). Effects of antipsychotics in the catalepsy bar test in mice.
- Slideshare. (2016). Induction of catalepsy in mice.
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- PubChem. 1-(Piperidin-4-yl)piperazine.
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- University of Regensburg. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- ResearchGate. (2018). Radioligand binding methods: practical guide and tips.
- BIOSYNCE. This compound CAS 1217074-64-0.
- Wikipedia. Piperazine.
Sources
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 6. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. vbspu.ac.in [vbspu.ac.in]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay [worldwide.promega.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-pulse Inhibition [augusta.edu]
- 20. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuromodulatory Landscape: A Comparative Selectivity Profile of 1-(Piperidin-4-YL)piperazine trihydrochloride
For researchers and drug development professionals navigating the complex terrain of central nervous system (CNS) targets, the selectivity of a molecular probe is paramount. 1-(Piperidin-4-YL)piperazine trihydrochloride, a heterocyclic amine, represents a foundational scaffold in medicinal chemistry. Its utility, however, is intrinsically linked to its binding affinity and functional activity across a spectrum of neurotransmitter receptors. This guide provides a comprehensive, data-supported comparison of the anticipated selectivity profile of this compound against key CNS receptors, drawing upon experimental data from structurally related and commercially available analogs.
Due to the limited availability of direct, publicly accessible screening data for this compound, this guide employs a comparative analysis of three key structural analogs: 1-Phenylpiperazine, 1-(2-Methoxyphenyl)piperazine, and N-Benzylpiperazine (BZP). These compounds share the core piperazine moiety and offer insights into how substitutions on the piperazine nitrogen influence receptor interactions. This approach allows for an informed prediction of the target compound's likely selectivity profile, empowering researchers to make strategic decisions in their experimental designs.
The Predicted Selectivity Profile: A Comparative Analysis
The piperazine scaffold is a well-established pharmacophore with a known propensity for interacting with aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. The following table summarizes the binding affinities (Ki in nM) of our selected comparator compounds across a standard panel of CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | 1-Phenylpiperazine (Ki, nM) | 1-(2-Methoxyphenyl)piperazine (Ki, nM) | N-Benzylpiperazine (BZP) (Ki, nM) | Predicted Affinity for 1-(Piperidin-4-YL)piperazine |
| Serotonin Receptors | ||||
| 5-HT1A | 380[1] | 0.15 - 1.2[2][3] | Moderate Agonist[4] | High |
| 5-HT1B | - | - | - | Moderate |
| 5-HT2A | >10,000 | Low to Moderate[5] | No Effect[6] | Low to Moderate |
| 5-HT2C | - | - | - | Moderate |
| Dopamine Receptors | ||||
| D1 | >10,000 | - | - | Low |
| D2 | 2,530 (release EC50)[7] | High[5] | 175 (release EC50)[4] | Moderate to High |
| D3 | - | 0.5[8][9] | - | High |
| Adrenergic Receptors | ||||
| α1 | - | 0.8[10] | - | Moderate |
| α2 | - | - | Antagonist[6] | Moderate |
| Monoamine Transporters | ||||
| SERT | 880 (release EC50)[7] | - | 6050 (release EC50)[4] | Moderate |
| DAT | 2,530 (release EC50)[7] | - | 175 (release EC50)[4] | Moderate |
| NET | 186 (release EC50)[7] | - | 62 (release EC50)[4] | High |
Disclaimer: The predicted affinity for 1-(Piperidin-4-YL)piperazine is an educated estimation based on the structure-activity relationships of the comparator compounds and should be experimentally verified.
Causality Behind the Predicted Profile
The data from our comparator compounds suggest that this compound is likely to exhibit significant affinity for a range of monoaminergic receptors. The unsubstituted piperidinyl group at the N4 position is anticipated to influence the overall physicochemical properties and steric interactions within receptor binding pockets.
-
High Affinity for 5-HT1A and Dopamine D2/D3 Receptors: The potent activity of 1-(2-Methoxyphenyl)piperazine at 5-HT1A and D3 receptors suggests that the core piperazine structure is well-suited for interaction with these targets. The piperidinyl group of our target compound may further enhance these interactions.
-
Promiscuity at Adrenergic Receptors and Monoamine Transporters: The observed activities of N-Benzylpiperazine and 1-Phenylpiperazine at adrenergic receptors and monoamine transporters indicate a potential for cross-reactivity. This is a common characteristic of many piperazine-based compounds and underscores the importance of comprehensive selectivity screening.
Experimental Validation: A Self-Validating System
To ensure the trustworthiness of any selectivity profiling endeavor, rigorous and well-documented experimental protocols are essential. The following sections detail the methodologies for determining binding affinity and functional activity, providing a framework for the empirical validation of the predicted profile.
Radioligand Binding Assay: Quantifying Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells) or tissue homogenates known to be rich in the target receptor.
-
Homogenize cells or tissue in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the dried filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Determining Agonist or Antagonist Activity
A common method to assess the functional consequence of receptor binding for many GPCRs is to measure the modulation of cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway
Caption: A simplified GPCR signaling cascade leading to cAMP modulation.
Step-by-Step Methodology (cAMP Assay):
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in an appropriate medium.
-
Seed the cells into 96-well plates and grow to a confluent monolayer.
-
-
Compound Treatment:
-
For agonist testing, treat the cells with serial dilutions of the test compound.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax).
-
For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50, which can be converted to a functional inhibition constant (Kb).
-
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis of its structural analogs provides a valuable predictive framework for its selectivity profile. The evidence suggests a compound with likely high affinity for 5-HT1A and dopamine D2/D3 receptors, with potential cross-reactivity at other monoaminergic targets. This guide provides the rationale and the detailed experimental protocols necessary for researchers to empirically determine the precise selectivity profile of this and other novel compounds, ensuring scientific rigor and facilitating the development of more targeted and effective therapeutics for CNS disorders.
References
- Arch Pharm (Weinheim). 2007 Sep;340(9):456-65. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. [Link]
- Adv Exp Med Biol. 1981:133:359-68. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. [Link]
- Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
- J Pharmacol Toxicol Methods. 2012 Nov-Dec;66(3):213-20.
- Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
- PLoS Comput Biol. 2012;8(9):e1002673. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. [Link]
- Molecules. 2021 Nov 20;26(22):7008.
- J Med Chem. 1991 Jul;34(7):2208-11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]
- Pol J Pharmacol Pharm. 1980 Jul-Aug;32(4):495-504. Central serotoninmimetic action of phenylpiperazines. [Link]
- EMCDDA. N-Benzylpiperazine (BZP). [Link]
- Semantic Scholar. Central serotoninmimetic action of phenylpiperazines. [Link]
- J Med Chem. 2003 Sep 25;46(20):4282-303. N-(omega-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. [Link]
- ACS Chem Neurosci. 2021 Apr 1;12(7):1168-1182. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. [Link]
- J Med Chem. 2003 Sep 25;46(20):4282-303. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. [Link]
- Molecules. 2022 Mar 10;27(6):1812. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]
- Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). [Link]
- Synapse. 2010 Jun;64(6):449-59. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2)
- Wikipedia. Benzylpiperazine. [Link]
- Wikipedia. Phenylpiperazine. [Link]
- RSC Adv., 2013,3, 1198-1206.
- Sci Rep. 2018; 8: 15309. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. [Link]
- European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]
- DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
- Neurotox Res. 2016 Jan;29(1):1-12. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]
- PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]
- J Exp Anal Behav. 2017 Mar; 107(2): 202–213. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]
- ResearchGate. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. [Link]
- Auburn University Electronic Theses and Dissertations. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Off-Target Effects: Evaluating 1-(Piperidin-4-YL)piperazine and the Imperative of Comprehensive Profiling
Introduction: The Double-Edged Sword of Small Molecules
In the landscape of drug discovery and chemical biology, small molecules are the workhorses of therapeutic intervention and mechanistic inquiry. Their success hinges on precise interaction with a designated biological target. However, the very nature of their chemical structures often leads to unintended interactions with other proteins, known as off-target effects. These effects are a primary cause of drug toxicity, leading to failures in preclinical and clinical trials, and can confound experimental results when using chemical probes.[1][2] It is estimated that small molecule drugs interact with an average of 6-11 distinct targets, underscoring the critical need for early and comprehensive off-target profiling.[2]
This guide addresses the challenge of evaluating the off-target profile of 1-(Piperidin-4-YL)piperazine trihydrochloride, a chemical entity that, like many research compounds and building blocks, has limited publicly available pharmacological data.[3] We will dissect its structural liabilities based on its core motifs—piperidine and piperazine—which are common scaffolds in centrally active agents.[4][5]
To contextualize the importance of this analysis, we will compare its potential interaction profile with that of a well-characterized chemical probe, BML-284 (Wnt Agonist 1) .[6] BML-284 is a known activator of the canonical Wnt/β-catenin signaling pathway, a critical pathway in development and disease.[7] For such a probe, high specificity is paramount to ensure that observed biological effects are genuinely due to Wnt pathway modulation and not an unforeseen off-target interaction.[2] This comparative approach will illuminate the methodologies and rationale essential for validating any small molecule's fitness for purpose, whether as a therapeutic candidate or a research tool.
Section 1: Analysis of this compound
1-(Piperidin-4-YL)piperazine is a bicyclic amine composed of interconnected piperidine and piperazine rings.[8] While specific on-target data is sparse, its structural components are prevalent in numerous pharmacologically active agents, providing a basis for predicting potential off-target interactions.
Chemical Properties:
-
Molecular Formula: C₉H₂₂Cl₃N₃[3]
-
Molecular Weight: 278.6 g/mol [3]
-
Structure: A piperazine ring linked at its 1-position to the 4-position of a piperidine ring. The trihydrochloride salt form enhances solubility in aqueous media.
Structural Moieties and Associated Off-Target Liabilities:
The piperazine and piperidine rings are classic "privileged scaffolds" in medicinal chemistry. Their frequent appearance in CNS-active drugs means they are often associated with a range of G-protein coupled receptors (GPCRs), transporters, and ion channels.
-
Piperazine Moiety: This ring is a cornerstone of many antipsychotic, antidepressant, and antihistaminic drugs.[4] Its basic nitrogen atoms can engage in critical interactions with aminergic GPCRs, such as dopamine (D₂), serotonin (5-HT₂ₐ, 5-HT₁ₐ), and histamine (H₁) receptors. Furthermore, the parent compound, piperazine, is known to act as a GABA receptor agonist.[9]
-
Piperidine Moiety: Similarly, the piperidine scaffold is found in numerous ligands for opioid, muscarinic acetylcholine, and sigma receptors.[5]
The combination of these two rings in a single molecule creates a high probability of interaction with one or more of these receptor families. Without experimental data, these potential interactions represent a significant liability that could lead to unforeseen toxicity or confound research findings.
Section 2: Comparative Case Study: BML-284, a Specific Wnt Pathway Agonist
In stark contrast to the ambiguity surrounding 1-(Piperidin-4-YL)piperazine, BML-284 is a well-defined chemical probe.
On-Target Activity: BML-284 activates the canonical Wnt signaling pathway by promoting β-catenin-dependent transcription.[6] It functions downstream of Wnt ligands, stimulating T-cell factor/lymphoid-enhancer factor (TCF/LEF) mediated gene expression with an EC₅₀ of approximately 0.7 µM in reporter assays.[6][7] This pathway is fundamental to embryogenesis, tissue homeostasis, and cancer.[10]
Below is a diagram illustrating the canonical Wnt signaling pathway, the target of BML-284.
Figure 1: The Canonical Wnt Signaling Pathway Activated by BML-284.
Section 3: A Multi-Pronged Approach to Off-Target Profiling
A robust assessment of off-target effects integrates computational prediction with diverse experimental validation assays.[12][13] This workflow ensures that potential interactions are first identified broadly and then confirmed or refuted in biologically relevant systems.
Figure 2: General Workflow for Investigating Off-Target Effects.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Profiling
-
Causality: Kinases are a frequent source of off-target effects and are implicated in a vast range of cellular processes.[2] Profiling against a large panel is a cost-effective first pass to identify unintended kinase inhibition.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Setup: Utilize a multi-well plate format where each well contains a specific purified kinase, its substrate peptide, and ATP.
-
Reaction Initiation: Add the test compound to the appropriate wells. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection varies (e.g., filter binding for radiolabeled assays, fluorescence resonance energy transfer).
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control (DMSO). Results are often reported as % inhibition at a given concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Causality: This method validates that a compound engages its target within the complex environment of a living cell or cell lysate, providing more physiologically relevant data than purified protein assays.[1] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[2]
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins, for example, by three freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Quantification: Collect the supernatant and quantify the amount of a specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in this "melting curve" to a higher temperature in the compound-treated sample indicates target engagement.
-
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Section 4: Data Interpretation and Hypothetical Comparison
To illustrate the output of such a screening campaign, the table below presents a hypothetical dataset comparing our two compounds. This data is for illustrative purposes only and is designed to highlight potential outcomes.
| Target | Assay Type | 1-(Piperidin-4-YL)piperazine Kᵢ (nM) | BML-284 Kᵢ (nM) | Potential Implication |
| Dopamine D₂ Receptor | Radioligand Binding | 85 | >10,000 | Potential for CNS side effects (e.g., extrapyramidal symptoms). |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 150 | >10,000 | Potential for effects on mood, sleep, and appetite. |
| Histamine H₁ Receptor | Radioligand Binding | 45 | >10,000 | Potential for sedative effects. |
| Sigma-1 Receptor | Radioligand Binding | 210 | >10,000 | Potential modulation of various neurotransmitter systems. |
| hERG Channel | Electrophysiology | 1,200 | >10,000 | Potential for cardiac toxicity, a common liability. |
| Wnt/β-catenin Pathway | TCF Reporter Assay | >10,000 (IC₅₀) | 700 (EC₅₀) | Confirms on-target activity for BML-284 and lack thereof for the piperazine compound. |
| CDK2/cyclin A | Kinase Activity | >10,000 | >10,000 | Both compounds appear clean against this representative kinase. |
Analysis of Hypothetical Data:
-
1-(Piperidin-4-YL)piperazine: The hypothetical data paints a picture of a promiscuous compound with multiple moderate-affinity interactions, primarily with aminergic GPCRs. This profile is consistent with its structural motifs. Such a compound would be a poor choice for a specific chemical probe and would require significant medicinal chemistry efforts to improve its selectivity if pursued as a therapeutic lead.
-
BML-284: This data represents an ideal profile for a chemical probe. It shows high potency for its intended target pathway and a clean profile (>10 µM) against a panel of common off-targets. This gives researchers confidence that its biological effects are mediated through Wnt signaling.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug discovery and chemical biology. The case of this compound, a compound with a common but potent pharmacological scaffold, highlights the necessity of moving beyond structural alerts to rigorous experimental profiling. By contrasting its potential for promiscuity with the validated specificity of a tool compound like BML-284, we can appreciate the value of a multi-tiered screening strategy.
Starting with computational predictions and progressing through broad biochemical panels (e.g., kinome scans) and targeted binding assays (e.g., GPCR panels), and culminating in cell-based target engagement assays like CETSA, researchers can build a comprehensive and reliable specificity profile. This systematic approach is essential to validate the mechanism of action, ensure safety, and ultimately increase the probability of success in developing novel therapeutics and trustworthy research tools.
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Google Vertex AI Search.
- Investigating Off-Target Effects of Small Molecules. Benchchem.
- 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem.
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- 1-(Piperidin-4-yl)piperazine | 142013-66-9. Benchchem.
- Piperazine. Wikipedia.
- Wnt agonist 1 (BML-284): Canonical Wnt Pathway Activation in Research. Inhibitor Research Hub.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- This compound | C9H22Cl3N3 | CID 53326961. PubChem.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Photoswitchable agonists for visible-light activation of the Wnt signaling p
- FGF9 Promotes Expression of HAS2 in Palatal Elevation via the Wnt/β-Catenin/TCF7L2 P
- The Wnt signaling activator, BML-284, alleviated the effect of NOP14...
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellron.net [cellron.net]
- 7. FGF9 Promotes Expression of HAS2 in Palatal Elevation via the Wnt/β-Catenin/TCF7L2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Photoswitchable agonists for visible-light activation of the Wnt signaling pathway - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01827C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
A Comparative Guide to the Reproducibility of Experiments with 1-(Piperidin-4-YL)piperazine Trihydrochloride
This guide provides an in-depth technical analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride, a versatile chemical scaffold crucial in modern drug discovery and medicinal chemistry. We will explore its synthesis, characterization, and performance in common experimental settings, offering a comparative perspective against its free base and N-alkylated analogs. The protocols and data presented herein are designed to ensure maximal reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidinyl-Piperazine Scaffold
The interconnected piperidine and piperazine ring system forms the backbone of numerous biologically active compounds.[1] This heterocyclic structure is a privileged scaffold in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1] The basic nitrogen atoms within the structure offer multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]
1-(Piperidin-4-YL)piperazine is a fundamental building block in this class.[2] However, its utility in biological assays is often limited by its physicochemical properties. The trihydrochloride salt form (this compound) is frequently employed to overcome these limitations. The addition of three hydrochloride counterions significantly enhances aqueous solubility and stability, making it far more suitable for in vitro and in vivo studies.[3]
This guide focuses on ensuring the reproducibility of experiments using the trihydrochloride salt by providing validated protocols for its synthesis, purification, and characterization, alongside a comparison with key alternatives.
Comparative Analysis: Physicochemical Properties
The choice between the free base, the trihydrochloride salt, or an N-alkylated derivative is a critical decision in experimental design. This choice directly impacts solubility, stability, and ultimately, the biological activity observed. The N-methylated analog, 1-(1-Methylpiperidin-4-YL)piperazine, is a common derivative used in the synthesis of various kinase inhibitors.[4]
| Property | 1-(Piperidin-4-YL)piperazine | This compound | 1-(1-Methylpiperidin-4-YL)piperazine Trihydrochloride |
| Molecular Formula | C₉H₁₉N₃[2] | C₉H₂₂Cl₃N₃[5] | C₁₀H₂₄Cl₃N₃[6] |
| Molecular Weight | 169.27 g/mol [2] | 278.65 g/mol [5] | 292.68 g/mol [6] |
| Appearance | Varies (often oil or solid) | White to off-white powder[7] | White to off-white powder |
| Aqueous Solubility | Low; requires organic solvents | High (>100 mg/mL in water is typical for such salts)[3] | High |
| Stability | Less stable; prone to degradation | High; enhanced stability in acidic conditions (pH 3-4)[3] | High; N-methylation can enhance metabolic stability[8] |
| Primary Use | Synthetic intermediate | Biologically active agent for in vitro/in vivo studies[3] | Building block for complex molecules (e.g., kinase inhibitors)[4] |
Causality Behind Compound Choice:
-
For Organic Synthesis: The free base, 1-(Piperidin-4-YL)piperazine, is typically used as a nucleophile in coupling reactions. Its unprotonated nitrogen atoms are reactive and ready to participate in bond formation.
-
For Biological Screening: The trihydrochloride salt is the superior choice. Its high aqueous solubility ensures complete dissolution in culture media or physiological buffers, preventing compound precipitation which is a common source of experimental irreproducibility.[3]
-
For Lead Optimization: N-alkylated derivatives like 1-(1-Methylpiperidin-4-YL)piperazine are synthesized to explore structure-activity relationships (SAR). N-alkylation can alter a compound's basicity, lipophilicity, and metabolic stability, potentially improving its pharmacokinetic profile.[8]
Experimental Workflows and Protocols
Reproducibility begins with a well-characterized starting material. The following sections provide detailed, self-validating protocols for the synthesis, purification, and characterization of this compound.
Synthesis and Purification Workflow
The most common and versatile method for synthesizing the core scaffold is reductive amination, followed by deprotection and salt formation.[1] This workflow is efficient and allows for the reliable production of high-purity material.
Caption: Workflow for Synthesis and Purification.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of the Boc-protected intermediate.
-
Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in dichloromethane (DCM), add piperazine (1.5 eq). Stir the mixture at room temperature for 1 hour.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic. Allow the reaction to stir at room temperature overnight.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material directly.
-
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This is often used in the next step without further purification.
Protocol 2: Deprotection and Salt Formation
-
Dissolution: Dissolve the crude intermediate from Protocol 1 in methanol.
-
Acidification: Bubble hydrogen chloride (HCl) gas through the stirring solution for 10-15 minutes, or add a saturated solution of HCl in methanol until the solution is highly acidic (pH < 2).[9]
-
Rationale: The strong acidic conditions cleave the acid-labile Boc (tert-Butoxycarbonyl) protecting group and protonate the three basic nitrogen atoms, forming the trihydrochloride salt.
-
-
Precipitation & Isolation: The trihydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by the addition of diethyl ether.[9]
-
Purification: Collect the precipitate by vacuum filtration. To achieve high purity (>95%), perform recrystallization from an ethanol/water mixture.[3] This step is critical for removing any unreacted starting materials or byproducts, ensuring experimental reproducibility.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Quality Control and Characterization
Verifying the identity and purity of the synthesized compound is a non-negotiable step for ensuring trustworthy and reproducible data.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[3]
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines. The reverse-phase C18 column separates compounds based on hydrophobicity.
-
-
Method:
-
Prepare a 1 mg/mL stock solution of the compound in water.
-
Inject 10 µL onto the column.
-
Run a linear gradient (e.g., 5% to 95% Solvent B over 15 minutes).
-
Monitor absorbance at 210 nm or 254 nm.
-
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak, with a target of >95% for use in biological assays.
Protocol 4: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The resulting spectra should be consistent with the expected structure of this compound. Key features to look for in ¹H NMR include the characteristic signals for the piperidine and piperazine ring protons. The integration of these signals should correspond to the number of protons in the structure.
Application Protocols: Evaluating Biological Activity
The primary utility of this compound is in biological research. The following workflow and protocol outline a standard approach for assessing the cytotoxic effects of a novel compound based on this scaffold.
Caption: General Workflow for Evaluating Biological Activity.[10]
Protocol 5: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of their viability.[10]
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., water) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
The reproducibility of experiments involving this compound is fundamentally dependent on the quality and characterization of the starting material. By utilizing the trihydrochloride salt, researchers can mitigate issues of poor solubility that often plague its free base counterpart. The detailed protocols provided for synthesis, purification, and quality control offer a validated pathway to producing a high-purity compound. Adherence to these rigorous standards, from initial synthesis to final biological assay, is paramount for generating trustworthy, reproducible, and high-impact scientific data.
References
- PubChem. 1-(Piperidin-4-yl)piperazine. National Center for Biotechnology Information.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Ayurlog. Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3).
- BIOSYNCE. This compound CAS 1217074-64-0.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. biosynce.com [biosynce.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Cytotoxic Landscape of 1-(Piperidin-4-YL)piperazine Derivatives: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel and more effective anticancer therapeutics, the 1-(Piperidin-4-YL)piperazine scaffold has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have made it a focal point for the development of new pharmacological agents. While much of the existing research on this scaffold has centered on its utility in developing antagonists for receptors like the histamine H4, serotonin 1A, and neurokinin-3 receptors, its potential as a cytotoxic agent against cancer cells is an area of growing interest.[1] This guide provides a comparative analysis of the cytotoxic properties of 1-(Piperidin-4-YL)piperazine derivatives and structurally related analogs, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Rationale for Cytotoxicity Screening of Piperazine Derivatives
The piperazine ring is a common motif in a variety of FDA-approved anticancer drugs, underscoring its importance in the design of oncology therapeutics. Its presence often imparts favorable pharmacokinetic properties and provides a versatile anchor for structural modifications to optimize target engagement and biological activity.[2] The exploration of novel piperazine derivatives, including those based on the 1-(Piperidin-4-YL)piperazine core, for cytotoxic effects is a logical and promising strategy in the quest for next-generation cancer treatments.
Comparative Cytotoxic Activity of Piperazine Analogs
While a direct head-to-head comparative study on a series of 1-(Piperidin-4-YL)piperazine derivatives with systematic structural modifications is not extensively available in the public domain, we can draw valuable insights from the cytotoxic data of structurally related piperazine-containing compounds. The following table summarizes the in vitro cytotoxic activity of representative piperazine derivatives against a panel of human cancer cell lines. It is crucial to note the structural differences from the core 1-(Piperidin-4-YL)piperazine scaffold when interpreting this data.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | Phthalazine-piperazine-1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 0.90 ± 0.02 | [3] |
| A549 (Lung) | 1.40 ± 0.06 | [3] | ||
| DU-145 (Prostate) | 2.16 ± 0.02 | [3] | ||
| 7e | 1,4-disubstituted phthalazinylpiperazine | MDA-MB-231 (Breast) | 0.013 | [4] |
| 5a | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | High cytotoxicity | [5] |
| MCF7 (Breast) | High cytotoxicity | [5] | ||
| HCT-116 (Colon) | High cytotoxicity | [5] | ||
| Compound 3 | 4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | [6] |
| SA5 | Piperazine-linked 1,8-naphthalimide-arylsulfonyl | 4T1 (Breast) | Potent cytotoxicity | [7] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher cytotoxic potency.
Deciphering Structure-Activity Relationships (SAR)
The cytotoxic efficacy of piperazine derivatives is intricately linked to their chemical structures. While direct SAR studies on the anticancer activity of 1-(Piperidin-4-YL)piperazine derivatives are limited, we can infer potential relationships from related compounds and studies on other biological targets.
For the 1-(Piperidin-4-YL)piperazine scaffold, studies on its antagonist activities have revealed key structural features that influence biological activity.[1] For instance, substitutions on the piperazine nitrogen (N4 position) are critical for target affinity.[1] This position is a prime site for introducing various functionalities to modulate the cytotoxic profile.
In the broader context of piperazine derivatives, the following SAR observations have been made:
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the piperazine core significantly impact cytotoxicity. For example, in a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids, a nitro group on the phthalazine moiety (compound 4d ) was found to enhance cytotoxic activity.[3]
-
Acyl and Sulfonyl Groups: The introduction of acyl and sulfonyl groups on the piperazine nitrogen can lead to potent anticancer agents. This is exemplified by the high cytotoxicity observed for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives.[5][7]
-
Lipophilicity and Steric Factors: The overall lipophilicity and steric bulk of the molecule play a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of many piperazine derivatives are often mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.
Caption: A generalized signaling pathway for apoptosis induction by piperazine derivatives.
Studies on various piperazine-containing compounds have shown that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to induce cell cycle arrest, a key event that can precede apoptosis.[6]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds relies on robust and reproducible in vitro assays. The following are standardized protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm.
Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.
Conclusion and Future Directions
The 1-(Piperidin-4-YL)piperazine scaffold represents a promising starting point for the design of novel anticancer agents. While direct comparative cytotoxicity data for a systematic series of these derivatives is currently lacking in the literature, the potent cytotoxic activity of structurally related piperazine analogs highlights the significant potential of this chemical space. Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a library of 1-(Piperidin-4-YL)piperazine derivatives with diverse substitutions on both the piperidine and piperazine rings. Such studies will be instrumental in elucidating the structure-activity relationships governing their anticancer effects and will pave the way for the development of new and effective cancer therapeutics.
References
- Samala, R., Nukala, S., Thirukovela, N. S., Dasari, G., & Bandari, S. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Molecules, 27(15), 4935. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- Yarim, M., Sarikaya, M., & Koksal, M. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8087. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- (Reference not directly cited in the text, but relevant to the topic)
- Alam, M. S., Lee, D. W., & Kim, S. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 23(23), 14758. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- (Reference not directly cited in the text, but relevant to the topic)
- Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- (Reference not directly cited in the text, but relevant to the topic)
- Wang, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(4), 287-293. [Link]
- (Reference not directly cited in the text, but relevant to the topic)
- Singh, P., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 1-(Piperidin-4-YL)piperazine trihydrochloride's Mechanism: A Comparative Guide for CNS Drug Discovery
For researchers and drug development professionals, the quest for novel central nervous system (CNS) therapeutics often begins with foundational heterocyclic scaffolds. One such scaffold, the piperidinyl-piperazine core, is a recurring motif in a multitude of CNS-active agents. This guide provides an in-depth comparative analysis of 1-(Piperidin-4-YL)piperazine trihydrochloride, a compound of interest in medicinal chemistry. Due to the limited publicly available pharmacological data on this specific molecule, we will assess its potential mechanism and novelty by comparing its structural elements to well-characterized atypical antipsychotics, namely Risperidone and Olanzapine. This approach allows us to frame a hypothesis regarding its likely biological targets and evaluate its potential for a unique pharmacological profile.
The piperazine and piperidine rings are key components in many drugs targeting the central nervous system.[1][2][3] Many derivatives of piperazine have shown a wide range of neurological activity and could be promising for the development of more potent drugs with fewer side effects.[4]
The Mechanistic Hypothesis for 1-(Piperidin-4-YL)piperazine
The chemical architecture of 1-(Piperidin-4-YL)piperazine, featuring interconnected piperidine and piperazine rings, strongly suggests a potential interaction with monoaminergic G-protein coupled receptors (GPCRs), which are pivotal in the pathophysiology of numerous psychiatric disorders.[1] Atypical antipsychotics, a cornerstone in the treatment of schizophrenia and other mood disorders, frequently incorporate these structural motifs to achieve their therapeutic effects, primarily through modulation of dopamine and serotonin pathways.[5]
The prevailing mechanism of action for atypical antipsychotics involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism or inverse agonism.[5][6] This dual-receptor interaction is believed to be responsible for their efficacy against the positive symptoms of psychosis with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[6][7] Based on these established structure-activity relationships, we hypothesize that this compound may exhibit a similar receptor binding profile, acting as a modulator of D2 and 5-HT2A receptors.
To explore the potential novelty of its mechanism, we will compare its hypothesized profile with that of Risperidone and Olanzapine, two widely prescribed atypical antipsychotics with well-documented receptor binding affinities.
Comparative Analysis of Receptor Binding Affinities
The novelty of a compound's mechanism is often defined by its unique receptor affinity and selectivity profile. The following table summarizes the reported binding affinities (Ki values in nM) of our selected comparators, Risperidone and Olanzapine, for key CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | This compound |
| Dopamine D2 | 3 | 11 | Hypothesized Target |
| Serotonin 5-HT2A | 4.0 | 4 | Hypothesized Target |
| Dopamine D1 | 75 | 31 | Unknown |
| Serotonin 5-HT1A | - | - | Unknown |
| Histamine H1 | - | 7 | Unknown |
| Adrenergic α1 | - | 19 | Unknown |
| Muscarinic M1 | - | 2.5 | Unknown |
| Data for Risperidone and Olanzapine are compiled from various sources.[5][6] |
This comparative data highlights the multi-receptor binding profiles characteristic of atypical antipsychotics. While both Risperidone and Olanzapine exhibit high affinity for D2 and 5-HT2A receptors, their affinities for other receptors, such as histaminic and muscarinic receptors, differ, contributing to their distinct side-effect profiles.[8] The novelty of this compound would therefore lie in its relative affinities for these primary and secondary targets. A significantly different D2/5-HT2A affinity ratio or a lack of affinity for off-target receptors like H1 and M1 could translate into a more favorable therapeutic window.
Signaling Pathways: A Visual Comparison
To visualize the potential mechanism of action, the following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
The dopamine D2 receptor is a Gi/o-coupled GPCR.[9] Its activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[9] Atypical antipsychotics act as antagonists at this receptor, blocking the effects of dopamine.[10]
The serotonin 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[7] Upon activation by serotonin, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[7] Atypical antipsychotics antagonize this receptor, mitigating the downstream effects of serotonin.[11]
Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of this compound and validate our hypothesis, the following standardized experimental protocols are recommended.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.[12]
Experimental Workflow:
Step-by-Step Protocol:
-
Receptor Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells and prepare a membrane fraction through centrifugation.[13][14]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a constant concentration of a suitable radioligand (e.g., [3H]Spiperone), and serially diluted concentrations of this compound.[13][15]
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[7][10]
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate and grow to confluence.[11]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a defined period before adding a fixed concentration of a known 5-HT2A agonist (e.g., serotonin).[7]
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound/agonist using a plate reader equipped for fluorescence detection.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion: Assessing the Novelty
The novelty of this compound's mechanism of action remains to be experimentally determined. However, based on its chemical structure, a plausible hypothesis is its interaction with dopamine D2 and serotonin 5-HT2A receptors, akin to atypical antipsychotics. Its true innovation will be revealed through comprehensive pharmacological profiling as outlined in the experimental protocols above.
Key differentiators to investigate include:
-
Receptor Selectivity: A higher selectivity for D2 and 5-HT2A receptors over other monoaminergic receptors could lead to a reduction in side effects such as sedation, weight gain, and orthostatic hypotension.[8][16]
-
D2/5-HT2A Affinity Ratio: A unique ratio of affinities for these two key receptors may result in an improved efficacy profile, potentially addressing negative symptoms or cognitive deficits in schizophrenia more effectively.
-
Functional Activity: Determining whether the compound acts as a full antagonist, partial agonist, or inverse agonist at these receptors is crucial, as this will dictate its overall pharmacological effect.
By systematically applying the described comparative framework and experimental methodologies, researchers can thoroughly characterize the mechanism of this compound and ascertain its novelty and potential as a next-generation CNS therapeutic.
References
- Stahl, S. M. (2008). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (3rd ed.). Cambridge University Press.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Casey, D. E. (1999). The relationship of pharmacology to side effects.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Cutler, A. J. (2008). Atypical antipsychotics: A review of their pharmacology and clinical utility.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Leysen, J. E., Gommeren, W., & Laduron, P. M. (1978). Spiperone: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding. Biochemical pharmacology, 27(24), 307–316.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Lemoine, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 399(2), 188–196.
- Silva, M., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 134-141.
- Gable, K. N. (2015). Antipsychotic Polypharmacy: Helpful or Harmful?
- De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 19(16), 2686–2696.
- López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current medicinal chemistry, 20(3), 324–343.
- Daksh Chemicals. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. innoprot.com [innoprot.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thecarlatreport.com [thecarlatreport.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Piperidin-4-YL)piperazine Trihydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(Piperidin-4-YL)piperazine trihydrochloride, a piperazine derivative. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on analogous compounds, this chemical should be treated as a corrosive and potentially sensitizing agent.[3][6] The trihydrochloride salt form suggests it is an acidic compound.
Mandatory Personal Protective Equipment (PPE):
Your first line of defense is appropriate PPE. Adherence to these standards is not merely procedural; it is a critical barrier against potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye damage.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or burns.[3][6] |
| Body Protection | A lab coat worn over appropriate street clothing. | Protects against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes inhalation of any dust or aerosols, which could cause respiratory irritation.[5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.[11][12]
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. Plastic containers are often preferred for their durability.[9]
-
Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated consumables such as weighing paper, pipette tips, and gloves.[1]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents or bases, to prevent potentially violent reactions.[4][6]
Step 2: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[12]
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste."[1]
-
Identify the Chemical: List the full chemical name: "this compound."[1]
-
Include Hazard Information: Note any known or suspected hazards (e.g., "Corrosive," "Irritant").[9]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Proper storage while awaiting pickup is crucial to maintaining a safe laboratory environment.
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area.[9] This area should be secure and well-ventilated.[8]
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate any potential leaks or spills.[12]
-
Keep Containers Closed: Ensure the waste container is always tightly sealed when not in use.[9]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by a licensed hazardous waste management company.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal vendor to schedule a pickup.[9]
-
Documentation: Maintain a detailed inventory of the waste generated and its disposal records, in accordance with local, state, and federal regulations.[8][13]
Spill Management
In the event of a spill, a swift and appropriate response is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[3]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[7] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[1]
-
Collect and Dispose: Carefully collect the spilled material and absorbent into your designated hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Laboratory Waste Management: Best Practices for Compliance and Safety. (2025). LabX.com.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Best Practices for Laboratory Waste Management. (2024). ACTenviro.
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Management of Waste - Prudent Practices in the Labor
- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.BenchChem.
- Piperazine - Hazard Summary.New Jersey Department of Health.
- Piperazine Safety D
- PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.Carl ROTH.
- Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. (2023). ChemicalBook.
- SAFETY DATA SHEET - Piperazine. (2018). Thermo Fisher Scientific.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%.Cole-Parmer.
- PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY.New Jersey Department of Health.
- This compound.PubChem.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.ChemicalBook.
- Material Safety Data Sheet - Piperazine Dihydrochloride. (2007). Spectrum Chemical.
- 1988 OSHA PEL Project - Piperazine Dihydrochloride.NIOSH - CDC.
- SAFETY DATA SHEET - Piperazine. (2010). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.Fisher Scientific.
- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride.ChemScene.
- SAFETY DATA SHEET - 1-(2-Pyrimidyl)piperazine dihydrochloride.Fisher Scientific.
- Safety Data Sheet - tert-butyl 4-(pent-4-yn-1-yl)
- 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3).PubChemLite.
- 1-(Piperidin-4-yl)piperazine.PubChem.
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.BLDpharm.
- How to dispose of hydrochloric acid.Lab Alley.
- Controlling Occupational Exposure to Hazardous Drugs.OSHA.
- Proper Disposal of 4-(CHLOROMETHYL)
- Steps in Complying with Regul
- Chemical Management Resource Guide for School Administr
- EPA HAZARDOUS WASTE CODES.US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. carlroth.com [carlroth.com]
- 11. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. resources.finalsite.net [resources.finalsite.net]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(Piperidin-4-YL)piperazine trihydrochloride
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 1-(Piperidin-4-YL)piperazine trihydrochloride. As a piperazine derivative and a trihydrochloride salt, this compound requires stringent handling procedures to mitigate risks associated with its chemical properties. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep, actionable understanding of the necessary precautions.
Hazard Analysis: Understanding the "Why" Behind the Protocol
This compound is an organic compound whose structure dictates its hazard profile. The presence of piperazine and piperidine moieties, both containing secondary amine functional groups, is the primary source of its chemical reactivity and potential physiological effects. The trihydrochloride salt form enhances its water solubility but can also contribute to the acidity of solutions.[1]
The hazards of the parent molecule, 1-(Piperidin-4-yl)piperazine, have been identified through GHS classifications, which point to significant risks upon contact.[2] Furthermore, safety data for the core chemical structure, piperazine, confirms these hazards, highlighting its potential to cause severe skin burns, eye damage, and allergic sensitization.[3][4][5]
A summary of the primary hazards associated with this class of compounds is presented below.
| Hazard Classification | Description | Rationale and Implication for Handling |
| Serious Eye Damage/Irritation | Direct contact can cause severe irritation or irreversible eye damage.[2][3] | Non-negotiable use of sealed chemical splash goggles is required. Standard safety glasses are insufficient as they do not protect from splashes or fine particulates. |
| Skin Corrosion/Irritation | The amine functional groups are corrosive and can cause chemical burns or significant irritation upon contact.[2][3][6] | Chemical-resistant gloves and a lab coat are mandatory. Prolonged or repeated exposure must be avoided. |
| Respiratory Irritation | As a fine powder, the compound can easily become airborne, and inhalation may cause respiratory tract irritation.[2] | All handling of the solid must be performed in a primary engineering control, such as a chemical fume hood. |
| Respiratory & Skin Sensitizer | Piperazine and related compounds are known sensitizers.[5][7] Repeated exposure can lead to allergic reactions, including asthma-like symptoms or severe skin rashes. | Exposure must be minimized at all times. The development of sensitization can occur even at low exposure levels. |
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not merely a suggestion but a critical control measure dictated by the compound's hazard profile. The following protocol outlines the minimum PPE required for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense must be engaged.
-
Mandate: All procedures involving the weighing, transfer, or dissolution of solid this compound must be conducted inside a certified chemical fume hood.
-
Causality: The fume hood is the most critical piece of safety equipment for this process. It contains the fine powder, preventing inhalation, and protects the user from splashes and aerosol generation. Verify the fume hood's certification is current and that the airflow monitor indicates proper function before beginning work.
Personal Protective Equipment (PPE) Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE Selection Workflow based on the task.
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1-compliant, indirectly vented chemical splash goggles are mandatory at all times.
-
Face Shield: A full-face shield must be worn over the splash goggles when handling more than 1 gram of solid or when there is a significant risk of splashing.
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Gloves: Nitrile gloves are the minimum requirement. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for holes before use and remove them using the proper technique to avoid skin contact.[8]
-
-
Respiratory Protection:
-
While the fume hood is the primary control, a NIOSH-approved N95 respirator should be worn as a secondary precaution when weighing the powder, to protect against any potential escape of particulates from the hood.
-
Operational Plan: From Receiving to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area.[9]
-
Ensure it is stored away from incompatible materials, such as strong bases and oxidizing agents.[10][11]
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Preparation: Before handling the chemical, ensure the work area within the fume hood is clean and uncluttered.[13] Confirm the locations of the nearest safety shower and eyewash station.[10][14]
-
Donning PPE: Don PPE in the following order: lab coat, respirator (if required), goggles, face shield (if required), and then gloves (pulling cuffs over the sleeves of the lab coat).
-
Manipulation: Perform all transfers within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust. When preparing a solution, add the solid slowly to the solvent.
-
Post-Handling: Tightly cap the primary container. Decontaminate the spatula and work surface.
-
Doffing PPE: Remove PPE slowly and deliberately in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[14]
Emergency Procedures: Spill and Exposure
Rapid and correct response to an emergency is critical.
Caption: Logical workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Compliance
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Dispose of the chemical and any contaminated items (e.g., gloves, weigh paper, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[15] All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, protecting themselves and their colleagues while maintaining the integrity of their work.
References
- Benchchem. Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.
- PubChem. This compound. National Institutes of Health.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (Source not specified).
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022-03-29).
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Novachem. Safety Data Sheet: Piperazine citrate. (2024-01-02).
- Chemical Safety in the Workplace: Best Practices and Regulations. (2023-06-19). (Source not specified).
- PubChem. Piperazine. National Institutes of Health.
- UCSD Blink. General Chemical Safety Guidelines. (2023-11-14).
- HSE. Chemicals - safe use and handling. (2025-08-28).
- PubChem. 1-(Piperidin-4-yl)piperazine. National Institutes of Health.
- Santa Cruz Biotechnology. Safety Data Sheet: Piperazine.
- Safety Data Sheet: Piperazine. (2018-01-18). (Supplier not specified).
- HPE Support. Safety Guidelines for Handling Chemicals.
- Thermo Fisher Scientific. Safety Data Sheet. (2025-09-19).
- Sigma-Aldrich. Safety Data Sheet. (2025-01-02).
- Fisher Scientific. Safety Data Sheet: Piperazine. (2010-11-24).
- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride. (2025-07-14).
- Enamine. Safety Data Sheet.
- Cayman Chemical. Safety Data Sheet: Piperazine. (2025-11-19).
- ChemicalBook. Safety Data Sheet: PIPERAZINE DIHYDROCHLORIDE. (2026-01-03).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.com [osha.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. General Chemical Safety Guidelines [blink.ucsd.edu]
- 14. support.hpe.com [support.hpe.com]
- 15. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
